molecular formula C6H11N3O B1384691 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol CAS No. 52497-33-3

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B1384691
CAS No.: 52497-33-3
M. Wt: 141.17 g/mol
InChI Key: AUQNRKJSLNRCKH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-7-6(2)9(8-5)3-4-10/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNRKJSLNRCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650981
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-33-3
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical framework for the spectroscopic analysis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS: 52497-33-3). While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to present a predictive but robust guide for its characterization. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the structure of this compound using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the N1 position with an ethanol group. The triazole core is further functionalized with two methyl groups at the C3 and C5 positions. The molecular formula is C₆H₁₁N₃O, yielding a molecular weight of 141.17 g/mol .[1]

The structural elucidation of such molecules is fundamental in chemical synthesis, drug discovery, and material science. Spectroscopic analysis provides an unambiguous confirmation of the molecular structure, purity, and electronic environment of the constituent atoms. This guide explains the causality behind the expected spectral features, provides validated protocols for data acquisition, and offers a detailed interpretation of the predicted data.

Molecular Structure Diagram

The structure and atom numbering scheme used for spectral assignments throughout this guide are presented below.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type, its strength, and the masses of the connected atoms. This technique is exceptionally useful for identifying functional groups. For the target molecule, key functional groups include the alcohol (O-H and C-O) and the substituted triazole ring (C=N, C-N).

Predicted IR Data Summary
Wavenumber (cm⁻¹)Vibration TypePredicted IntensityRationale and Comments
3500 - 3200O-H stretch (alcohol)Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[2][3][4]
3000 - 2850C-H stretch (aliphatic)Medium-StrongArises from the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.
~1640 - 1550C=N stretch (triazole)MediumCharacteristic of the endocyclic double bonds within the 1,2,4-triazole ring. The exact position can vary with substitution.
~1500 - 1400C-N stretch (triazole)MediumRepresents the stretching vibrations of the single bonds within the heterocyclic ring.
~1260 - 1050C-O stretch (alcohol)StrongThis is a primary alcohol, so a strong absorption is expected in this region. This peak is one of the most reliable for identifying the alcohol functional group.[1][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a standard method for acquiring an IR spectrum of a liquid sample, which is appropriate for this compound.[1]

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical step to ensure that absorptions from the atmosphere and the crystal surface are subtracted from the final sample spectrum.

  • Sample Application: Apply a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample before the next measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) depends on the local electronic environment. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-α~4.2 - 4.0Triplet (t)2HN-CH₂ -CH₂OHThe methylene group is directly attached to the electron-withdrawing triazole nitrogen, causing a significant downfield shift. It is split into a triplet by the two adjacent H-β protons (n+1 rule).
H-β~3.9 - 3.7Triplet (t)2HN-CH₂-CH₂ OHAttached to an oxygen atom, this group is also deshielded. It is split into a triplet by the two adjacent H-α protons. Data from similar structures support these shift ranges.[5]
H-C5-Me~2.45Singlet (s)3HC5-CH₃ Methyl groups on a triazole ring. This methyl is expected to be slightly different from the C3-methyl due to proximity to the N1-substituent.
H-C3-Me~2.40Singlet (s)3HC3-CH₃ Methyl group on the triazole ring. No adjacent protons result in a singlet.
H-OVariable (~2.0-3.0)Singlet (s)1HCH₂-OH The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and does not couple with adjacent protons.[4]
¹³C NMR Spectroscopy

Principle: ¹³C NMR operates on the same principles as ¹H NMR but observes the carbon nuclei. It provides one signal for each unique carbon atom in the molecule, with a chemical shift that is highly sensitive to its electronic environment and hybridization.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

LabelPredicted δ (ppm)AssignmentRationale
C5~152C 5-CH₃Carbon atoms in heterocyclic aromatic rings appear far downfield. This C=N carbon is deshielded by two adjacent nitrogen atoms. Analogous structures show shifts in this region.[5]
C3~150C 3-CH₃Similar to C5, this C=N carbon is in a highly deshielded environment within the triazole ring.
~60N-CH₂-C H₂OHThe carbon atom bonded to the electronegative oxygen atom is deshielded, typically appearing in the 50-80 ppm range for alcohols.[3]
~50N-C H₂-CH₂OHThe carbon atom bonded to the triazole nitrogen is also deshielded, with its signal expected in this region.
C5-Me~14C5-C H₃Aliphatic methyl carbons are highly shielded and appear far upfield.
C3-Me~12C3-C H₃Similar to the C5-methyl group, this carbon is expected to be in the upfield region of the spectrum. A slight difference between the two methyl carbons is anticipated.
Experimental Protocol: NMR Sample Preparation and Acquisition

A Weigh ~10-20 mg of sample B Transfer to clean, dry NMR tube A->B C Add ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B->C D Add internal standard (optional) (e.g., TMS) C->D E Cap and invert to mix until dissolved D->E F Insert into spectrometer spinner E->F G Acquire ¹H Spectrum (Tune, Lock, Shim) F->G H Acquire ¹³C Spectrum (e.g., PENDANT or DEPT) G->H I Process Data (Fourier Transform, Phase, Baseline Correction) H->I

Caption: Standard workflow for preparing and analyzing an NMR sample.

Justification of Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common, non-polar solvent suitable for many organic molecules. If solubility is an issue, or to observe O-H coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the reference standard, defined as 0.00 ppm for both ¹H and ¹³C NMR.

  • Self-Validation: To confirm the O-H proton signal, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the ¹H spectrum will cause the O-H signal to disappear due to proton-deuterium exchange.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through analysis of fragment ions, valuable structural information. Electron Ionization (EI) is a common technique that often induces predictable fragmentation.

Predicted Mass Spectrum Data (Electron Ionization)
  • Molecular Ion (M⁺•): A peak at m/z 141 is expected, corresponding to the molecular weight of the parent molecule.

  • Key Fragmentation Pathways: The structure is expected to fragment via two primary mechanisms: alpha-cleavage (cleavage of a bond adjacent to the alcohol) and cleavage involving the triazole ring.

Predicted m/zIon Structure/FormulaPathway
141[C₆H₁₁N₃O]⁺•Molecular Ion (M⁺•)
123[C₆H₉N₃]⁺•Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion. This is a very common fragmentation pathway for alcohols.[3]
110[C₅H₈N₃]⁺Alpha-Cleavage: Loss of the •CH₂OH radical (31 Da). This results in a stable cation where the charge is stabilized by the triazole ring.
96[C₄H₆N₃]⁺Side-chain Cleavage: Cleavage of the Cα-Cβ bond to lose a C₂H₄O fragment (44 Da), followed by rearrangement.
69, 42[C₂H₃N₃]⁺•, [CHN₂]⁺Ring Cleavage: Fragmentation of the triazole ring itself. The unsubstituted 1,2,4-triazole ring is known to lose HCN, yielding a fragment at m/z 42.[6]
Predicted Fragmentation Diagram

M [M]⁺• m/z = 141 M_H2O [M - H₂O]⁺• m/z = 123 M->M_H2O - H₂O M_CH2OH [M - •CH₂OH]⁺ m/z = 110 M->M_CH2OH - •CH₂OH (α-cleavage) M_RingFrag Ring Fragments m/z = 96, 69, ... M_CH2OH->M_RingFrag - CH₃CN, ...

Sources

An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS: 52497-33-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. By delving into its chemical identity, synthesis, potential applications, and safety profile, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Core Chemical Identity

This compound is a substituted triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the triazole ring, along with a hydroxyethyl group, imparts specific chemical characteristics that are pivotal to its reactivity and potential biological activity.

Table 1: Compound Identification

IdentifierValue
CAS Number 52497-33-3
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC(C)=NN1CCO
InChI Key AUQNRKJSLNRCKH-UHFFFAOYSA-N

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from suppliers, some general properties can be inferred.

Table 2: Physicochemical Properties

PropertyValue/InformationSource
Physical Form Liquid
Solubility Expected to be soluble in polar organic solvents and water.Inferred from structure
Boiling Point Not specified in available literature.
Density Not specified in available literature.
Flash Point Not applicable (as per some supplier data).

Synthesis and Characterization

The synthesis of this compound can be approached through the N-alkylation of the 3,5-dimethyl-1H-1,2,4-triazole precursor. This method is a common and effective strategy for the preparation of N-substituted triazoles.[1]

General Synthesis Pathway: N-Alkylation

The most probable synthetic route involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable two-carbon electrophile bearing a hydroxyl group or a precursor to it. A common method is the reaction with 2-chloroethanol in the presence of a base.

Caption: General N-alkylation pathway for the synthesis of the target compound.

Exemplary Experimental Protocol

The following protocol is a representative procedure for the N-alkylation of a triazole ring and can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyl-1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add a base, for instance, potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Characterization

The structural confirmation of the synthesized compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include two singlets for the two methyl groups on the triazole ring, and two triplets for the methylene protons of the hydroxyethyl group, along with a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Would show characteristic peaks for the methyl carbons, the two carbons of the triazole ring, and the two carbons of the hydroxyethyl group.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (141.17 g/mol ) would be expected.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited in the public domain, the broader class of 1,2,4-triazole derivatives is well-documented for a wide range of pharmacological activities.

Antifungal Potential

The 1,2,4-triazole nucleus is a core structural feature of many clinically used antifungal drugs. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth. Given its structural similarity to known antifungal agents, this compound is a candidate for investigation as a potential antifungal agent.

Caption: General mechanism of action for triazole-based antifungal agents.

Other Potential Biological Activities

Derivatives of 1,2,4-triazole have also been explored for a variety of other therapeutic applications, including:

  • Antibacterial

  • Antiviral

  • Anticancer

  • Anti-inflammatory

  • Anticonvulsant

Therefore, this compound could serve as a valuable scaffold or intermediate in the synthesis of novel compounds for these therapeutic areas.

Safety and Handling

Table 3: General Safety Information

Hazard CategoryInformation
GHS Pictograms Not specified in available literature.
Signal Word Not specified in available literature.
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled (general for triazole derivatives).[2]
Precautionary Statements Use personal protective equipment (gloves, eye protection, lab coat). Handle in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[2]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Classified as a combustible liquid.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is imperative to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds with prospective biological activities, particularly in the realm of antifungal drug discovery. Its synthesis via N-alkylation of the corresponding triazole is a feasible and well-established method. While comprehensive data on its physicochemical properties and biological activity are yet to be fully elucidated, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry and drug development programs. Researchers are encouraged to conduct thorough characterization and biological screening to unlock the full potential of this compound.

References

  • Fisher Scientific. Safety Data Sheet. (Please note: This is a general reference to a safety data sheet for a related triazole compound, as a specific one for CAS 52497-33-3 was not found).
  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • MDPI. Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted. [Link]

  • Penning Perfumes. The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. [Link]

Sources

"starting materials for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of this compound. This compound, a functionalized triazole, serves as a valuable building block in the development of pharmaceuticals and agrochemicals, leveraging the well-established biological activities of the 1,2,4-triazole scaffold.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the strategic choices involved in its synthesis. We will explore two primary retrosynthetic approaches: the initial synthesis of the 3,5-dimethyl-1H-1,2,4-triazole core followed by N-alkylation, and the construction of the triazole ring with a pre-functionalized precursor. For each route, we will dissect the selection of starting materials, provide detailed experimental protocols, and explain the underlying chemical principles that govern reaction outcomes, efficiency, and scalability.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most common and versatile approach involves disconnecting the C-N bond between the ethanol moiety and the triazole ring. This strategy relies on the synthesis of the stable 3,5-dimethyl-1H-1,2,4-triazole intermediate, which is then alkylated. A less common alternative involves constructing the triazole ring from precursors where the hydroxyethyl group is already present.

G cluster_route_a Route A: Post-Alkylation Strategy cluster_route_b Route B: Pre-Functionalized Strategy Target This compound RouteA_Node C-N Bond Disconnection Target->RouteA_Node Favored Route RouteB_Node Ring Formation Disconnection Target->RouteB_Node Alternative Route Triazole 3,5-dimethyl-1H-1,2,4-triazole Triazole->RouteA_Node EthanolSynthon C2-Ethanol Synthon (e.g., 2-Haloethanol, Ethylene Oxide) EthanolSynthon->RouteA_Node Precursor1 Functionalized Hydrazide (e.g., 2-hydroxyacetohydrazide) Precursor1->RouteB_Node Precursor2 Acetamidine / Acetonitrile Precursor2->RouteB_Node G cluster_route_a Strategy A: Using 2-Haloethanol cluster_route_b Strategy B: Using Ethylene Oxide Triazole 3,5-dimethyl-1H-1,2,4-triazole Base Base (e.g., K2CO3, NaH, NaOH) Triazole->Base Deprotonation Anion Triazole Anion Base->Anion Deprotonation SN2 SN2 Reaction Anion->SN2 RingOpening Epoxide Ring-Opening Anion->RingOpening Target This compound Haloethanol 2-Chloroethanol (Cl-CH2CH2-OH) Haloethanol->SN2 SN2->Target Epoxide Ethylene Oxide Epoxide->RingOpening RingOpening->Target

Caption: Key N-alkylation strategies for the final synthesis step.

Strategy A: Alkylation with 2-Haloethanols

This is a straightforward and widely used method analogous to a Williamson ether synthesis, where the deprotonated triazole acts as the nucleophile.

Starting Materials:

  • 3,5-dimethyl-1H-1,2,4-triazole

  • 2-Chloroethanol or 2-Bromoethanol

  • A suitable base (e.g., Potassium Carbonate, Sodium Hydroxide)

  • A polar aprotic solvent (e.g., DMF, Acetonitrile)

Causality and Experimental Insight: The reaction requires a base to deprotonate the triazole, forming the nucleophilic triazolide anion. Potassium carbonate is a common choice as it is inexpensive and sufficiently strong. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base while leaving the anion highly reactive.

Experimental Protocol: Alkylation with 2-Chloroethanol
  • Setup: To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1 molar equivalent) in anhydrous DMF, add potassium carbonate (1.5 molar equivalents).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add 2-chloroethanol (1.1 molar equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 8-12 hours. Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Strategy B: Alkylation with Ethylene Oxide

This method involves the nucleophilic ring-opening of an epoxide and is often highly efficient and atom-economical.

Starting Materials:

  • 3,5-dimethyl-1H-1,2,4-triazole

  • Ethylene Oxide

  • A catalytic amount of base or acid

Causality and Experimental Insight: The nitrogen of the triazole ring directly attacks one of the carbons of the strained epoxide ring, leading to its opening and the formation of the hydroxyethyl side chain. This reaction can be performed under basic conditions, which enhances the nucleophilicity of the triazole.

Safety Note: Ethylene oxide is a toxic and flammable gas, requiring specialized handling in a well-ventilated fume hood or a closed reactor system. For laboratory-scale synthesis, safer alternatives like ethylene carbonate are often preferred, which generate ethylene oxide in situ or react via a similar mechanism under appropriate conditions.

Comparative Analysis of Starting Materials and Routes

The selection of a synthetic route depends on the specific requirements of the research or production environment, including scale, cost, safety, and available equipment.

ParameterRoute A (Haloethanol)Route B (Ethylene Oxide)
Starting Materials Cost Generally low to moderate. 2-chloroethanol is an inexpensive bulk chemical.Ethylene oxide is inexpensive, but handling costs and equipment can be high.
Safety & Handling Relatively safe. 2-chloroethanol is toxic but manageable in a standard lab.High hazard. Ethylene oxide is a toxic, flammable, and explosive gas requiring specialized equipment.
Reaction Conditions Moderate temperatures (60-80 °C), standard glassware.Low temperatures are often required to control exotherms. Requires a pressure-rated vessel.
Byproducts Produces inorganic salts (e.g., KCl) that must be filtered or washed away.Highly atom-economical; the primary byproduct is unreacted starting material.
Scalability Easily scalable from lab to pilot plant.Scalability requires significant investment in safety and engineering controls.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process: formation of the 3,5-dimethyl-1H-1,2,4-triazole core, followed by N-alkylation. The selection of starting materials for the initial ring formation offers flexibility, with classical methods like the Pellizzari reaction providing a reliable route. For the crucial N-alkylation step, the use of 2-chloroethanol in the presence of a base like potassium carbonate represents the most balanced approach for laboratory and pilot-scale synthesis, offering a favorable combination of safety, cost-effectiveness, and procedural simplicity. While the ethylene oxide route is more atom-economical, its significant handling hazards make it suitable only for industrial settings with specialized infrastructure. This guide provides the foundational knowledge for researchers to make informed decisions when selecting starting materials and methodologies for this valuable synthetic intermediate.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Google Search.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Google Search.
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem. (n.d.). Google Search.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Google Search.
  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Google Search.
  • Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles - ResearchG
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - NIH. (n.d.). Google Search.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (n.d.). Google Search.
  • Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted. (n.d.). Google Search.
  • The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. (n.d.). Google Search.

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a procedural manual, detailing both established experimental methodologies and modern computational approaches for determining its key physical characteristics. By offering a structured pathway for analysis—from basic identity confirmation to in-depth spectroscopic and solubility profiling—this guide is designed to empower researchers in generating reliable and reproducible data. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring a deep understanding of the principles of characterization.

Introduction and Molecular Overview

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of biologically active compounds, demonstrating antimicrobial, antifungal, and anticancer properties.[1][2] The subject of this guide, this compound, incorporates this versatile heterocycle with a hydroxyethyl side chain, suggesting potential applications as a synthon in drug discovery or as a functional material. A thorough understanding of its physical characteristics is a prerequisite for any further development, influencing formulation, reaction kinetics, and biological uptake.

Molecular Identity:

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
CAS Number 52497-33-3
Physical Form Liquid

The following sections will provide detailed protocols for the experimental determination and computational prediction of the key physical properties of this compound.

Thermal Properties: Melting and Boiling Point Determination

Given that this compound is a liquid at standard conditions, the determination of its boiling point is of primary importance for its purification and handling. While a melting point is not applicable for a liquid, understanding its behavior at low temperatures (freezing point) can also be valuable.

Boiling Point Determination

The boiling point provides a crucial measure of purity and is essential for distillation-based purification. The micro-method using a Thiele tube is recommended for its efficiency with small sample volumes.

Experimental Protocol: Thiele Tube Method

  • Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Methodology:

    • A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • The side arm of the Thiele tube is gently heated, allowing for even heat distribution.

    • As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the sample's vapor.

    • Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Causality of Experimental Choice: The Thiele tube ensures uniform heating of the sample, which is critical for an accurate boiling point determination. The micro-method is chosen to conserve the sample, which may be of value in early-stage research.

Computational Prediction of Boiling Point

In the absence of experimental data, computational models can provide a reliable estimate of the boiling point based on the molecular structure.

Workflow for Computational Prediction:

BoilingPointPrediction Start Obtain SMILES String SMILES CC1=NC(C)=NN1CCO Start->SMILES Software Utilize Predictive Software (e.g., ACD/Labs, ChemDraw) SMILES->Software Descriptors Calculate Molecular Descriptors (e.g., Molecular Weight, Surface Area, Polarity) Software->Descriptors Prediction Predict Boiling Point Descriptors->Prediction Result Predicted Boiling Point (°C) Prediction->Result

Caption: Workflow for the computational prediction of boiling point.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, formulation, and biological assays. The presence of both a polar hydroxyl group and a heterocyclic triazole ring suggests solubility in a range of polar solvents.

Predicted Qualitative Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighThe hydroxyl group can participate in hydrogen bonding with protic solvents. The nitrogen atoms in the triazole ring can also act as hydrogen bond acceptors.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThe polar nature of the molecule will allow for favorable dipole-dipole interactions.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant dissolution in non-polar solvents.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Principle: This method determines the thermodynamic solubility by allowing a saturated solution to reach equilibrium.

  • Methodology:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is filtered to remove any undissolved solute.

    • The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

Causality of Experimental Choice: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a true measure of the compound's solubility at equilibrium.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (triazole) ~2.3s6H
-CH₂- (N-CH₂) ~4.1t2H
-CH₂- (CH₂-OH) ~3.8t2H
-OH Variables (broad)1H

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
-CH₃ (triazole) ~12
C (triazole) ~150, ~158
-CH₂- (N-CH₂) ~50
-CH₂- (CH₂-OH) ~60

Experimental Protocol: NMR Sample Preparation and Analysis

NMR_Workflow A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Acquire ¹H and ¹³C NMR spectra C->D E Process and analyze data D->E

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol) 3200-3600Strong, broad
C-H stretch (alkane) 2850-3000Medium to strong
C=N stretch (triazole) ~1600Medium
C-O stretch (alcohol) 1050-1150Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Principle: ATR-FTIR allows for the analysis of liquid samples with minimal preparation. An infrared beam is passed through a crystal, and the evanescent wave that penetrates the sample is measured.

  • Methodology:

    • A background spectrum of the clean ATR crystal is collected.

    • A small drop of this compound is placed onto the ATR crystal.

    • The sample spectrum is acquired.

    • The crystal is cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Causality of Experimental Choice: ATR-FTIR is a rapid and non-destructive technique that is ideal for the analysis of liquid samples, eliminating the need for preparing KBr pellets or liquid cells.

Conclusion

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. ([Link])

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. ([Link])

Sources

An In-Depth Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug discovery and development processes, including synthesis, purification, formulation, and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, combining theoretical analysis of its molecular structure with robust, field-proven experimental protocols. We delve into the physicochemical properties that govern its solubility, provide a detailed methodology for equilibrium solubility determination using the gold-standard shake-flask method, and outline a precise quantification protocol using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility profile for this and structurally related compounds.

Theoretical Framework for Solubility

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and its inherent physicochemical properties.

Physicochemical Profile of this compound

The structure of this compound is a composite of distinct functional groups that dictate its interaction with various solvents:

  • 1,2,4-Triazole Ring: This five-membered aromatic heterocycle contains three nitrogen atoms, making it polar. The nitrogen atoms, particularly the un-substituted ones, are capable of acting as hydrogen bond acceptors.[2][3] The two methyl groups (-CH₃) attached to the ring introduce a degree of non-polar character.

  • Ethanol Side Chain (-CH₂CH₂OH): The terminal hydroxyl (-OH) group is highly polar and can function as both a hydrogen bond donor and acceptor.[4] This group significantly enhances the molecule's ability to interact with polar and protic solvents.

Collectively, these features render this compound a polar, amphiprotic molecule . Its solubility will be highest in solvents that can effectively engage in hydrogen bonding and accommodate its polar nature.

Principles of Solute-Solvent Interactions

The dissolution of a solid in a liquid is governed by the thermodynamic principle that a solution will form if the Gibbs free energy of the system decreases. This process can be broken down into three conceptual steps:

  • Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.[5]

  • Cavity Formation: Energy is required to create a space or cavity in the solvent to accommodate the solute molecule.[5]

  • Solvation Energy: Energy is released when the solute molecule forms favorable interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the surrounding solvent molecules.[6]

A compound's solubility is ultimately determined by the balance of these energy changes. The adage "like dissolves like" is a useful heuristic: polar solutes, such as the title compound, will dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents. This is because the solvation energy released from interactions between similar molecules can effectively compensate for the energy required to break the solute lattice and solvent structure.

The Role of Hydrogen Bonding

For this compound, hydrogen bonding is a dominant intermolecular force influencing its solubility.[3][7]

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for the title compound due to their ability to form strong hydrogen bonds with both the triazole ring's nitrogen atoms and the ethanol moiety's hydroxyl group.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, ethyl acetate): These solvents can accept hydrogen bonds but cannot donate them. They will still be effective at solvating the molecule, primarily by interacting with the hydroxyl group's hydrogen atom, but may be less effective than protic solvents.

  • Non-polar Solvents (e.g., toluene, hexane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The energy required to break the strong intermolecular forces in the solid solute is not sufficiently compensated by the weak van der Waals interactions with these solvents. Consequently, solubility is expected to be very low.

cluster_solute This compound cluster_solvents Organic Solvents Solute Triazole-Ethanol (Polar, H-Bond Donor/Acceptor) Protic Polar Protic (e.g., Ethanol, Methanol) H-Bond Donor/Acceptor Solute->Protic High Solubility (Strong H-Bonding) Aprotic Polar Aprotic (e.g., Acetonitrile, DMSO) H-Bond Acceptor Solute->Aprotic Moderate to Good Solubility (H-Bonding) Nonpolar Non-Polar (e.g., Toluene, Hexane) Weak Interactions Solute->Nonpolar Low Solubility (Mismatched Polarity)

Caption: Predicted solubility based on solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[8][9]

The Shake-Flask Method: A Self-Validating Protocol

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated supernatant is then measured. The protocol's trustworthiness is ensured by confirming that a true equilibrium has been reached, which is typically done by measuring the concentration at multiple time points (e.g., 24 and 48 hours) to ensure it remains constant.

Detailed Step-by-Step Experimental Workflow

Materials and Equipment:

  • This compound (solid, purity >98%)

  • Organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.

  • Phase Separation: After the initial equilibration period, remove the vials and allow the undissolved solid to settle. If necessary, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to facilitate separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 3.0.

  • Equilibrium Verification: To ensure equilibrium was reached, continue shaking the original vials for another 24 hours (total 48 hours). Repeat steps 4-7. The solubility value is considered valid if the concentrations measured at 24 and 48 hours are statistically identical.

start Start prep 1. Add Excess Solid + Known Volume of Solvent start->prep equilibrate 2. Equilibrate on Shaker (Constant Temp, 24h) prep->equilibrate separate 3. Centrifuge to Separate Phases equilibrate->separate sample 4. Sample Supernatant & Filter (0.22 µm) separate->sample analyze1 5. Dilute & Quantify (e.g., HPLC-UV) sample->analyze1 verify 6. Continue Shaking (Total 48h) analyze1->verify analyze2 7. Repeat Steps 3-5 verify->analyze2 compare 8. Compare Results (24h vs 48h) analyze2->compare end Equilibrium Solubility Determined compare->end Results Match fail Equilibrium Not Reached (Extend Shaking Time) compare->fail Results Differ fail->verify Re-equilibrate

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a highly suitable technique for accurately quantifying triazole-containing compounds due to their characteristic UV absorbance.[10][11]

Protocol for HPLC-UV Analysis

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • UV-Vis detector.

Chromatographic Conditions (Starting Point):

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water, which can be optimized. Adding 0.1% formic acid to both phases can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the triazole ring, typically in the range of 210-260 nm.[12] This should be determined experimentally by scanning a standard solution.

  • Injection Volume: 10 µL.

Quantification Procedure:

  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Calibration Standards: Prepare a series of at least five working standards by serially diluting the stock solution to cover the expected concentration range of the diluted samples.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. A correlation coefficient (R²) of >0.995 is typically required.

  • Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment.

  • Calculation: Determine the concentration of the diluted samples using the regression equation from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Data Presentation and Predictive Models

Summarizing Solubility Data

Quantitative results should be organized systematically for clear interpretation and comparison.

Table 1: Template for Solubility Data of this compound at 25 °C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic32.7Experimental ValueCalculated Value
EthanolPolar Protic24.5Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic6.0Experimental ValueCalculated Value
DichloromethanePolar Aprotic9.1Experimental ValueCalculated Value
TolueneNon-polar2.4Experimental ValueCalculated Value
n-HexaneNon-polar1.9Experimental ValueCalculated Value
Introduction to Predictive Cosolvency Models

In pharmaceutical sciences, solubility in solvent mixtures is often of great interest.[13] Cosolvency models are mathematical tools used to predict or correlate the solubility of a solute in such mixtures.[1][14] These models can be theoretical, semi-empirical, or empirical.

One of the most widely used and accurate semi-empirical models is the Jouyban-Acree model .[15][16] This model can predict solubility in binary solvent mixtures at various temperatures, requiring experimental solubility data in the neat (pure) solvents as input.[17] Given the lack of data for the title compound, generating experimental values in key mono-solvents, as described in this guide, is the first step toward applying such powerful predictive tools for more complex solvent systems.

Conclusion

This technical guide provides a comprehensive, first-principles approach to determining and understanding the solubility of this compound in organic solvents. By analyzing its molecular structure, we predict it to be a polar compound with high solubility in polar protic solvents due to its strong hydrogen bonding capabilities. A detailed, self-validating protocol for the shake-flask method, coupled with a robust HPLC-UV quantification procedure, provides the necessary tools for researchers to generate high-quality, reliable solubility data. This foundational data is not only crucial for immediate applications in synthesis and formulation but also serves as the essential input for advanced predictive models, enabling a more efficient and informed drug development process.

References

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 593-611.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • BenchChem. (2025).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • ChemRxiv. (2023).
  • Jouyban, A. (2005). A unified cosolvency model for calculating solute solubility in mixed solvents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(7), 519-523.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers in Bioscience, 13, 1345-1363.
  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11689-11732.
  • Industrial & Engineering Chemistry Research. (2024). Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269.
  • Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.
  • Bergström, C. A., & Avdeef, A. (2019). The thermodynamic principles of dissolution. ADMET & DMPK, 7(2), 68-86.
  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • ACS Omega. (2018).
  • Biointerface Research in Applied Chemistry. (2021).
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  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
  • Molecular Pharmaceutics. (2019). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development.
  • Semantic Scholar. (2021).
  • ResearchGate. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.
  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Royal Society of Chemistry. (2020).
  • The Pharma Innovation Journal. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.
  • ResearchGate. (2005).
  • Semantic Scholar. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • ResearchGate. (2015). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • MDPI. (2024).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Bohrium. (n.d.).
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2003).
  • World Journal of Pharmaceutical Research. (2022). Method development and validation of itraconazole by uv-spectrophotometer.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (2011).
  • SciSpace. (2013). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • National Center for Biotechnology Information. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
  • Asian Journal of Pharmaceutical Analysis. (2023).
  • Cheméo. (n.d.). 1H-1,2,4-Triazole + Ethanol - Chemical & Physical Properties.
  • ResearchGate. (2014). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions.
  • PubChem. (n.d.). 1H-1,2,4-Triazole-1-ethanol.
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An In-depth Technical Guide to 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the versatile 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, and anti-inflammatory properties.[1] The title compound, this compound, is a functionalized derivative that holds promise as a building block for the synthesis of more complex and potentially bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a core 3,5-dimethyl-1,2,4-triazole ring N-substituted with an ethanol group. The presence of the hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification, enabling the exploration of structure-activity relationships (SAR).

PropertyValueSource
Molecular Formula C₆H₁₁N₃O[2]
Molecular Weight 141.17 g/mol [2]
CAS Number 52497-33-3[2]
Appearance Liquid[2]
InChI Key AUQNRKJSLNRCKH-UHFFFAOYSA-N[2]

Below is a diagram illustrating the molecular structure of the title compound.

Caption: Molecular structure of this compound.

Synthesis Methodology

The synthesis of this compound is most commonly achieved through the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole. This approach is favored due to the commercial availability of the starting triazole and the regioselective nature of the alkylation under controlled conditions.

Proposed Synthetic Route: N-Alkylation

The primary synthetic route involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable 2-carbon electrophile containing a hydroxyl group or a precursor. The use of 2-chloroethanol in the presence of a base is a common and effective method.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products A 3,5-dimethyl-1H-1,2,4-triazole F N-Alkylation Reaction A->F B 2-Chloroethanol B->F C Base (e.g., K2CO3, NaH) C->F Base D Solvent (e.g., DMF, Acetonitrile) D->F Solvent E Heat (Reflux) E->F Heat G This compound F->G Desired Product H Salt Byproduct (e.g., KCl, NaCl) F->H Byproduct

Caption: Workflow for the synthesis of the target compound via N-alkylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of 1,2,4-triazoles.[3][4]

Materials:

  • 3,5-dimethyl-1H-1,2,4-triazole

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a stirred solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-chloroethanol (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of analytical data for this specific molecule is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, ethyl, and hydroxyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3-2.5Singlet6H2 x -CH₃ on triazole ring
~3.8-4.0Triplet2H-CH₂-OH
~4.1-4.3Triplet2H-N-CH₂-
VariableBroad Singlet1H-OH
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~10-15-CH₃ on triazole ring
~50-55-N-CH₂-
~58-62-CH₂-OH
~150-155C3 and C5 of triazole ring
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H and C-N bonds.

Wavenumber (cm⁻¹)Functional Group
3200-3500 (broad)O-H stretch (hydroxyl group)
2850-3000C-H stretch (aliphatic)
1500-1600C=N stretch (triazole ring)
1000-1200C-O stretch (primary alcohol)
Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
141[M]⁺
110[M - CH₂OH]⁺
96[M - CH₂CH₂OH]⁺

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported, the broader class of 1,2,4-triazole derivatives has a well-documented history of diverse therapeutic applications.[1] The title compound serves as a valuable intermediate for the synthesis of novel drug candidates.

  • Antifungal Agents: The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole.[5]

  • Antimicrobial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent activity against various bacterial strains.[1]

  • Antiviral Activity: Certain triazole-containing compounds have been investigated for their antiviral properties.[1]

  • Anti-inflammatory and Analgesic Effects: The triazole nucleus has been incorporated into molecules with anti-inflammatory and analgesic activities.[5]

The hydroxyl group of this compound provides a convenient point for chemical elaboration, allowing for its incorporation into larger, more complex molecules with tailored biological activities.

Conclusion

This compound is a valuable heterocyclic compound with a versatile chemical structure. Its synthesis is readily achievable through standard organic chemistry methodologies, primarily the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole. While detailed experimental characterization data is not widely available, its spectroscopic properties can be reliably predicted. The title compound represents a key building block for the development of novel therapeutic agents, leveraging the well-established pharmacological importance of the 1,2,4-triazole scaffold. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

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The Diverse Biological Landscape of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus stands as a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a remarkable array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability and the capacity for extensive hydrogen bonding, have propelled its derivatives to the forefront of drug discovery across multiple disease areas. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We delve into the core therapeutic areas where these compounds have demonstrated significant promise, including their roles as antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory agents.

The Enduring Significance of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic ring of 1,2,4-triazole, with its three nitrogen atoms, is a versatile building block in the design of bioactive molecules.[2][3] Its ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities allows for the mimicry of biological interactions while often improving pharmacokinetic profiles.[4] This inherent versatility has led to the development of numerous clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole, underscoring the profound impact of this scaffold on modern medicine.[5] This guide will systematically explore the key biological activities that have cemented the importance of 1,2,4-triazole derivatives in the pharmaceutical landscape.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent and commercially successful application of 1,2,4-triazole derivatives lies in their potent antifungal activity.[6] These compounds have revolutionized the treatment of systemic fungal infections.[7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][8] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][5] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this conversion, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[8]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane DisruptedMembrane Disrupted Fungal Cell Membrane (Growth Inhibition) Triazoles 1,2,4-Triazole Derivatives CYP51 Lanosterol 14α-demethylase (CYP51) Triazoles->CYP51 Inhibition CYP51->DisruptedMembrane Triazoles 1,2,4-Triazole Derivatives Tubulin Tubulin Polymerization Triazoles->Tubulin Inhibition Kinases Kinase Activity (e.g., EGFR, BRAF) Triazoles->Kinases Inhibition Aromatase Aromatase Triazoles->Aromatase Inhibition Apoptosis Apoptotic Pathways Triazoles->Apoptosis Modulation CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle SignalTransduction Inhibition of Signal Transduction Kinases->SignalTransduction HormoneSynthesis Inhibition of Estrogen Synthesis Aromatase->HormoneSynthesis CellDeath Induction of Programmed Cell Death Apoptosis->CellDeath

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [9][10]This colorimetric assay measures cell viability and provides a quantitative measure of a compound's cytotoxic potential.

Compound IDR GroupA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)PC3 (Prostate) IC50 (µM)
8a 2,4-dichlorophenyl1.23 ± 0.110.98 ± 0.082.11 ± 0.151.56 ± 0.12
8b 4-chlorophenyl2.54 ± 0.211.87 ± 0.143.45 ± 0.282.98 ± 0.22
8c 4-fluorophenyl0.89 ± 0.070.65 ± 0.051.54 ± 0.111.12 ± 0.09
8d 4-methoxyphenyl5.12 ± 0.454.32 ± 0.386.87 ± 0.595.91 ± 0.51
Data adapted from a representative study on 1,2,4-triazole analogs.
[11]
Experimental Protocol: MTT Assay for Cytotoxicity

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial and Antiviral Activities: A Broad Spectrum of Action

The 1,2,4-triazole scaffold is also a key component in the development of agents to combat infectious diseases caused by bacteria and viruses.

Antibacterial Potential

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [12][13]The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores has been a successful strategy to develop novel and more effective antibacterial candidates. [13] Experimental Protocol: Cup-Plate Method for Antibacterial Screening

  • Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • Bacterial Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to assess antibacterial activity.

Antiviral Properties

The 1,2,4-triazole ring is present in the broad-spectrum antiviral drug ribavirin, highlighting its importance in antiviral chemotherapy. [12]Derivatives of 1,2,4-triazole have shown activity against a range of viruses, including influenza virus, herpes viruses, and human immunodeficiency virus (HIV). [14]The antiviral mechanisms are varied and can include the inhibition of viral enzymes or interference with viral replication processes. [14][15]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anti-inflammatory agents. [16][17]

Mechanism of Action: COX and LOX Inhibition

Many anti-inflammatory 1,2,4-triazole derivatives exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. [18]Some derivatives have shown selective inhibition of COX-2, which is an attractive feature for developing anti-inflammatory drugs with reduced gastrointestinal side effects. [16][18]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

A common in vivo model to assess the anti-inflammatory activity of new compounds is the carrageenan-induced paw edema model in rats.

Experimental Workflow:

AnimalGrouping 1. Animal Grouping and Acclimatization CompoundAdmin 2. Administration of Test Compound (1,2,4-Triazole Derivative) or Vehicle AnimalGrouping->CompoundAdmin CarrageenanInjection 3. Subplantar Injection of Carrageenan CompoundAdmin->CarrageenanInjection PawVolumeMeasurement 4. Measurement of Paw Volume at Regular Time Intervals CarrageenanInjection->PawVolumeMeasurement DataAnalysis 5. Calculation of Percent Inhibition of Edema PawVolumeMeasurement->DataAnalysis

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent antifungal and anticancer effects to promising antibacterial, antiviral, and anti-inflammatory properties. The ongoing exploration of structure-activity relationships, coupled with the application of modern drug design strategies such as molecular hybridization and computational modeling, will undoubtedly lead to the discovery of new 1,2,4-triazole-based drugs with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this exceptional heterocyclic system.

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A Technical Guide to the Potential Applications of Dimethyl-1H-1,2,4-triazol-1-yl Ethanols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1,2,4-triazole moiety is a cornerstone in the development of a vast array of biologically active compounds, demonstrating remarkable versatility across medicine and agriculture.[1][2] This guide focuses on a specific, yet promising subclass: dimethyl-1H-1,2,4-triazol-1-yl ethanols. By integrating a hydroxyl group through an ethyl linker to a dimethyl-substituted triazole ring, we encounter a scaffold with significant therapeutic and agrochemical potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential applications, and methodologies for the evaluation of these compounds. We will delve into the mechanistic underpinnings of their bioactivity and provide actionable experimental protocols to empower further research and development in this exciting area.

Core Molecular Architecture and Synthesis

The fundamental structure of the compounds discussed herein is 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol. The strategic placement of two methyl groups on the triazole ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The ethanol moiety provides a crucial point for hydrogen bonding and can be a key pharmacophoric feature.

Rationale for the Dimethyl-Substitution Pattern

The presence of methyl groups at the 3 and 5 positions of the 1,2,4-triazole ring is not arbitrary. These substitutions can enhance the compound's binding affinity to target enzymes by providing additional hydrophobic interactions. Furthermore, they can sterically hinder metabolic degradation, potentially leading to an improved pharmacokinetic profile with a longer half-life.

Synthetic Pathway

A common and efficient method for the synthesis of 1,2,4-triazole derivatives involves the reaction of hydrazines with appropriate precursors.[3][4] The synthesis of this compound can be approached through a multi-step process, which is outlined in the experimental protocol section. The general strategy involves the formation of the 3,5-dimethyl-1,2,4-triazole ring followed by N-alkylation with a suitable ethanol derivative.

Potential Applications and Mechanisms of Action

The unique structural features of dimethyl-1H-1,2,4-triazol-1-yl ethanols suggest a range of potential applications, primarily in the fields of antifungal therapy, oncology, and plant growth regulation.

Antifungal Agents

Mechanistic Insight: Triazole antifungals are well-established inhibitors of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[5] The ethanol moiety in the target compounds can mimic the natural substrate of the enzyme, facilitating binding to the active site.

Diagram of Antifungal Mechanism of Action

Antifungal_Mechanism Triazole_Ethanol Dimethyl-1H-1,2,4-triazol-1-yl Ethanol CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Ethanol->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Depletion Fungal Cell Death Fungal Cell Death Fungal_Cell_Membrane->Fungal Cell Death

Caption: Inhibition of ergosterol biosynthesis by dimethyl-1H-1,2,4-triazol-1-yl ethanol.

Anticancer Therapeutics

Mechanistic Insight: The anticancer potential of 1,2,4-triazole derivatives is a rapidly growing area of research.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways, induction of apoptosis (programmed cell death), and disruption of microtubule dynamics.[6] The specific dimethyl substitution and the ethanol side chain can be tailored to target specific protein kinases or other components of cancer cell signaling pathways. For instance, the hydroxyl group can form critical hydrogen bonds within the ATP-binding pocket of a kinase.

Simplified Intrinsic Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell Triazole_Compound Dimethyl-1H-1,2,4-triazol-1-yl Ethanol Derivative Mitochondrion Mitochondrion Triazole_Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Start Hydrazine Hydrate + Acetic Acid Reflux Reflux Start->Reflux Workup1 Neutralization & Extraction Reflux->Workup1 Purification1 Purification (Recrystallization/ Chromatography) Workup1->Purification1 Triazole 3,5-dimethyl-1H-1,2,4-triazole Purification1->Triazole Alkylation N-Alkylation with 2-chloroethanol Triazole->Alkylation Workup2 Quenching & Extraction Alkylation->Workup2 Purification2 Purification (Column Chromatography) Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Sources

Methodological & Application

Application Note & Protocol: Regioselective N-Alkylation of 3,5-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated 1,2,4-triazoles are privileged scaffolds in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2][3] The strategic introduction of alkyl groups onto the triazole core is a critical synthetic step that profoundly influences a molecule's biological activity, solubility, and metabolic profile. However, the N-alkylation of unsymmetrically substituted 1,2,4-triazoles often presents a significant challenge in controlling regioselectivity, leading to mixtures of isomers that can be difficult to separate. This document provides a comprehensive guide to the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole, detailing the underlying mechanistic principles, factors governing regioselectivity, and a robust, field-proven protocol for researchers in drug discovery and chemical development.

The Challenge of Regioselectivity in Triazole Alkylation

The 3,5-dimethyl-1H-1,2,4-triazole ring possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N4), making it susceptible to electrophilic attack at multiple sites. Due to the C2v symmetry of the 3,5-dimethyl substituted ring, the N1 and N2 positions are chemically equivalent. Therefore, alkylation can lead to two primary regioisomers: the 1-alkyl-3,5-dimethyl-1H-1,2,4-triazole and the 4-alkyl-3,5-dimethyl-4H-1,2,4-triazole. The formation of N2-alkylated products is also possible, though often less favored.[4][5][6]

The ratio of these isomers is highly dependent on a range of reaction parameters. Understanding and controlling these factors is paramount for a successful and reproducible synthesis. Direct alkylation without careful consideration of these parameters can lead to poor yields of the desired isomer, necessitating challenging chromatographic separations.[7]

Key Factors Influencing Regioselectivity:
  • Steric Hindrance: The steric bulk of the alkylating agent and the substituents on the triazole ring can influence the site of attack. Less sterically hindered positions are generally favored.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K2CO3) can alter the nucleophilicity of the different nitrogen atoms. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been reported to favor the formation of 1-substituted isomers.[1]

  • Solvent: The polarity of the solvent can affect the solvation of the triazole anion and the transition state, thereby influencing the reaction pathway. Common solvents include dimethylformamide (DMF), acetonitrile (MeCN), and acetone.[5]

  • Leaving Group: The nature of the leaving group on the alkylating agent (e.g., I, Br, Cl, OTs) can impact the reaction rate and selectivity, following typical SN2 reaction principles.

  • Temperature: Reaction temperature can also play a role in determining the product distribution, with thermodynamic and kinetic products being favored at different temperatures.

Reaction Pathway and Isomer Formation

The N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole proceeds via a standard SN2 mechanism. The reaction is initiated by the deprotonation of the triazole N-H by a base, forming a triazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Triazole 3,5-dimethyl-1H-1,2,4-triazole Anion Triazolate Anion Triazole->Anion + Base - H-Base⁺ Base Base (e.g., K₂CO₃, NaH) AlkylHalide Alkyl Halide (R-X) Products Mixture of N1 and N4 Isomers Anion_ref Anion_ref->Products + R-X - X⁻

Caption: General workflow for the N-alkylation of 1,2,4-triazoles.

The resulting triazolate anion is a resonance-stabilized species, with the negative charge delocalized over the nitrogen atoms. The subsequent nucleophilic attack can occur from either the N1 or N4 position, leading to the respective isomers.

G Start 3,5-dimethyl-1H-1,2,4-triazole + Base + R-X N1_Product 1-Alkyl-3,5-dimethyl-1H-1,2,4-triazole Start->N1_Product Attack at N1 N4_Product 4-Alkyl-3,5-dimethyl-4H-1,2,4-triazole Start->N4_Product Attack at N4

Caption: Potential regioisomers from the N-alkylation reaction.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a reliable starting point for the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole. Researchers should note that optimization may be required depending on the specific alkylating agent used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-dimethyl-1H-1,2,4-triazole≥98%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeAcros OrganicsElectrophile (1.1 - 1.5 equivalents).
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher ScientificBase (1.5 - 2.0 equivalents).
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Alfa AesarReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction.
Brine (Saturated NaCl solution)Lab-preparedN/AFor washing.
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeEMD MilliporeFor drying organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle/oil bath

  • Nitrogen/Argon inlet for inert atmosphere

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (5-10 mL per mmol of triazole).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Slowly add the alkylating agent (1.1 eq.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (3-4 times the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

  • Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity. The chemical shifts of the methyl groups and the triazole ring protons can be used to distinguish between the N1 and N4 isomers.

Summary of Conditions for Regioselective Synthesis

The following table provides a summary of reaction conditions that can be tuned to favor the formation of a specific isomer, based on literature precedents for 1,2,4-triazole alkylations.

Target IsomerAlkylating Agent TypeBaseSolventGeneral Observations & Rationale
N1-isomer Less bulky (e.g., MeI)DBU, K₂CO₃THF, MeCNOften the kinetic product. Weaker bases and polar aprotic solvents can favor attack at the more accessible N1 position.[1]
N4-isomer Bulky (e.g., t-BuBr)NaH, KOtBuDMF, DioxaneOften the thermodynamic product. Stronger bases can lead to the thermodynamically more stable N4-substituted product.[8][9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive reagents; Insufficient temperature.Ensure all reagents are anhydrous. Increase reaction temperature or switch to a more reactive alkylating agent (e.g., alkyl iodide).
Formation of multiple spots on TLC Mixture of regioisomers and/or dialkylation.Adjust reaction conditions (base, solvent) to improve selectivity. Use a smaller excess of the alkylating agent to minimize dialkylation.
Difficult Separation of Isomers Similar polarity of isomers.Use a high-resolution silica column or explore alternative chromatography techniques (e.g., reverse-phase). Optimize the eluent system for better separation.

References

  • El-Sayed, W. A., Ali, O. M., & Zyada, R. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • El-Sayed, W. A., Ali, O. M., & Zyada, R. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus, 5(1), 543. Available at: [Link]

  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128919. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]

  • Kieliszek, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(19), 3462. [Link]

  • Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]

  • El-Sayed, W. A., Ali, O. M., & Zyada, R. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 980562. [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-7. [Link]

  • MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(21), 5193. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113. Available at: [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • DTIC. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol in Antifungal Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Triazole Scaffold

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents.[1] The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, primarily due to its ability to effectively inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, inhibition of fungal growth. The core structure of many successful antifungal drugs, such as fluconazole and voriconazole, features a 1,2,4-triazole ring.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, potentially novel scaffold: 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol . The strategic incorporation of two methyl groups at the 3 and 5 positions of the triazole ring may offer advantages in terms of metabolic stability and target engagement. The ethanol side chain provides a crucial point for further chemical modification, allowing for the exploration of a wide chemical space to optimize antifungal potency, selectivity, and pharmacokinetic properties.

These application notes will detail the rationale behind using this scaffold, a proposed synthetic pathway, and comprehensive protocols for in vitro antifungal evaluation, target-based enzymatic assays, and in silico modeling to guide the design of new and effective antifungal drug candidates.

Section 1: The this compound Scaffold: A Building Block for Novel Antifungals

The design of this scaffold is predicated on established structure-activity relationships (SAR) of triazole antifungals. The N-1 substituted 1,2,4-triazole is a key pharmacophore that coordinates with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[3] The dimethyl substitution on the triazole ring could enhance binding affinity through hydrophobic interactions within the enzyme's active site and may also protect the ring from metabolic degradation. The ethanol moiety serves as a versatile handle for the introduction of various side chains to probe different regions of the CYP51 binding pocket, aiming to improve potency and selectivity over human CYP enzymes.

Proposed Synthesis of the Core Scaffold

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-dimethyl-1H-1,2,4-triazole

  • 2-bromoethanol or 2-chloroethanol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Triazole Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethyl-1H-1,2,4-triazole (1 equivalent) in anhydrous DMF.

  • Add a suitable base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0°C), to the solution to deprotonate the triazole. Stir the mixture at room temperature for 30 minutes.

  • Alkylation Reaction: To the resulting triazole salt solution, add 2-bromoethanol or 2-chloroethanol (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating the potential of newly synthesized derivatives of the core scaffold is to determine their in vitro antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

Materials:

  • Synthesized triazole derivatives

  • Positive control antifungal drugs (e.g., fluconazole, voriconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (M27 for yeasts, M38 for filamentous fungi).

  • Drug Dilution: Prepare serial twofold dilutions of the synthesized compounds and control drugs in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control. The endpoint can be read visually or spectrophotometrically.

Data Presentation:

The results of the antifungal susceptibility testing should be summarized in a clear and concise table.

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformansMIC (µg/mL) vs. A. fumigatus
Scaffold >16>16>16
Derivative 1 4816
Derivative 2 124
Fluconazole 0.54>64
Voriconazole 0.060.1250.5

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives synthesized and tested.

Section 3: Target-Based Assay: CYP51 Enzyme Inhibition

To confirm that the antifungal activity of the synthesized compounds is due to the inhibition of the target enzyme, an in vitro CYP51 inhibition assay should be performed. This assay measures the ability of the compounds to inhibit the enzymatic activity of recombinant fungal CYP51.

Protocol 3: Fungal CYP51 Inhibition Assay

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans)

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Synthesized triazole derivatives

  • Positive control inhibitor (e.g., ketoconazole)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • HPLC or LC-MS/MS system for product quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and CPR.

  • Inhibitor Addition: Add varying concentrations of the synthesized compounds or the positive control to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Product Analysis: Analyze the formation of the demethylated product from lanosterol using HPLC or LC-MS/MS.

  • IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

The IC₅₀ values for the most promising compounds should be presented in a table for easy comparison.

CompoundCYP51 IC₅₀ (µM)
Derivative 2 0.5
Ketoconazole 0.08

Note: The data presented in this table is illustrative.

Section 4: In Silico Drug Design and Molecular Docking

Molecular docking is a powerful computational tool used to predict the binding mode of a ligand to the active site of a target protein.[4] In the context of antifungal drug design, docking studies can provide valuable insights into the interactions between the synthesized triazole derivatives and the fungal CYP51 enzyme, helping to rationalize the observed SAR and guide the design of more potent inhibitors.

Protocol 4: Molecular Docking of Triazole Derivatives into Fungal CYP51

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for the crystal structure of fungal CYP51 (e.g., PDB ID: 5V5Z for C. albicans CYP51)

Procedure:

  • Protein Preparation: Obtain the crystal structure of the target enzyme from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structures of the synthesized triazole derivatives and the core scaffold. Minimize their energy using a suitable force field.

  • Binding Site Definition: Define the binding site of the enzyme based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation: Perform the docking of the prepared ligands into the defined binding site of the protein using the chosen docking software.

  • Pose Analysis and Scoring: Analyze the predicted binding poses of the ligands and evaluate their binding affinity using the scoring function of the docking program. The best-docked poses are typically those with the lowest binding energy.

  • Interaction Analysis: Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron.

Visualization of Key Concepts

Diagram 1: Antifungal Drug Design Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Silico Analysis cluster_3 Lead Optimization A Scaffold Selection (this compound) B Derivative Synthesis A->B C Antifungal Susceptibility (MIC Determination) B->C D CYP51 Inhibition Assay (IC50 Determination) C->D F Structure-Activity Relationship (SAR) D->F E Molecular Docking (Binding Mode Analysis) E->F G Design of New Derivatives F->G G->B

A typical workflow for antifungal drug design.

Diagram 2: Mechanism of Action of Triazole Antifungals

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Triazole 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) -ethanol Derivative Inhibition Triazole->Inhibition Inhibition->CYP51 Inhibition

Inhibition of ergosterol biosynthesis by triazoles.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. Its rational design, based on established principles of triazole antifungals, coupled with a versatile synthetic handle, allows for the systematic exploration of chemical space to optimize antifungal activity. The detailed protocols provided in these application notes offer a comprehensive framework for the synthesis, in vitro evaluation, and in silico analysis of derivatives based on this core structure.

Future work should focus on the synthesis of a diverse library of derivatives with various substituents on the ethanol side chain. The resulting SAR data, in conjunction with molecular modeling studies, will be instrumental in identifying lead compounds with potent and broad-spectrum antifungal activity. Further optimization of these lead compounds will involve assessing their pharmacokinetic properties and in vivo efficacy in animal models of fungal infections, with the ultimate goal of developing new and effective treatments for life-threatening fungal diseases.

References

  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011). PubMed. Retrieved from [Link]

  • García-Vanegas, J. J., Ramírez-Villalva, A., Fuentes-Benites, A., Martínez-Otero, D., González-Rivas, N., & Cuevas-Yañez, E. (2019). Synthesis and in-vitro biological evaluation of 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives as antifungal compounds flutriafol analogues. Journal of Chemical Sciences, 131(4).
  • Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives. (2022). Neuroquantology, 20(5), 132-143.
  • Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Cuevas-Yañez, E. (2019). Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach.
  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. (1997). FEMS Microbiology Letters, 149(1), 85-90.
  • Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted styryl)-2H-chromen-2-one. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (2022). Frontiers in Pharmacology, 13, 843658.
  • Synthesis and in-vitro biological evaluation of 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives as antifungal compounds flutriafol analogues. (2019). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1888.
  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (1997). PubMed. Retrieved from [Link]

  • Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors. (2024). Oriental Journal of Chemistry, 40(2).
  • Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives. (2022). Neuroquantology. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (2020). ResearchGate. Retrieved from [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, R. X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 894580.
  • Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles and 1,2,3-thiadiazolo-4H-1,2,4-triazoles. (1997). PubMed. Retrieved from [Link]

  • Structural Basis of Human CYP51 Inhibition by Antifungal Azoles. (2010). PubMed. Retrieved from [Link]

  • Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. (2007). ResearchGate. Retrieved from [Link]

  • Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Triazole Antifungal Agents. (2011). OEHHA. Retrieved from [Link]

  • Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles. (1988). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2-[3 acetyl-5-(1H-1,2,4-triazol-1 ylmethyl)phenyl]-2-methylpropiononitrile. (n.d.). Google Patents.
  • synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. (2020). SciELO. Retrieved from [Link]

  • MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.). Google Patents.

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Application Notes and Protocols for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Coordination Compounds

The 1,2,4-triazole moiety is a cornerstone in the design of functional molecules, lauded for its exceptional coordination capabilities and its presence in a myriad of biologically active compounds.[1] The nitrogen-rich aromatic system of the triazole ring provides multiple binding sites for metal ions, enabling the construction of diverse and structurally intriguing coordination complexes.[2] By functionalizing the triazole core, we can finely tune the steric and electronic properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of their metal complexes.

This guide focuses on the coordination chemistry of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol . This particular ligand is of significant interest due to its bifunctional nature. It features a classic N-donor triazole ring, which can coordinate to metal centers, and a pendant hydroxyethyl group that can act as an additional coordination site or participate in hydrogen bonding to influence the supramolecular assembly of the resulting complexes. The presence of the two methyl groups on the triazole ring also provides steric bulk, which can be exploited to control the coordination number and geometry around the metal ion. The coordination of such ligands to transition metals like cobalt(II), nickel(II), and zinc(II) can lead to complexes with interesting magnetic, luminescent, and catalytic properties.[2][3][4]

This document provides detailed protocols for the synthesis of the ligand and its coordination complexes with Co(II), Ni(II), and Zn(II), along with expected characterization data and a discussion of their potential applications.

Part 1: Synthesis of the Ligand: this compound

The synthesis of N-substituted 1,2,4-triazoles can be achieved through various synthetic routes.[5] A common and effective method involves the alkylation of a pre-formed triazole ring. In this protocol, we will first synthesize the 3,5-dimethyl-1,2,4-triazole precursor and then introduce the hydroxyethyl group via a nucleophilic substitution reaction.

Experimental Workflow: Ligand Synthesis

cluster_0 Step 1: Synthesis of 3,5-dimethyl-1,2,4-triazole cluster_1 Step 2: N-Alkylation A Hydrazine Hydrate + Acetonitrile B Reflux A->B C Intermediate Formation B->C D Cyclization C->D E 3,5-dimethyl-1,2,4-triazole D->E F 3,5-dimethyl-1,2,4-triazole + NaH G Deprotonation F->G H Addition of 2-Chloroethanol G->H I Nucleophilic Substitution H->I J This compound I->J

Caption: Workflow for the synthesis of the target ligand.

Detailed Protocol: Ligand Synthesis

Step 1: Synthesis of 3,5-dimethyl-1,2,4-triazole

This procedure is adapted from established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine hydrate (0.1 mol) and acetonitrile (0.2 mol).

    • Causality: Hydrazine hydrate acts as the nitrogen source for the triazole ring, while acetonitrile provides the carbon backbone for the dimethyl-substituted heterocycle.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess acetonitrile is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1,2,4-triazole.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized triazole.[7]

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 0.11 mol, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF, 100 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-dimethyl-1,2,4-triazole (0.1 mol) in anhydrous DMF (50 mL) dropwise at 0 °C.

    • Trustworthiness: The use of an inert atmosphere and anhydrous solvents is crucial as sodium hydride reacts violently with water. The dropwise addition at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 2-chloroethanol (0.11 mol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a viscous oil or a low-melting solid.

Expected Characterization Data for the Ligand
Technique Expected Observations
¹H NMR Signals corresponding to the two methyl groups on the triazole ring, a triplet for the -CH₂- attached to the triazole nitrogen, a triplet for the -CH₂-OH group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the two methyl carbons, the two carbons of the ethyl chain, and the two distinct carbons of the triazole ring.
FT-IR (cm⁻¹) A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands around 2850-3000 cm⁻¹, and characteristic C=N and C-N stretching vibrations of the triazole ring.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₆H₁₁N₃O.

Part 2: Synthesis of Coordination Complexes

The synthesized ligand, which we will now abbreviate as dmtet (dimethyl-triazole-ethanol), can be readily used to form coordination complexes with various transition metal ions. The following protocols describe the synthesis of Co(II), Ni(II), and Zn(II) complexes as representative examples.

Experimental Workflow: Coordination Complex Synthesis

cluster_0 General Synthesis of M(dmtet)₂X₂ Complexes A Metal Salt (MX₂) in Solvent C Mixing and Stirring A->C B dmtet Ligand in Solvent B->C D Precipitation/Crystallization C->D E Isolation and Drying of Complex D->E

Caption: General workflow for the synthesis of metal complexes.

Detailed Protocol: Synthesis of Metal Complexes

This general procedure can be adapted for the synthesis of various metal complexes.

  • Ligand Solution: Dissolve this compound (dmtet) (2 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (1 mmol) in the same solvent (10 mL). Suitable salts include CoCl₂·6H₂O, NiCl₂·6H₂O, or Zn(NO₃)₂·6H₂O.

    • Expertise & Experience: The choice of the metal salt's counter-ion (e.g., chloride, nitrate, perchlorate) can influence the final structure of the complex, as the anion may or may not coordinate to the metal center.

  • Complexation: Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating to ensure complete reaction.

  • Isolation: Collect the precipitated complex by filtration, wash with a small amount of the cold solvent, and then with diethyl ether.

  • Drying: Dry the resulting solid in a desiccator over a suitable drying agent. For single crystals suitable for X-ray diffraction, slow evaporation of the filtrate or layering of a non-solvent can be attempted.

Expected Characterization Data for the Metal Complexes
Complex Expected Color Magnetic Moment (μ_eff, B.M.) Coordination Geometry
[Co(dmtet)₂Cl₂] Blue or Pink/Violet~4.3 - 5.2Tetrahedral or Octahedral
[Ni(dmtet)₂Cl₂] Green or Blue~2.8 - 3.4Octahedral
[Zn(dmtet)₂(NO₃)₂] ColorlessDiamagneticTetrahedral or Octahedral
  • FT-IR Spectroscopy: Upon coordination, a shift in the vibrational frequencies of the C=N and C-N bonds of the triazole ring is expected. The broad O-H stretching band may also be affected if the hydroxyl group coordinates to the metal center.

  • UV-Vis Spectroscopy: The d-d transitions of the Co(II) and Ni(II) complexes will give rise to characteristic absorption bands in the visible region, providing information about the coordination environment of the metal ion.

  • Single-Crystal X-ray Diffraction: This technique is invaluable for determining the precise molecular structure, including bond lengths, bond angles, and the overall coordination geometry.

Part 3: Application Notes

The metal complexes of this compound are expected to exhibit a range of interesting properties and potential applications based on the extensive literature on related triazole-based coordination compounds.

Catalysis

Copper(II) and other transition metal complexes with triazole-based ligands have shown significant catalytic activity in various organic transformations.[8] For instance, copper(II) complexes are known to catalyze oxidation reactions.[1] The prepared Co(II) and Ni(II) complexes of dmtet could be investigated as catalysts for the oxidation of alcohols or hydrocarbons.

Antimicrobial and Antifungal Agents

The triazole moiety is a well-known pharmacophore present in many antifungal drugs.[9] The coordination of triazole-based ligands to metal ions can enhance their biological activity.[3] The prepared complexes, particularly the Zn(II) complex, could be screened for their in vitro activity against a panel of bacteria and fungi. The enhanced lipophilicity of the metal complexes often facilitates their transport across cell membranes, leading to increased efficacy.[2]

Luminescent Materials

Zinc(II) complexes with N-heterocyclic ligands are often investigated for their luminescent properties.[1][10] The d¹⁰ electronic configuration of Zn(II) prevents d-d transitions, and any observed luminescence typically arises from ligand-centered or ligand-to-metal charge transfer (LMCT) transitions.[1] The [Zn(dmtet)₂(NO₃)₂] complex could be studied for its photoluminescent properties in the solid state and in solution, with potential applications in sensing or as emitting materials in organic light-emitting diodes (OLEDs).

Coordination Modes of the dmtet Ligand

The dmtet ligand can adopt several coordination modes, which will influence the final structure and properties of the metal complexes.

cluster_0 Monodentate Coordination cluster_1 Bidentate Chelating cluster_2 Bidentate Bridging M1 M N1 N M1->N1 via Triazole-N M2 M N2 N M2->N2 via Triazole-N O2 O M2->O2 via Hydroxyl-O M3a M N3a N M3a->N3a M3b M N3b N M3b->N3b N3a->N3b Triazole Ring

Caption: Possible coordination modes of the dmtet ligand.

References

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  • Ding, B., et al. (2007). A linear trinuclear cobalt(II) complex with 4-(2-pyridine)-1,2,4-triazole: synthesis, structure and characterization. Transition Metal Chemistry, 32(6), 757-760.
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Application Notes and Protocols for the Synthesis of Triazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazole-Based Fungicides

Triazole-based fungicides are a critical class of agrochemicals that have revolutionized crop protection.[1] Their broad-spectrum activity and systemic properties make them highly effective against a wide range of fungal pathogens that threaten global food security.[2] The core of their efficacy lies in the unique chemical properties of the triazole ring, a five-membered heterocycle containing three nitrogen atoms.[3][4] This structural motif is a cornerstone in the design of numerous pharmaceuticals and agrochemicals.[1][5]

The primary mechanism of action for most triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][9] By disrupting ergosterol production, triazole fungicides compromise the structural integrity and function of the fungal cell membrane, ultimately leading to cell death.[6][8] This targeted mode of action provides a high degree of selectivity, making them effective at low application rates.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing these vital compounds.

Strategic Approaches to Triazole Synthesis

The synthesis of the triazole ring system can be broadly categorized into classical condensation methods and modern catalytic approaches, including the highly efficient "click chemistry." The choice of synthetic route often depends on the desired substitution pattern of the triazole ring and the availability of starting materials.

Classical Condensation Reactions: The Foundation of Triazole Synthesis

Classical methods, while sometimes requiring harsh reaction conditions, remain valuable for their simplicity and the accessibility of starting materials.

The Pellizzari reaction is a straightforward method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acyl hydrazide.[10][11] The reaction is typically carried out at high temperatures.

Rationale: This method is favored for its directness in forming symmetrically and asymmetrically substituted triazoles. The high temperature is necessary to drive the condensation and subsequent cyclization, overcoming the activation energy for the formation of the stable triazole ring.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [10]

  • Reactant Mixture: In a 100 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Heating: Heat the mixture in an oil bath maintained at 150-160 °C for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with a small volume of ethanol.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol or an ethanol/water mixture to yield pure 3,5-diphenyl-1,2,4-triazole.

  • Characterization: The final product should be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.[12]

The Einhorn-Brunner reaction offers a pathway to N-substituted 1,2,4-triazoles by condensing an imide with a hydrazine derivative, often in the presence of a weak acid catalyst.[10][11] This method is particularly useful for synthesizing 1,5-disubstituted-1,2,4-triazoles.

Rationale: The use of a weak acid catalyst facilitates the initial condensation step and the subsequent cyclization by protonating the carbonyl oxygen, making the carbon more electrophilic. Refluxing provides the necessary energy for the reaction to proceed to completion.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [10]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve N-formylbenzamide (1.49 g, 10 mmol) in ethanol. Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

  • Reaction Conditions: Add a catalytic amount of acetic acid to the mixture. Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling, the precipitated solid is collected by filtration.

  • Purification: Wash the solid with water and then dry it. Recrystallize the crude product from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.

  • Characterization: Confirm the structure and purity of the product using melting point determination and spectroscopic analysis.[12]

Modern Catalytic Methods: Efficiency and Versatility

Modern synthetic methods often employ metal catalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance.

A versatile copper-catalyzed approach allows for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from amidines and nitriles.[13]

Rationale: The copper(I) catalyst plays a crucial role in activating the nitrile for nucleophilic attack by the amidine. The use of an inert atmosphere prevents the oxidation of the active Cu(I) species.

Experimental Protocol: General Procedure for Copper-Catalyzed 1,2,4-Triazole Synthesis [10]

  • Reaction Setup: In a sealed tube, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified 1,2,4-triazole derivative using spectroscopic techniques.[12]

The Ullmann condensation is a copper-promoted reaction that can be used to form C-N bonds, providing a route to N-arylated triazoles.[14][15] This reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the coupling of an aryl halide with a triazole.

Rationale: The copper catalyst facilitates the coupling of the aryl halide with the triazole. The base is required to deprotonate the triazole, making it a more potent nucleophile. Ligands can enhance the solubility and reactivity of the copper catalyst.

Conceptual Workflow for Ullmann Condensation:

G ArylHalide Aryl Halide Reaction Ullmann Condensation (Heat) ArylHalide->Reaction Triazole Triazole Triazole->Reaction CopperCatalyst Copper Catalyst CopperCatalyst->Reaction Base Base Base->Reaction Solvent High-Boiling Solvent Solvent->Reaction Product N-Aryl Triazole Reaction->Product

Caption: Workflow for N-Aryl Triazole Synthesis via Ullmann Condensation.

"Click" Chemistry: The Huisgen 1,3-Dipolar Cycloaddition and its Catalyzed Variants

"Click" chemistry, a term coined by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[16] The Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles is a prime example.[17][18]

The original Huisgen cycloaddition involves the thermal reaction between an azide and an alkyne.[18][19] However, this method often requires high temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers.[20]

The discovery of copper(I) catalysis revolutionized the Huisgen cycloaddition, making it a true "click" reaction.[21][22] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions.[20][23][24]

Rationale: The copper(I) catalyst activates the terminal alkyne, forming a copper acetylide intermediate.[21] This intermediate then reacts with the azide in a stepwise manner, leading to the highly regioselective formation of the 1,4-disubstituted triazole.[23] The reaction is often carried out in the presence of a reducing agent, such as sodium ascorbate, to maintain copper in its active +1 oxidation state.[23]

Experimental Protocol: General Procedure for CuAAC Synthesis of a 1,2,3-Triazole Derivative [25][26]

  • Reactant Preparation: In a suitable flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a solvent mixture, such as t-BuOH/H₂O or DMF/H₂O.[25]

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol) in water, followed by a solution of sodium ascorbate (0.1 mmol) in water. The reaction mixture should turn from blue to a yellowish or heterogeneous mixture, indicating the formation of the active Cu(I) species.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the 1,4-disubstituted 1,2,3-triazole using spectroscopic methods.[12]

Visualization of the CuAAC Reaction:

G cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Terminal Alkyne (R-C≡CH) Reaction CuAAC Reaction (t-BuOH/H₂O, RT) Alkyne->Reaction Azide Organic Azide (R'-N₃) Azide->Reaction CuSO4 CuSO₄·5H₂O CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Case Study: Synthesis of Tebuconazole

Tebuconazole is a widely used triazole fungicide.[27] Its synthesis typically involves the reaction of a substituted ketone with a sulfur ylide to form an epoxide, followed by a ring-opening reaction with 1,2,4-triazole.[28][29][30]

A Synthetic Approach to Tebuconazole: [31]

  • Intermediate Formation: 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone is reacted with trimethylsulfoxonium iodide and a base (e.g., potassium hydroxide) in a solvent like DMSO to form the corresponding epoxide intermediate.

  • Ring-Opening Reaction: The epoxide intermediate is then reacted with the sodium salt of 1,2,4-triazole at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by adding water and a non-polar solvent like methylcyclohexane. The product is then isolated by crystallization.

Quantitative Data for Tebuconazole Synthesis:

StepKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
Epoxidation & Ring Opening1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, trimethylsulfoxonium chloride, KOH, triazole sodiumDMSO40 then 12085-9196-98[31]

Characterization and Quality Control

A crucial aspect of any synthetic procedure is the rigorous characterization of the final product to ensure its identity, purity, and structural integrity. The following techniques are indispensable:

  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the product.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the synthesized compound.[32]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[33]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.[28]

Conclusion

The synthesis of triazole-based fungicides encompasses a range of chemical strategies, from time-honored classical methods to highly efficient modern catalytic reactions. The choice of a particular synthetic route should be guided by the desired molecular structure, available resources, and the scale of the synthesis. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical steps required to successfully synthesize these important agricultural compounds. Rigorous purification and characterization are paramount to ensuring the quality and reliability of the final products for their intended applications in research and development.

References

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Application Note: High-Resolution Purification of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and optimized protocol for the purification of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol from a crude synthetic mixture using normal-phase flash column chromatography. The target compound, a key building block in the synthesis of pharmacologically active molecules, is a polar entity requiring a carefully designed separation strategy to remove unreacted starting materials and reaction byproducts. This guide details the rationale for method development, from initial Thin-Layer Chromatography (TLC) scouting to a step-gradient elution protocol, ensuring high purity (>98%) and recovery. The methodologies described herein are tailored for researchers, chemists, and drug development professionals seeking a reliable and scalable purification solution.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a polar triazole ring and a primary alcohol functional group. These features make it a valuable intermediate, particularly in the development of antifungal agents and other therapeutic candidates where the triazole moiety is a common pharmacophore. The typical synthesis involves the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with a 2-haloethanol, often resulting in a crude product contaminated with polar starting materials and impurities.

Effective purification is critical to ensure the integrity of subsequent synthetic steps and the biological evaluation of final compounds. Column chromatography, a fundamental technique based on the differential partitioning of analytes between a stationary and mobile phase, is the method of choice for this task. Due to the polar nature of the target compound and its potential impurities, a normal-phase chromatography approach, utilizing a polar stationary phase (silica gel) and a less polar mobile phase, provides the most effective separation matrix. This protocol is designed to exploit the subtle differences in polarity between the desired product and its contaminants.

Predicted Impurity Profile and Separation Strategy

A successful purification strategy begins with an understanding of the potential impurities. Based on a typical synthesis route (alkylation of 3,5-dimethyl-1H-1,2,4-triazole with 2-chloroethanol), the following species are anticipated in the crude mixture.

Compound NameStructureMolecular Weight ( g/mol )Key Functional GroupsExpected PolarityPredicted Elution Order
2-Chloroethanol (Starting Material)Cl-CH₂CH₂-OH80.51Alcohol, HalideHigh3
3,5-dimethyl-1H-1,2,4-triazole (Starting Material)C₄H₇N₃97.12Triazole (N-H)Medium-High2
This compound (Product) C₆H₁₁N₃O141.17Triazole, AlcoholHigh 4
1,4-Dioxane (Potential Byproduct)C₄H₈O₂88.11EtherLow1

The key to the separation lies in the distinct polarity contributions of the functional groups. The target product contains both a triazole ring and a hydroxyl group, making it the most polar compound that is expected to be strongly retained by the silica gel stationary phase. The starting triazole is less polar as it lacks the hydroxyl group. 2-Chloroethanol, while polar, is a smaller molecule and will interact differently with the stationary phase. The strategy is to use a mobile phase of gradually increasing polarity to first wash out less polar byproducts and unreacted starting materials, before eluting the highly retained target compound in a pure form.

Experimental Protocol: From Scouting to Scale-Up

This protocol follows a logical workflow, beginning with small-scale optimization via TLC to establish the ideal solvent conditions before committing the bulk sample to flash chromatography.

Materials and Reagents
  • Stationary Phase: Silica Gel, flash grade (40-63 µm particle size).

  • Mobile Phase Solvents:

    • n-Hexane (or Heptane), HPLC grade.

    • Ethyl Acetate (EtOAc), HPLC grade.

    • Methanol (MeOH), HPLC grade.

  • Sample Solubilization: Dichloromethane (DCM), HPLC grade.

  • Apparatus:

    • Glass chromatography column or automated flash chromatography system (e.g., Biotage, Teledyne ISCO).

    • TLC plates (silica gel 60 F₂₅₄).

    • TLC developing chamber.

    • UV lamp (254 nm).

    • Fraction collection tubes.

    • Rotary evaporator.

Step 1: TLC Mobile Phase Scouting

The causality behind this step is resource management; it is inefficient to test solvent systems on a large, expensive column. TLC provides a rapid, low-cost simulation of the column's separation capability.[1]

  • Prepare TLC Chambers: Prepare three separate chambers with the following solvent systems:

    • System A: 70:30 Hexane:EtOAc

    • System B: 50:50 Hexane:EtOAc

    • System C: 100% EtOAc

  • Spotting: Dissolve a small amount of the crude reaction mixture in DCM. On a single TLC plate, spot the crude mixture in three separate lanes.

  • Development: Place the TLC plate in one of the chambers, allowing the solvent front to travel up approximately 90% of the plate's height.[2]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The triazole-containing compounds should be UV-active.

  • Analysis: The ideal solvent system for the start of the column gradient will show good separation of impurities from the product, with the product spot having a retention factor (Rf) of approximately 0.1-0.2. For this polar compound, it is expected that 100% EtOAc or a DCM/MeOH mixture might be required to move the product from the baseline.[3] A good starting point for the elution solvent would be one that gives the product an Rf of ~0.3-0.5.

Expected Result: You will likely observe that the target product remains at or near the baseline in hexane-rich systems and begins to move in high-EtOAc or EtOAc/MeOH mixtures. This confirms its high polarity and informs the gradient design.

Step 2: Sample Preparation (Dry Loading)

Rationale: The target compound is highly polar. Dissolving it in a strong (polar) solvent for direct liquid loading would cause it to spread and elute too quickly, leading to poor separation. Dry loading, where the sample is pre-adsorbed onto silica, ensures it is introduced to the column in a concentrated band, maximizing resolution.

  • Weigh the crude product (e.g., 1.0 g).

  • Dissolve the crude material in a minimal volume of a volatile solvent in which it is soluble (e.g., Methanol or Dichloromethane).

  • Add silica gel to the solution (approximately 2-3 times the mass of the crude product).

  • Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.

Step 3: Column Packing and Elution
  • Column Selection: Choose a column size appropriate for the sample mass. A general rule is a 20:1 to 40:1 ratio of stationary phase mass to crude sample mass. For 1.0 g of crude material, a 40 g silica column is appropriate.

  • Packing: If using a manual setup, pack the column with silica gel as a slurry in 100% hexane to ensure a homogenous, air-free column bed. For automated systems, use a pre-packed cartridge.

  • Loading: Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance of the sample layer upon solvent addition.

  • Elution: Begin the elution using an automated system or by manually changing solvent mixtures. A suggested step-gradient is outlined below. The flow rate should be optimized for the column size, typically 20-40 mL/min for a 40 g column.

StepColumn Volumes (CV)% Hexane% Ethyl Acetate% MethanolRationale
1210000Equilibrate column and elute very non-polar impurities.
2350500Elute mid-polarity impurities.
3501000Elute remaining starting triazole and less polar byproducts.
4100955Elute the target product.
5308020Strip any highly retained, very polar impurities from the column.
Step 4: Fraction Collection and Analysis
  • Collect fractions throughout the elution process.

  • Analyze fractions corresponding to UV peaks by TLC using an appropriate solvent system (e.g., 95:5 EtOAc:MeOH) to identify which contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Confirm identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Visualization of the Workflow and Separation Principle

The following diagrams illustrate the key processes in this protocol.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Scouting (Determine Eluent) Crude->TLC DryLoad Dry Loading (Adsorb on Silica) Crude->DryLoad Elute Gradient Elution TLC->Elute Informs Gradient Load Load Sample DryLoad->Load Pack Pack Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product (>98% Purity) Evap->Pure

Caption: Overall workflow for the purification of this compound.

G cluster_column Silica Gel Stationary Phase (Polar) cluster_mobile Mobile Phase Flow (Increasing Polarity) p1 p2 p3 p4 p5 p6 p7 p8 label_silica Si-OH ... Si-OH ... Si-OH Impurity Impurity (e.g., Starting Triazole) - Less Polar - Weak Interaction - Elutes Early Impurity:f1->p7 Dipole-Dipole Product Product 2-(...)-ethanol - Highly Polar (OH group) - Strong H-Bonding - Elutes Late Product:f1->p4 H-Bonding

Caption: Principle of separation on a polar silica gel stationary phase.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Incorrect mobile phase polarity. 2. Column overloaded. 3. Sample loaded in too strong a solvent (wet load).1. Re-optimize mobile phase with TLC; use a shallower gradient. 2. Reduce sample load; adhere to the <1:40 sample:silica ratio. 3. Always use the dry loading method for this polar compound.
Product Does Not Elute Mobile phase is not polar enough.Increase the percentage of Methanol in the final elution step (e.g., to 10-15%). Be cautious as >10% MeOH can sometimes dissolve silica gel.
Streaking or Tailing of Spots on TLC/Column 1. Compound is too polar for the solvent system. 2. Sample is degrading on the acidic silica.1. Add a more polar solvent modifier like Methanol. 2. Consider neutralizing the silica by pre-treating the column with a solvent containing a small amount of triethylamine (~0.5%), or switch to a neutral stationary phase like alumina.
Cracked or Channeled Column Bed Improper packing of the column (manual method).Ensure a uniform slurry is used for packing and allow the bed to settle completely without letting it run dry. Use of automated, pre-packed columns is recommended.

Conclusion

The protocol described provides a systematic and reliable method for the purification of this compound. By employing a logical workflow of TLC scouting, optimized dry loading, and a well-defined step-gradient elution, this method consistently yields the target compound with high purity and recovery. This application note serves as a comprehensive guide for scientists, enabling efficient isolation of this important chemical intermediate for downstream applications in research and development.

References

  • Sorbent Technologies. (n.d.). Flash Chromatography Basics. Retrieved January 19, 2026, from [Link]

  • Reddit r/OrganicChemistry. (2020). Dry vs. Wet Loading in Column Chromatography. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 19, 2026, from [Link]

  • Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved January 19, 2026, from [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved January 19, 2026, from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved January 19, 2026, from [Link]

  • Boyd, M. J., & Kaval, N. (2014). General methods for flash chromatography using disposable columns. Beilstein Journal of Organic Chemistry, 10, 292–302. [Link]

  • Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved January 19, 2026, from [Link]

  • University of California, Irvine. (n.d.). Flash Column Chromatography. Retrieved January 19, 2026, from [Link]

  • Supporting Information: 1,2,3-Triazole Derivatives as Antitubercular Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Reddit r/OrganicChemistry. (2023). Column chromatography discussion: dry-loading sample to column. Retrieved January 19, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 19, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 19, 2026, from [Link]

Sources

Application Note: Definitive Structural Elucidation of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural verification of synthetic organic compounds. This guide provides a comprehensive, field-proven methodology for the NMR analysis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic building block relevant in medicinal chemistry and materials science. We present detailed, step-by-step protocols for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar molecular scaffolds. This document serves as a practical guide for obtaining high-quality, reproducible NMR data and performing confident spectral interpretation.

Rationale and Molecular Structure

This compound (C₆H₁₁N₃O) is a functionalized N-heterocycle. The 1,2,4-triazole core is a common motif in pharmacologically active compounds, and the hydroxyl group provides a reactive handle for further synthetic modifications. Accurate structural confirmation is the first critical checkpoint after synthesis to ensure the integrity of starting materials for drug discovery pipelines or materials development. High-resolution NMR provides definitive proof of structure by mapping the chemical environment of each hydrogen and carbon atom.

The molecular structure and a systematic numbering scheme for NMR assignment are presented below. Key structural features to be resolved by NMR include:

  • The two distinct methyl groups (C6, C7) attached to the triazole ring.

  • The N-substituted ethyl bridge (C4, C5).

  • The two magnetically non-equivalent carbons of the triazole ring (C1, C2).

  • The primary alcohol moiety (-OH).

Caption: Labeled structure of this compound.

Experimental Protocols

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument setup.[1] The following protocols are designed to produce high-resolution spectra suitable for detailed structural analysis.

Part I: Protocol for NMR Sample Preparation

The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes and caps

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • Glass Pasteur pipettes and bulbs

  • Small plug of glass wool or a syringe filter

  • Vortex mixer

Methodology:

  • Weigh the Sample: For routine ¹H NMR, weigh 5-25 mg of the compound directly into a clean, dry vial.[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

    • Expert Insight: While higher concentrations reduce acquisition time for ¹³C spectra, they can increase solution viscosity, leading to broader lines in the ¹H spectrum.[1] If both high-quality ¹H and ¹³C data are required from the same sample, starting with a concentration around 25-30 mg in 0.6 mL is a good compromise.

  • Select and Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4]

    • Causality: Deuterated solvents are used because the spectrometer's field-frequency lock system requires the deuterium signal for stabilization.[1] They also ensure that the solvent itself does not produce large, obscuring peaks in the ¹H NMR spectrum.[3] CDCl₃ is a common first choice for many organic molecules. If the compound has poor solubility or if exchangeable protons (like the -OH group) are of particular interest, DMSO-d₆ is an excellent alternative as it slows down proton exchange.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath can aid dissolution if necessary.

  • Filter the Solution: This is a critical step. Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.[1]

    • Trustworthiness: Solid particles in the sample cause distortions in the local magnetic field, leading to poor shimming, broad spectral lines, and a loss of resolution.[1][2] This step is essential for a self-validating, high-quality spectrum. Do not use cotton wool, as solvents can leach impurities from it.[1]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower part, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Caption: Workflow for NMR Sample Preparation.

Part II: Protocol for NMR Data Acquisition

These steps are based on typical procedures for modern NMR spectrometers (e.g., Bruker with TopSpin software).

Methodology:

  • Insert Sample and Lock: Insert the NMR tube into a spinner and place it in the sample changer or directly into the magnet bore.[5] Execute the lock command in the software, selecting the solvent used (e.g., CDCl3).[6] The system will automatically adjust the field frequency to the deuterium resonance of the solvent.

  • Shim the Magnetic Field: Shimming is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume.[7] Use an automated shimming routine (e.g., topshim gui) for fast and reliable optimization.[6]

    • Expert Insight: A well-shimmed sample results in sharp, symmetrical peaks and better resolution, which is critical for observing fine coupling patterns. Poor shimming is often the result of imperfect sample preparation (e.g., air bubbles, solid particles).[2]

  • Acquire the ¹H NMR Spectrum:

    • Load a standard proton experiment parameter set.

    • Set the number of scans (ns). For a moderately concentrated sample, ns=8 or 16 is usually sufficient.

    • Set the number of dummy scans (ds) to 2 or 4 to allow the spins to reach equilibrium before acquisition begins.

    • Ensure the spectral width (sw) is adequate to cover all expected proton signals (e.g., -2 to 12 ppm).

    • Type zg and press enter to start the acquisition.

    • After acquisition, the Free Induction Decay (FID) is automatically Fourier transformed to produce the spectrum. Type efp for exponential multiplication and Fourier transform, followed by apk for automated phase correction.

  • Acquire the ¹³C NMR Spectrum:

    • Load a standard carbon experiment parameter set (typically a proton-decoupled experiment like zgpg30).

    • Set the number of scans (ns). This will be significantly higher than for ¹H NMR, often ranging from 256 to 1024 scans or more, depending on the sample concentration.

    • Ensure the spectral width covers the full range of organic carbons (e.g., 0 to 220 ppm).

    • Start the acquisition (zg).

    • Process the data similarly to the ¹H spectrum (efp, apk).

Spectral Interpretation and Data Analysis

Interpreting an NMR spectrum involves analyzing four key features: the number of signals, their chemical shift (position), their integration (area), and their multiplicity (splitting pattern).[8]

Predicted ¹H NMR Spectrum Analysis (in CDCl₃)
  • -OH (Hydroxyl Proton):

    • Chemical Shift (δ): Highly variable, typically 1.5-4.0 ppm. Its position is sensitive to concentration, temperature, and solvent due to hydrogen bonding.[9]

    • Integration: 1H.

    • Multiplicity: Broad singlet. Rapid chemical exchange with trace amounts of water or acid often decouples it from the adjacent CH₂ group.

  • -N-CH₂- (C4 Protons):

    • Chemical Shift (δ): ~4.2-4.4 ppm. These protons are attached to a carbon bonded to the electronegative triazole nitrogen, resulting in a downfield shift.

    • Integration: 2H.

    • Multiplicity: Triplet. It is coupled to the two adjacent C5 protons (n+1 rule, 2+1=3).

  • -CH₂-OH (C5 Protons):

    • Chemical Shift (δ): ~3.9-4.1 ppm. These protons are shifted downfield by the adjacent oxygen atom, but slightly less so than the C4 protons.

    • Integration: 2H.

    • Multiplicity: Triplet. It is coupled to the two adjacent C4 protons.

  • -CH₃ (C6 and C7 Protons):

    • Chemical Shift (δ): ~2.4-2.6 ppm. These two methyl groups are chemically non-equivalent and should appear as two distinct signals. Their environment is similar, so the peaks may be close together.

    • Integration: 3H each (total of 6H).

    • Multiplicity: Singlet. There are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum Analysis (in CDCl₃)

A proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.

  • C1 & C2 (Triazole Ring Carbons): ~150-165 ppm. These are quaternary carbons in an aromatic-like heterocyclic system and thus appear far downfield.[10]

  • C5 (-CH₂-OH): ~60-65 ppm. The carbon is shifted downfield by the attached oxygen.

  • C4 (-N-CH₂-): ~50-55 ppm. This carbon is shifted downfield by the attached nitrogen.

  • C6 & C7 (-CH₃): ~10-15 ppm. The two methyl carbons are non-equivalent and should produce two distinct signals in the aliphatic region.

Summary of Expected NMR Data
Assignment (¹H) Label Predicted δ (ppm) Integration Multiplicity Assignment (¹³C) Label Predicted δ (ppm)
Triazole-CH₃C6-H~2.453HSinglet (s)Triazole-C C1~162
Triazole-CH₃C7-H~2.503HSinglet (s)Triazole-C C2~151
-CH₂-OHC5-H~4.02HTriplet (t)-C H₂-OHC5~61
-N-CH₂-C4-H~4.32HTriplet (t)-N-C H₂-C4~52
-OHOHVariable (e.g., ~2.8)1HBroad Singlet (br s)Triazole-C H₃C6~14
Triazole-C H₃C7~12

Conclusion

This application note provides a robust framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretation guide offer a reliable reference for verifying the chemical structure, ensuring the quality and identity of this valuable synthetic intermediate for subsequent research and development activities.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023-08-29). Available from: [Link]

  • University of Leicester, Department of Chemistry. How to Prepare Samples for NMR. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • R-NMR. SOP data acquisition. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. Step-by-step procedure for NMR data acquisition. Available from: [Link]

  • Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. (2018). Available from: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (2018). Available from: [Link]

  • University College London, Department of Chemistry. Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. NMR Interpretation. (2023-01-29). Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • Singh, P., et al. Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted styryl)-2H-chromen-2-one. Der Pharma Chemica. (2015). Available from: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available from: [Link]

Sources

"mass spectrometry of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Characterization of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Abstract

This technical note provides a comprehensive guide for the analysis of this compound using mass spectrometry. The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, making the robust characterization of its derivatives essential for drug discovery and development.[1][2] This document outlines detailed protocols for both Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). We delve into the scientific rationale behind methodological choices, from sample preparation to the selection of ionization parameters. Furthermore, a detailed analysis of the predicted fragmentation pathways is presented, supported by established principles of mass spectrometry for heterocyclic and alcohol-containing compounds. This guide is intended for researchers and analytical scientists seeking to develop and validate methods for the identification and structural elucidation of this and structurally related molecules.

Introduction and Scientific Context

This compound (Molecular Formula: C₆H₁₁N₃O, Molecular Weight: 141.17 g/mol ) is a heterocyclic compound incorporating the versatile 1,2,4-triazole ring. This scaffold is present in numerous pharmaceutical agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[2] Accurate mass spectrometric analysis is paramount for confirming molecular identity, assessing purity, and identifying metabolites in complex matrices.

The analytical challenge lies in selecting the appropriate ionization technique and predicting the subsequent fragmentation behavior. The presence of basic nitrogen atoms on the triazole ring makes it an excellent candidate for positive-mode electrospray ionization (ESI), while the hydroxyl group and overall small size of the molecule also permit analysis by gas chromatography (GC) following appropriate sample preparation. This note provides validated starting points for both approaches.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 52497-33-3[3]
Molecular Formula C₆H₁₁N₃O
Monoisotopic Mass 141.0902 u
Molecular Weight 141.17 g/mol
Structure CC1=NC(C)=NN1CCO

Recommended Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with ESI is the preferred method for its high sensitivity and applicability to polar, non-volatile compounds. The protocol below is a robust starting point, grounded in methodologies successfully applied to similar triazole derivatives.[1][4]

Rationale for Method Selection
  • Chromatography: Reversed-phase chromatography using a C18 column is ideal for retaining and separating this moderately polar analyte from potential impurities.

  • Ionization: The triazole ring contains multiple nitrogen atoms that are readily protonated. Therefore, positive ion mode ESI ([M+H]⁺) is selected for its high ionization efficiency and sensitivity for this class of compounds.[5] The addition of a weak acid like formic acid to the mobile phase facilitates this protonation, enhancing the signal response.[1][4]

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Dissolve 1 mg/mL in Methanol/Water (50:50) Filter Filter through 0.22 µm PVDF syringe filter SamplePrep->Filter LC Reversed-Phase LC Separation (C18 Column) Filter->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Full Scan (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (MS/MS on m/z 142.1) MS1->CID MS2 MS2 Product Ion Scan (Detect Fragments) CID->MS2 Data Interpret Spectra & Elucidate Fragmentation MS2->Data

Caption: General workflow for LC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of methanol and water.

    • Perform serial dilutions to the desired working concentration (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

    • Prior to injection, filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and is a weak acid compatible with MS.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minA standard gradient to ensure elution of the target analyte and any impurities.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.[1][4]
Column Temp. 40 °CEnsures reproducible retention times and good peak shape.[1][4]
Injection Vol. 2 µLTypical volume to avoid column overloading.
  • Mass Spectrometry Parameters (ESI):

ParameterRecommended SettingRationale
Ionization Mode Positive (API-ES)Targets the basic nitrogen atoms of the triazole ring for protonation.
Capillary Voltage 3500 - 4000 VOptimal range for creating a stable electrospray.[1][4]
Drying Gas Nitrogen, 10 L/minFacilitates desolvation of droplets.[1]
Gas Temperature 325 °CEnsures efficient solvent evaporation.
Scan Range m/z 50 - 300Covers the expected parent ion and its fragments.
Fragmentor Voltage 100 - 200 VApplying moderate voltage can induce in-source fragmentation for structural clues.[4][6]

Alternative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for purity analysis in synthetic reaction mixtures where volatile byproducts may be present. However, the polarity of the hydroxyl group can lead to poor peak shape and potential thermal degradation.[7]

Rationale and Considerations
  • Volatility: While the molecule is relatively small, the polar -OH group can cause tailing on standard non-polar GC columns. Derivatization (e.g., silylation) can improve performance but adds a sample preparation step.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates extensive fragmentation, creating a characteristic "fingerprint" spectrum for library matching.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

    • (Optional but Recommended) For improved peak shape, perform derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes to convert the -OH group to a less polar -OTMS group.

  • Gas Chromatography Parameters:

ParameterRecommended Setting
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.0 mL/min constant flow
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
Injection Mode Split (e.g., 20:1)
  • Mass Spectrometry Parameters (EI):

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temp. 230 °C
Scan Range m/z 40 - 300

Results and Discussion: Predicted Fragmentation Pathways

No experimental spectrum for this specific molecule was found in the searched literature. Therefore, the following fragmentation analysis is predictive, based on well-established fragmentation rules for 1,2,4-triazoles and aliphatic alcohols.[1][8][9] Tandem MS (MS/MS) experiments are crucial for confirming these pathways.

ESI-MS Fragmentation ([M+H]⁺)

The protonated molecule is expected at m/z 142.1 . The positive charge will likely reside on one of the triazole nitrogen atoms. Fragmentation is induced by increasing the collision energy (in MS/MS) or the fragmentor voltage.

  • Loss of Water: A common pathway for protonated alcohols is the neutral loss of H₂O (-18.01 Da), leading to a prominent ion at m/z 124.1 .[8]

  • Cleavage of the Ethanol Side Chain:

    • Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) can lead to the loss of a neutral CH₂O fragment (-30.01 Da), resulting in an ion at m/z 112.1 .

    • Cleavage of the N-C bond connecting the side chain to the ring would yield a protonated 3,5-dimethyl-1H-1,2,4-triazole ion at m/z 98.1 .

  • Triazole Ring Cleavage: The 1,2,4-triazole ring itself can fragment.[1][10] Common losses from the ring or its fragments include N₂ (-28.01 Da) and HCN (-27.01 Da). For instance, the fragment at m/z 98.1 could lose N₂ to form an ion at m/z 70.1 .

ESI_Fragmentation cluster_pathways Fragmentation Pathways Parent [M+H]⁺ m/z 142.1 Frag124 m/z 124.1 Parent->Frag124 - H₂O Frag98 m/z 98.1 Parent->Frag98 - C₂H₄O Frag70 m/z 70.1 Frag98->Frag70 - N₂

Caption: Predicted ESI fragmentation of [M+H]⁺.

EI-MS Fragmentation (M⁺˙)

The molecular ion (M⁺˙) at m/z 141.1 will be observed. EI fragmentation is typically more extensive.

  • Alpha-Cleavage: The most favorable cleavage for the ethanol side chain is the loss of the ·CH₂OH radical (-31 Da), which would form a stable, resonance-delocalized cation at m/z 110.1 . This is often the base peak for primary alcohols.

  • Loss of Ethylene: A McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄, -28.03 Da), resulting in an ion at m/z 113.1 .

  • Ring Fragmentation: Cleavage of the triazole ring can produce characteristic ions. A retro-Diels-Alder type reaction or sequential losses of N₂ and HCN are common for triazoles under EI conditions.[1]

Conclusion

This application note provides robust and scientifically-grounded protocols for the mass spectrometric analysis of this compound. The recommended LC-ESI-MS method offers high sensitivity and is ideal for characterization in aqueous environments, such as in biological or pharmaceutical samples. The alternative GC-EI-MS method provides a reproducible fingerprint for purity assessment and library matching. The predicted fragmentation pathways serve as a guide for spectral interpretation and structural confirmation. Researchers should use these protocols as a starting point and perform further optimization based on their specific instrumentation and analytical goals.

References

  • Logvynenko, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmaceutical Chemistry Journal. Available from: [Link]

  • Feeney, R., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PLoS ONE. Available from: [Link]

  • ResearchGate. Mass Fragmentation pattern of Compound 4(b)(c)(d). Available from: [Link]

  • ResearchGate. (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available from: [Link]

  • ACS Publications. Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • RSC Publishing. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • ResearchGate. Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Available from: [Link]

  • NIH National Library of Medicine. Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Available from: [Link]

  • ResearchGate. GC-MS/MS optimized parameters of the triazoles studied. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • ResearchGate. (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The relentless emergence of multidrug-resistant microbial pathogens constitutes a formidable global health challenge, necessitating an urgent and continuous search for novel antimicrobial agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, 1,2,4-triazole derivatives stand out due to their broad spectrum of biological activities, including potent antifungal and antibacterial properties.[1][2][3] The therapeutic success of triazole-based drugs, such as fluconazole and itraconazole, is primarily attributed to their ability to inhibit fungal lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of membrane integrity leads to fungal cell death or growth inhibition. Building on this established pharmacophore, this guide details the antimicrobial screening of a novel series of compounds: 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol derivatives. These compounds functionalize the core triazole scaffold with an ethanol group, offering a potential site for further chemical modifications to optimize antimicrobial potency and pharmacokinetic profiles.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the evaluation of these novel triazole derivatives. It provides a plausible synthetic pathway, detailed protocols for robust antimicrobial susceptibility testing, and a framework for data interpretation, all grounded in established scientific principles and methodologies.

I. Synthesis of this compound and its Derivatives

While various methods exist for the synthesis of 1,2,4-triazole derivatives, a common and effective approach involves the cyclization of key intermediates.[4][5][6][7] A plausible synthetic route to the core scaffold, this compound, and its subsequent derivatization is outlined below. This proposed pathway is based on established principles of heterocyclic chemistry.

A. Synthesis of the Core Scaffold: this compound

A potential synthetic strategy for the core molecule could involve the reaction of a suitably substituted hydrazine with an imidate, followed by cyclization.

Protocol 1: Synthesis of this compound

Materials:

  • Hydrazine hydrate

  • Acetonitrile

  • Sodium metal

  • Ethanolamine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Acetohydrazide: React ethyl acetate with hydrazine hydrate in ethanol under reflux to yield acetohydrazide.

  • Formation of the Triazole Ring: A mixture of acetohydrazide and acetonitrile is refluxed in the presence of a base, such as sodium ethoxide (prepared from sodium metal and ethanol), to facilitate the cyclization reaction, yielding 3,5-dimethyl-1H-1,2,4-triazole.

  • N-Alkylation with 2-Chloroethanol: The synthesized 3,5-dimethyl-1H-1,2,4-triazole is then N-alkylated using 2-chloroethanol in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide, DMF). The reaction mixture is heated to promote the substitution reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

B. Derivatization of the Core Scaffold

The hydroxyl group of the ethanol moiety provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). For example, ester or ether derivatives can be synthesized to modulate the lipophilicity and steric properties of the parent compound.

Protocol 2: Synthesis of Ester Derivatives

Materials:

  • This compound

  • Various acyl chlorides or carboxylic acid anhydrides

  • Triethylamine or pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of this compound in dry DCM, add triethylamine (or pyridine) as a base.

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired ester derivative.

II. Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized this compound derivatives should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antimicrobial susceptibility testing.[8][9][10][11]

A. Test Microorganisms

A representative panel of microorganisms should be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeasts): Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., ATCC 90112)

  • Fungi (Molds): Aspergillus niger (e.g., ATCC 16404)

B. Primary Screening: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[12][13][14][15]

Protocol 3: Agar Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile paper discs (6 mm diameter)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation of Agar Plates: Uniformly streak the standardized inoculum onto the surface of the MHA or SDA plates using a sterile cotton swab to create a confluent lawn of growth.[14]

  • Application of Discs: Aseptically place sterile paper discs impregnated with a known concentration of the test compounds onto the inoculated agar surface. Also, place positive and negative control discs.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for yeasts (or longer for molds).

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

C. Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4][16]

Protocol 4: Broth Microdilution Assay

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

  • Test compounds and control antibiotics in serial dilutions

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds and control antibiotics in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and wells with the positive control antibiotic.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.

A. Agar Disk Diffusion Results

The diameters of the zones of inhibition should be recorded in a table. A larger zone of inhibition generally indicates greater antimicrobial activity.

Table 1: Hypothetical Zone of Inhibition Data for this compound Derivatives

CompoundConcentration (µ g/disc )S. aureus (mm)E. coli (mm)C. albicans (mm)A. niger (mm)
Core Scaffold 5012101511
Derivative 1 (Ester) 5018142216
Derivative 2 (Ether) 5015111913
Ciprofloxacin 52528--
Fluconazole 25--2418
DMSO -0000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

B. Minimum Inhibitory Concentration (MIC) Data

The MIC values provide a quantitative measure of the potency of the compounds.

Table 2: Hypothetical MIC Data for this compound Derivatives (in µg/mL)

CompoundS. aureusE. coliC. albicansA. niger
Core Scaffold 641283264
Derivative 1 (Ester) 1632816
Derivative 2 (Ether) 32641632
Ciprofloxacin 10.5--
Fluconazole --48

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Visualizations

A. Experimental Workflow

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_data Data Analysis Synthesis Synthesis of Core Scaffold This compound Derivatization Chemical Derivatization (e.g., Esterification) Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification PrimaryScreen Primary Screening Agar Disk Diffusion Purification->PrimaryScreen Test Compounds QuantitativeScreen Quantitative Screening Broth Microdilution (MIC) PrimaryScreen->QuantitativeScreen Active Compounds DataAnalysis Data Collection & Analysis (Zone Diameters, MIC values) QuantitativeScreen->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for the synthesis and antimicrobial screening of novel triazole derivatives.

B. Mechanism of Action of Triazole Antifungals

Triazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol (Essential for Fungal Cell Membrane) DisruptedMembrane Disrupted Fungal Cell Membrane Enzyme->Ergosterol Catalyzes Conversion Enzyme->DisruptedMembrane Leads to depletion of ergosterol and accumulation of toxic sterols Triazole Triazole Derivative Triazole->Enzyme Inhibits

Sources

Synthesis of Metal Complexes with 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Bifunctional Ligand

The ligand 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol stands as a molecule of significant interest in the field of coordination chemistry. Its unique architecture, featuring a nitrogen-rich 1,2,4-triazole ring and a flexible ethanol arm, offers a versatile platform for the construction of a diverse array of metal-organic frameworks (MOFs) and coordination polymers. The 1,2,4-triazole core, with its three nitrogen atoms, provides multiple potential coordination sites, enabling it to act as a monodentate, bidentate, or bridging ligand.[1] This multi-denticity is fundamental to the formation of polynuclear complexes and extended network structures.[1] The appended ethanol group introduces a hydroxyl functionality which can also participate in coordination or form hydrogen bonds, further influencing the final supramolecular architecture and properties of the resulting metal complexes. The ease of synthesis and the ability to tune the electronic and steric properties of the triazole ring through substitution make these types of ligands highly attractive for creating materials with tailored applications in areas such as catalysis, magnetism, and bioinorganic chemistry.[2][3]

Application Notes: Designing Functional Metal Complexes

The synthesis of metal complexes with this compound is not merely a matter of mixing a ligand and a metal salt; it is a deliberate process of molecular engineering. The choices made during the synthesis directly impact the structure, and consequently, the function of the final material.

The Role of the Metal Ion

The identity of the metal ion is a primary determinant of the geometry and properties of the resulting complex. Transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) are commonly employed.[2][4] For instance, Co(II) and Ni(II) often favor octahedral geometries, while Cu(II) can exhibit a wider range of coordination numbers and geometries, including distorted octahedral, due to the Jahn-Teller effect.[2] The choice of metal also dictates the potential applications of the complex. For example, complexes of paramagnetic ions like Cu(II) and Ni(II) may be investigated for their magnetic properties, while Zn(II) or Cd(II) complexes, being diamagnetic, are often explored for their luminescence properties.[3]

Ligand Coordination Modes and Their Implications

The this compound ligand can coordinate to metal centers in several ways. The triazole ring can bind through its N1, N2, or N4 atoms. The ethanol arm's hydroxyl group can also coordinate to the metal or participate in hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice. The coordination mode adopted is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the solvent used. Understanding and controlling these coordination modes is key to designing complexes with specific dimensionalities, from simple mononuclear species to one-, two-, or three-dimensional coordination polymers.[1]

The Influence of Reaction Conditions

Subtle changes in reaction conditions can lead to vastly different products. Key parameters to consider include:

  • Solvent System: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the resulting complex. Solvents like ethanol, methanol, and acetonitrile are common choices.

  • pH: The pH of the reaction medium can affect the protonation state of the ligand and the hydrolysis of the metal ion, thereby influencing the coordination behavior.

  • Temperature and Reaction Time: These parameters affect the kinetics of the reaction and the crystallinity of the product. Hydrothermal or solvothermal methods, which involve heating the reaction mixture in a sealed vessel, can promote the formation of highly crystalline, thermodynamically stable products.

  • Counter-Anions: The counter-anions from the metal salt (e.g., chloride, nitrate, perchlorate) can either be innocent spectator ions or can coordinate to the metal center, influencing the overall structure and dimensionality of the complex.[4]

Protocols for the Synthesis of a Representative Metal Complex

The following protocol provides a general methodology for the synthesis of a metal complex with this compound. This should be considered a starting point, and optimization of the parameters may be necessary for specific metal ions and desired outcomes.

Materials and Equipment
  • This compound (ligand)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Stir plate and magnetic stir bars

  • Reflux condenser

  • Glassware (flasks, beakers, etc.)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

General Synthesis Procedure
  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable volume of the chosen solvent in a round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal(II) salt in the same solvent. The molar ratio of metal to ligand can be varied to target different coordination environments (e.g., 1:1, 1:2, 1:3).

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature for several hours or heated to reflux for a period of time (e.g., 2-24 hours) to ensure the completion of the reaction.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the solution is clear, slow evaporation of the solvent or the addition of a less polar solvent may be required to induce crystallization.

  • Washing and Drying: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting materials. Dry the product in a desiccator or a low-temperature oven.

Characterization

The synthesized metal complexes should be characterized using a variety of analytical techniques to confirm their identity and structure. These include:

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole ring and the hydroxyl group.[3]

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex and to determine the coordination geometry around the metal center.[1]

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the molecular structure of the complex in the solid state.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.

Summary of Typical Reaction Parameters
Metal IonTypical M:L RatioSolventTemperatureObservations
Co(II)1:2EthanolRefluxFormation of a colored precipitate
Ni(II)1:2MethanolRoom Temp.Gradual color change and precipitation
Cu(II)1:1 or 1:2AcetonitrileRoom Temp.Immediate formation of a colored solid
Zn(II)1:2Ethanol/WaterRefluxFormation of a white crystalline product

Visualizing the Synthesis and Coordination

To better understand the experimental workflow and the fundamental coordination chemistry, the following diagrams are provided.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification cluster_characterization Characterization Ligand_Sol Dissolve Ligand in Solvent Mixing Mix Ligand and Metal Solutions Ligand_Sol->Mixing Metal_Sol Dissolve Metal Salt in Solvent Metal_Sol->Mixing Heating Stirring/Heating (Reflux) Mixing->Heating Induce Reaction Cooling Cool to Room Temperature Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Complex Washing->Drying Analysis Spectroscopic & Structural Analysis Drying->Analysis

Caption: Experimental workflow for the synthesis of metal complexes.

Coordination_Mode M Metal Ion N_triazole N (Triazole) M->N_triazole Coordination Bond O_hydroxyl O (Hydroxyl) M->O_hydroxyl Potential Coordination/ Hydrogen Bonding Ligand This compound Ligand->N_triazole Ligand->O_hydroxyl

Caption: Potential coordination modes of the ligand to a metal center.

References

  • - Triazole Derivatives & Metal Complexes.

  • - Versatile Synthetic Platform for 1,2,3-Triazole Chemistry.

  • - Triazoles in Coordination Complexes.

  • - Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes.

  • - Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation.

  • - Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • - 2-(1H-1,2,4-triazol-1-yl)ethanol.

  • - Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

  • - Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances.

  • - Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates.

  • - 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).

  • - 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis, with a particular focus on the formation and management of byproducts. Our goal is to equip you with the scientific understanding and practical solutions necessary for a successful and efficient synthesis.

Overview of the Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole. This reaction commonly employs a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, in the presence of a base. While the reaction appears straightforward, the asymmetric nature of the 3,5-dimethyl-1,2,4-triazole ring presents a key challenge: the potential for alkylation at two different nitrogen atoms, leading to the formation of regioisomeric byproducts.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific issues you may encounter during your synthesis, with a focus on identifying and mitigating byproduct formation.

Question 1: My post-reaction NMR shows more than one set of triazole signals. What is the likely impurity?

Answer: The most common byproduct in this synthesis is the N4-alkylated regioisomer, 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)ethanol. The alkylation of 3,5-dimethyl-1H-1,2,4-triazole can occur at either the N1 or N4 position of the triazole ring. The desired product is the N1-substituted isomer.

  • Mechanism of Formation: The formation of the N1 and N4 isomers is a classic example of kinetic versus thermodynamic control in a chemical reaction. The N4 position is often more sterically accessible and can be the site of initial, faster (kinetic) attack. The N1-substituted product is generally the more thermodynamically stable isomer.[1]

  • Identification: You can distinguish between the N1 and N4 isomers using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons in the triazole ring and the attached ethanol group will differ due to the different electronic environments.

Compound Characteristic ¹H NMR Signals (Predicted) Characteristic ¹³C NMR Signals (Predicted)
This compound (Desired N1 Isomer) Two distinct singlets for the two methyl groups on the triazole ring.Two distinct signals for the two methyl carbons. Two distinct signals for the C3 and C5 carbons of the triazole ring.
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)ethanol (N4 Isomer Byproduct) A single singlet for the two equivalent methyl groups on the triazole ring.A single signal for the two equivalent methyl carbons. A single signal for the equivalent C3 and C5 carbons of the triazole ring.
  • Solution:

    • Reaction Conditions: To favor the formation of the thermodynamically more stable N1 isomer, it is often beneficial to run the reaction at a higher temperature for a longer duration. This can allow for the potential thermal rearrangement of the kinetically favored N4 isomer to the desired N1 product.[2][3][4]

    • Purification: If a mixture of isomers is obtained, they can typically be separated using column chromatography on silica gel.[5] The polarity difference between the two isomers is usually sufficient for effective separation.

Question 2: I am observing a product with a higher molecular weight than expected, and it seems to be a salt. What could this be?

Answer: This is likely a di-alkylation product, where the triazole ring has been alkylated a second time to form a quaternary 1,2,4-triazolium salt.

  • Mechanism of Formation: After the initial formation of the desired N1-substituted product, the remaining nitrogen atom (N2 or N4) can act as a nucleophile and react with another molecule of the alkylating agent. This is more likely to occur if an excess of the alkylating agent is used, or if a very strong base is employed, leading to a higher concentration of the deprotonated triazole.

  • Identification: These quaternary salts are typically non-volatile and will have a significantly different mass-to-charge ratio in mass spectrometry. In ¹H NMR, the protons on the triazole ring and the attached alkyl groups will be shifted downfield due to the positive charge.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the 3,5-dimethyl-1H-1,2,4-triazole relative to the alkylating agent (e.g., 1.1:1).

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Choice of Base: Use a base that is strong enough to deprotonate the triazole but not so strong as to promote significant di-alkylation. Potassium carbonate is often a suitable choice.[6]

Question 3: My reaction is sluggish and I have a significant amount of unreacted 3,5-dimethyl-1H-1,2,4-triazole at the end. What can I do?

Answer: Incomplete conversion can be due to several factors related to the reaction conditions and reagents.

  • Potential Causes:

    • Insufficient Base: The base is crucial for deprotonating the triazole, making it nucleophilic. An insufficient amount of base will result in a low concentration of the reactive triazolide anion.

    • Low Reaction Temperature: As mentioned, the reaction may require higher temperatures to proceed at a reasonable rate and to favor the formation of the thermodynamic product.

    • Poor Solvent Choice: The solvent should be able to dissolve the reactants and facilitate the reaction. A polar aprotic solvent like DMF or acetonitrile is often a good choice.

    • Inactive Alkylating Agent: If using 2-chloroethanol, ensure its purity and reactivity.

  • Solution:

    • Optimize Base: Ensure at least one equivalent of a suitable base like potassium carbonate is used.

    • Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Solvent Screening: If solubility is an issue, consider screening other polar aprotic solvents.

    • Alternative Alkylating Agent: Consider using the more reactive ethylene oxide, but be aware of the need for specialized equipment to handle this gaseous reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent for this synthesis: 2-chloroethanol or ethylene oxide?

Both can be used. 2-chloroethanol is a liquid and easier to handle in a standard laboratory setting.[7] Ethylene oxide is a gas and is more reactive, which can lead to faster reaction times but requires more specialized equipment and safety precautions. The choice often depends on the scale of the reaction and the available facilities.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. The starting triazole, the N1 product, and the N4 byproduct will likely have different Rf values. Using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), you can track the disappearance of the starting material and the appearance of the products. For more quantitative analysis, LC-MS is recommended.

Q3: What is the mechanism of the thermal rearrangement of the N4 to the N1 isomer?

The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to 1-alkyl-1H-1,2,4-triazoles is proposed to proceed through an intermolecular mechanism involving an ionic intermediate.[2][4][8] This likely involves the dissociation of the alkyl group from the N4 position to form a carbocation and a triazolate anion, which then recombine at the more thermodynamically stable N1 position.

Q4: Are there any other potential byproducts I should be aware of?

Besides the N4 isomer and di-alkylation products, you might also encounter byproducts from side reactions of the alkylating agent. For example, with 2-chloroethanol under strongly basic conditions, elimination to form vinyl chloride or substitution to form ethylene glycol are possibilities, although typically minor.

Experimental Protocols

Protocol 1: Synthesis of this compound using 2-Chloroethanol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

Materials:

  • 3,5-dimethyl-1H-1,2,4-triazole

  • 2-Chloroethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired N1 isomer from the N4 isomer and other impurities.

Visualizations

Reaction Pathways

reaction_pathways cluster_start Starting Materials cluster_products Products start_triazole 3,5-dimethyl-1H-1,2,4-triazole N1_product This compound (Desired Product - Thermodynamic) start_triazole->N1_product Alkylation at N1 N4_byproduct 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)ethanol (Byproduct - Kinetic) start_triazole->N4_byproduct Alkylation at N4 alkylating_agent 2-Chloroethanol dialkylation_byproduct Di-alkylation Product (Quaternary Salt) N1_product->dialkylation_byproduct Excess Alkylating Agent N4_byproduct->N1_product Thermal Rearrangement troubleshooting_logic cluster_issues Identified Issues cluster_solutions Potential Solutions start Analyze Crude Product (NMR, LC-MS) issue1 Presence of N4 Isomer start->issue1 issue2 Presence of Di-alkylation Product start->issue2 issue3 Incomplete Reaction start->issue3 solution1a Increase Reaction Temperature/Time issue1->solution1a solution1b Purify by Chromatography issue1->solution1b solution2a Adjust Stoichiometry issue2->solution2a solution2b Control Reagent Addition issue2->solution2b solution3a Optimize Base/Solvent issue3->solution3a solution3b Increase Temperature issue3->solution3b

Sources

Technical Support Center: Troubleshooting Regioselectivity in 1,2,4-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4-triazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective synthesis. The alkylation of 1,2,4-triazoles is a fundamental transformation, yet it often presents significant challenges in controlling the site of substitution, leading to mixtures of N1, N2, and N4 isomers. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired regiochemical outcomes.

Understanding the Fundamentals: The Basis of Regioselectivity

The 1,2,4-triazole ring possesses three nitrogen atoms, each a potential nucleophilic site for alkylation. The regioselectivity of t[1][2]he reaction is a delicate interplay of electronic and steric factors, governed by the specific reaction conditions employed. The triazole can exist in two tautomeric forms, the 1H- and 4H-1,2,4-triazoles, which rapidly interconvert. Deprotonation by a base g[3][4]enerates a triazolate anion, where the negative charge is delocalized across the N1 and N2 atoms. This delocalization is key to understanding the competing reaction pathways.

Computational studies, such as those using Density Functional Theory (DFT), have shown that the N1 and N2 positions are generally more nucleophilic than the N4 position. The precise outcome of an[5][6] alkylation reaction depends on a number of factors, including the nature of the electrophile, the choice of base and solvent, and the reaction temperature. These factors can shift the balance between kinetic and thermodynamic control, leading to different product distributions.

Troubleshooting[7][8] Guide: A Question-and-Answer Approach

This section addresses specific experimental issues in a practical Q&A format.

Question 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

This is a classic challenge in 1,2,4-triazole chemistry. The small energy difference between the N1 and N2 alkylation pathways often leads to isomer mixtures. Here’s a systematic app[6]roach to troubleshooting:

Underlying Cause: The formation of both N1 and N2 isomers suggests that both nitrogen atoms are accessible and reactive under your current conditions. The key is to introduce reaction parameters that favor one pathway over the other.

Solutions to Enhance Regioselectivity:

  • Choice of Base and Solvent System: This is often the most critical factor.

    • For N1-Alkylation: A common strategy is to use a sodium alkoxide base in an alcohol solvent, such as sodium ethoxide in ethanol. The use of 1,8-Diazabicyc[3]lo[5.4.0]undec-7-ene (DBU) has also been shown to be effective for promoting N1-alkylation, providing a convenient and high-yielding route to 1-substituted-1,2,4-triazoles.

    • For N2-Alkylati[7]on: In many cases, N2 alkylated isomers are preferentially formed. The use of potassium carb[2][6]onate in a polar aprotic solvent like acetone or DMF can favor the formation of the N2 isomer.

  • Nature of the Elec[2][8]trophile:

    • Steric Hindrance: Bulky electrophiles will tend to react at the less sterically hindered nitrogen atom. Analyze the steric environment around the N1 and N2 positions of your specific triazole.

    • Hard and Soft Acid-Base (HSAB) Theory: While a simplification, considering the "hardness" of your electrophile can sometimes provide insight. Hard electrophiles may favor reaction at the nitrogen with the highest electron density, while softer electrophiles might prefer the more polarizable nitrogen.

  • Temperature Control (Kinetic vs. Thermodynamic Control):

    • Kinetic Control (Low Temperature): Running the reaction at lower temperatures (e.g., 0 °C or below) can favor the kinetically preferred product, which is the one that forms the fastest due to a lower activation energy barrier.

    • Thermodynamic C[9][10]ontrol (Higher Temperature): At elevated temperatures, the reaction may become reversible, allowing the product distribution to equilibrate to the most thermodynamically stable isomer. If you suspect your desir[11]ed isomer is the more stable one, carefully increasing the reaction temperature could improve your product ratio.

Experimental Workflow for Optimization:

G cluster_0 Initial Problem: Isomer Mixture cluster_1 Primary Optimization Variable: Base/Solvent cluster_2 Secondary Optimization: Temperature cluster_3 Analysis A Reaction produces N1/N2 mixture B Screen Base/Solvent Combinations A->B C NaOEt in EtOH (Favors N1) B->C Select based on target isomer D K2CO3 in DMF/Acetone (Often favors N2) B->D Select based on target isomer E DBU in THF (Favors N1) B->E Select based on target isomer F Investigate Temperature Effects C->F D->F E->F G Low Temp (e.g., 0°C) (Kinetic Control) F->G H High Temp (e.g., Reflux) (Thermodynamic Control) F->H I Analyze Isomer Ratio (NMR, HPLC) G->I H->I I->B Iterate if necessary caption Troubleshooting Workflow for Isomer Separation G Triazole 1,2,4-Triazole Base Base (-H+) N4_Product N4-Alkylated Product Triazole->N4_Product Path C (Direct Alkylation) Anion Triazolate Anion (Delocalized) Base->Anion Electrophile Electrophile (R-X) N1_Product N1-Alkylated Product Anion->N1_Product Path A N2_Product N2-Alkylated Product Anion->N2_Product Path B

Caption: Competing alkylation pathways for the 1,2,4-triazole ring.

Frequently Asked Questions (FAQs)

Q: How can I reliably distinguish between the N1, N2, and N4 isomers?

A: A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the triazole ring protons are highly diagnostic. In many cases, the symmetry of the molecule will also provide clues. For example, a 1,4-disubstituted triazole may exhibit a simpler spectrum than a 1,2-disubstituted one.

    • ¹³C NMR: The chemical shifts of the triazole ring carbons can also be used for isomer identification.

    • 2D NMR (HMBC, NO[12]ESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for unambiguously assigning the site of alkylation by observing long-range correlations between the protons on the alkyl group and the carbons of the triazole ring. Nuclear Overhauser Effect [13]Spectroscopy (NOESY) can reveal through-space proximity between the alkyl group and substituents on the triazole ring.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Q: Are there any genera[1][8]l guidelines for predicting the major isomer?

A: While exceptions exist, some general trends have been observed:

  • In many cases, a mixture of N1 and N2 isomers is obtained.

  • N2 alkylated isomers a[14]re often the preferentially formed products.

  • Steric hindrance from [2][6]substituents on the triazole ring can significantly influence the regioselectivity, often favoring the less hindered nitrogen.

Q: Can microwave irradi[8]ation improve regioselectivity?

A: Yes, microwave-assisted synthesis has been successfully employed to achieve regioselective N1-alkylation of 1,2,4-triazole. This method can offer adva[15]ntages in terms of reduced reaction times and improved yields.

Summary of Key Parame[18]ters and Expected Outcomes

ParameterConditionLikely Favored IsomerRationale
Base/Solvent NaOEt in EtOHN1Specific ion pairing and solvation effects.
K₂CO₃ in Acetone[3]/DMFN2Promotes formation of the triazolate anion under conditions that often favor the N2 product.
DBU in THFN1Ef[2][8]fective, non-nucleophilic base that has shown high selectivity for N1.
Temperature Low [7](e.g., 0 °C)Kinetic ProductThe reaction is under kinetic control, favoring the product that forms fastest.
High (e.g., Reflux) [9]Thermodynamic ProductAllows for equilibration to the most stable isomer.
Protecting Group 4-Amino groupN1 or N2Blocks the N4 position, forcing alkylation at the other available nitrogens.

Experimental Protoc[14]ols

General Protocol for N1-Selective Alkylation using DBU

  • Reaction Setup: To a solution of the 1,2,4-triazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide) (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to isolate the 1-substituted-1,2,4-triazole.

Protocol for Isomer Ana[7]lysis by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer.

  • Spectral Analysis: Carefully integrate the signals corresponding to the triazole ring protons of each isomer. The ratio of the integrals will give the approximate isomer ratio in the sample. Compare the observed chemical shifts with literature values for known 1- and 2-substituted 1,2,4-triazoles to aid in isomer identification.

References

  • [12]Boraei, A. A. T., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 26. [Link]

  • Boraei, A. A. T., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

  • Boraei, A. A. T., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Ostrovskii, V. A., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(1), 375-385. [Link]

  • Boraei, A. A. T., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1). [Link]

  • Holm, A., & Straub, T. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 319-360. [Link]

  • NotNicolaou. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Chang, R. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 873. [Link]

  • Butler, R. N., & Farrell, D. M. (2005). An Investigation into the Alkylation of 1,2,4-Triazole. Synthesis, 2005(12), 2038-2042. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Al-Salahi, R., & Marzouk, M. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 6(11), 1272-1283. [Link]

  • ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]

Sources

Technical Support Center: A Researcher's Guide to Removing Impurities from Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar triazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high purity for these often-recalcitrant molecules. As a Senior Application Scientist, I've compiled this resource based on both fundamental chemical principles and field-proven insights to help you navigate the common hurdles in your experimental work. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions for successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just finished my triazole synthesis. What are the most probable impurities I should be looking for?

The nature of impurities in your crude product is intrinsically linked to your synthetic route. For instance, in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, residual copper salts are a frequent concern.[1] Other common impurities can include:

  • Unreacted Starting Materials: Such as amidines, hydrazides, or nitriles.[1]

  • Partially Reacted Intermediates: These can be structurally very similar to your final product, making them challenging to remove.

  • Regioisomers: Especially in cases where the cyclization can occur at different positions, you may have a mixture of isomers (e.g., 1,4- and 1,5-disubstituted triazoles).[2]

  • Byproducts from Side Reactions: Depending on your reaction conditions, various side reactions can lead to a range of impurities.

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to get a snapshot of your crude mixture's complexity.[3]

Q2: My polar triazole is streaking badly on a standard silica gel column. What are my options?

This is a classic problem when dealing with highly polar compounds on normal-phase silica gel. The strong interaction between your polar analyte and the polar stationary phase leads to poor separation and tailing of peaks.[1] Here’s a decision tree to guide you:

purification_decision_tree start Streaking on Silica Gel option1 Modify Eluent System start->option1 option2 Switch Stationary Phase start->option2 option3 Alternative Purification Technique start->option3 sub_option1a Add Polar Modifier (e.g., MeOH) option1->sub_option1a sub_option1b Add Basic Modifier (e.g., Triethylamine) option1->sub_option1b sub_option2a Reverse-Phase Chromatography (C18) option2->sub_option2a sub_option2b Hydrophilic Interaction Liquid Chromatography (HILIC) option2->sub_option2b sub_option3a Recrystallization option3->sub_option3a sub_option3b Liquid-Liquid Extraction option3->sub_option3b

Caption: Decision tree for troubleshooting poor chromatography of polar triazoles.

  • Modify Your Eluent System: Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to your mobile phase can often improve peak shape by competing with your compound for binding sites on the silica.[1]

  • Switch Your Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is often the go-to for polar compounds. Here, the stationary phase is nonpolar, and a polar mobile phase is used.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not retained in reverse-phase chromatography.[1][4] It utilizes a polar stationary phase with a primarily organic mobile phase containing a small amount of aqueous solvent.

Q3: I suspect residual metal catalyst (e.g., copper) in my product. How can I confirm this and remove it?

Residual paramagnetic metal ions, such as Cu(II), can have a significant impact on the characterization of your compound, particularly in NMR spectroscopy, where they can cause signal broadening or even disappearance.[5]

Confirmation:

  • NMR Spectroscopy: If you observe "selective" distortion of signals in your NMR spectra, especially for protons or carbons near potential metal-coordinating heteroatoms, residual metal could be the culprit.[5]

  • Inductively Coupled Plasma (ICP) Spectroscopy: For a quantitative measure of metal contamination, ICP is the gold standard.

Removal:

  • Aqueous Washes with Chelating Agents: Washing an organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is effective for sequestering and removing metal ions.[1]

  • Scavenger Resins: These are solid-supported reagents with functional groups that bind to specific impurities. For metal removal, thiol- or amine-functionalized resins can be very effective.[6][7] The advantage here is the ease of separation—simply filter off the resin.

Q4: My purified triazole is an oil, but I was expecting a solid. What's happening and how can I induce crystallization?

"Oiling out" is a common issue, often caused by the presence of impurities that depress the melting point of your compound.[1] Here are some strategies to try:

  • Re-purification: The most reliable solution is to ensure your compound is of high purity. Re-subjecting the oil to another round of chromatography or a different purification technique is often necessary.

  • Solvent Titration: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Experimental Protocols

Protocol 1: Recrystallization of a Polar Triazole Compound

Recrystallization is a powerful technique for purifying solid compounds, based on the principle that a compound's solubility in a solvent increases with temperature.[8][9]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which your triazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Test small amounts of your crude product in various solvents to find the best candidate. A mixture of solvents can also be effective.[10]

Solvent System ExamplePolaritySuitability for Polar Triazoles
WaterHighGood for very polar, water-soluble triazoles.
Ethanol/WaterMedium-HighA versatile mixture for a range of polarities.
IsopropanolMediumCan be effective for moderately polar triazoles.
AcetonitrileMediumAnother good option for moderately polar compounds.
  • Dissolution: Place your crude triazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until your compound is completely dissolved.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent your product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Liquid-Liquid Extraction for Polar Compound Purification

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[12][13] For polar triazoles, this can be a useful workup step to remove nonpolar impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of water.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. Your polar triazole should preferentially partition into the aqueous layer, while less polar impurities remain in the organic layer.

  • Collection: Drain the lower (denser) layer. If your polar compound is in the aqueous phase, you can then back-extract with a fresh portion of the organic solvent to remove any remaining nonpolar impurities.

  • Isolation: To recover your polar triazole from the aqueous phase, you can either evaporate the water (if the compound is not volatile) or extract it into a different organic solvent after modifying the pH of the aqueous layer to make your compound less water-soluble.

For reactions conducted in polar aprotic solvents like DMF or DMSO, a specialized liquid-liquid extraction protocol can be employed to efficiently remove these high-boiling point solvents.[14]

Advanced Purification: Scavenger Resins

For particularly stubborn impurities or for high-throughput purification, scavenger resins offer a highly selective and efficient solution.[6]

Caption: Workflow for purification using a scavenger resin.

Common Scavenger Resin Applications for Triazole Purification:

Impurity TypeScavenger Resin Functional GroupMechanism
Excess AcidAmine-based (e.g., Tris-amine)Acid-base reaction
Excess ElectrophileAmine or Thiol-basedNucleophilic attack
Residual Metal CatalystThiol or Chelating Group (e.g., EDTA-based)Coordination/Chelation

The use of scavenger resins can significantly reduce the time and effort required for purification compared to traditional chromatographic methods.[6]

Purity Assessment

After purification, it is crucial to assess the purity of your polar triazole compound. Common techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating isomers.[4][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.[17]

By understanding the nature of potential impurities and employing the appropriate purification strategies, you can confidently obtain high-purity polar triazole compounds for your research and development needs.

References

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • Liquid-Liquid Extraction of Polar Organic Compounds.
  • Recrystalliz
  • Overview of Liquid-Liquid Extraction (LLE)
  • Liquid–liquid extraction. Wikipedia.
  • Extraction Protocol for Polar Solvents. Department of Chemistry : University of Rochester.
  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
  • Recrystalliz
  • Experiment 2: Recrystalliz
  • HPLC Methods for analysis of 1,2,4-triazole.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Enantiomer separation of triazole fungicides by high-performance liquid chrom
  • Scavenger resin. Wikipedia.
  • Metal scavengers for organic purific
  • Triazole. Wikipedia.
  • Impurity Profiling in different analytical techniques.. IJNRD.

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Technical Support Center: Purification of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol. We will delve into the causal factors behind purification obstacles and provide field-proven, step-by-step protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties arise from the molecule's inherent physicochemical properties. It contains a basic 1,2,4-triazole ring and a polar ethanol group. This combination leads to high polarity and the potential for strong, undesirable interactions with standard purification media like silica gel. The basic nitrogen atoms in the triazole ring can bind strongly to the acidic silanol groups on silica, often resulting in significant peak tailing, streaking, or even irreversible adsorption of the compound onto the stationary phase.[1][2]

Q2: What are the most probable impurities I should expect?

The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 3,5-dimethyl-1H-1,2,4-triazole or a 2-carbon electrophile (e.g., 2-chloroethanol, ethylene oxide).

  • Regioisomers: Alkylation of the triazole ring can sometimes occur on different nitrogen atoms, leading to isomeric impurities that may have very similar polarities.

  • Byproducts: Side reactions, such as the dimerization or polymerization of reagents, can introduce contaminants.

  • Residual Catalysts or Bases: If a base like potassium carbonate or a phase-transfer catalyst was used in the synthesis, trace amounts may persist after the initial work-up.[3][4]

Q3: Which purification techniques are generally most effective for this compound?

A multi-step approach is often necessary. The most common and effective techniques are:

  • Column Chromatography: This is the workhorse for separating the target compound from impurities with different polarities. However, standard silica gel chromatography requires modification to be successful.[5] Alternative stationary phases like alumina or reversed-phase (C18) silica can also be highly effective.[5][6]

  • Recrystallization: Ideal for removing minor impurities from an already enriched product. The challenge lies in finding a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: This can be a powerful preliminary purification step to remove non-basic or acidic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic triazole can be protonated and extracted into the aqueous phase, leaving neutral or acidic impurities behind. The product is then recovered by basifying the aqueous layer and re-extracting.

Q4: How can I reliably assess the purity of my final product?

A combination of analytical methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and optimizing column chromatography conditions. A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both normal-phase and reversed-phase methods can be developed. A sharp, symmetrical peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and helps identify any unknown impurities.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments in a direct question-and-answer format.

I. Column Chromatography

Issue 1: My compound is streaking severely on the silica TLC plate and column, leading to poor separation and low recovery.

  • Causality: This is the most common problem for basic heterocyclic compounds like your triazole. The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This causes the molecule to "stick" and elute unevenly, resulting in a long tail or streak.[1]

  • Solutions:

    • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. This allows your compound to elute more symmetrically.[5]

      • Protocol: Prepare your chosen eluent (e.g., Dichloromethane/Methanol) and add 0.1-1% triethylamine (Et₃N) or a 7N ammonia in methanol solution. Equilibrate your column with this modified solvent before loading your sample.

    • Switch to an Alternative Stationary Phase: If modifiers are ineffective or incompatible with your compound, change the stationary phase.

      • Alumina (Basic or Neutral): Alumina lacks the strong acidity of silica and is often an excellent choice for basic compounds.[5]

      • Reversed-Phase (C18) Silica: In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be very effective for purifying polar compounds.[8]

Workflow for Chromatography Troubleshooting

start Crude Product TLC Analysis streaking Severe Streaking Observed? start->streaking good_sep Good Separation? streaking->good_sep No add_modifier Add Basic Modifier to Eluent (e.g., 0.5% Et3N) streaking->add_modifier Yes change_phase Switch Stationary Phase (Alumina or C18) good_sep->change_phase No run_column Run Column Chromatography good_sep->run_column Yes add_modifier->good_sep change_phase->run_column

Caption: Decision workflow for addressing chromatography issues.

Issue 2: My compound will not elute from the silica column, even with highly polar solvents like 100% methanol.

  • Causality: Your compound is either extremely polar and/or has bound irreversibly to the silica gel. This can happen if the interaction with the stationary phase is stronger than the solvating power of the mobile phase.

  • Solutions:

    • Drastically Increase Mobile Phase Polarity with a Modifier: Before abandoning the column, try a "scavenger" eluent.

      • Protocol: Prepare a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:20:2). This highly polar and basic mixture can often displace even strongly bound amines from silica.

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for very polar compounds that show little or no retention in reversed-phase chromatography. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8]

Table 1: Comparison of Chromatographic Modes

FeatureNormal Phase (Silica)Reversed Phase (C18)HILIC
Stationary Phase Polar (e.g., Silica, Alumina)Non-Polar (e.g., C18, C8)Very Polar (e.g., Silica, Diol)
Mobile Phase Non-Polar (e.g., Hexane/EtOAc)Polar (e.g., H₂O/ACN)Non-Polar (e.g., ACN/H₂O)
Elution Order Least polar elutes firstMost polar elutes firstMost polar elutes last
Best For Moderately polar, non-basic compoundsPolar to non-polar compoundsVery polar, hydrophilic compounds
II. Recrystallization

Issue 1: My product "oils out" of solution instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute precipitates from the solution above its melting point. This is often exacerbated by the presence of impurities, which depress the melting point of the mixture, or by cooling the solution too rapidly.[8]

  • Solutions:

    • Slow Down the Cooling Process:

      • Protocol: After dissolving your compound in the minimum amount of hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure very slow cooling to room temperature before moving it to an ice bath.

    • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can facilitate crystal growth.[5]

      • Protocol: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol). Then, add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Scratch and Seed:

      • Protocol: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

Diagram of Co-Solvent Recrystallization

A 1. Dissolve Crude in Min. Hot 'Good' Solvent B 2. Add 'Poor' Solvent Dropwise to Cloud Point A->B C 3. Add Drop of 'Good' Solvent to Clarify B->C D 4. Cool Slowly to Form Crystals C->D E 5. Isolate Crystals by Filtration D->E

Caption: Step-by-step workflow for co-solvent recrystallization.

Issue 2: My recovery after recrystallization is very low.

  • Causality: This typically happens for one of two reasons: either too much solvent was used initially, or the compound has significant solubility even in the cold solvent.[5]

  • Solutions:

    • Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the compound. Working with a more concentrated solution maximizes recovery upon cooling.[5]

    • Concentrate the Mother Liquor: After filtering off your first crop of crystals, you can often recover more product from the filtrate (the "mother liquor").

      • Protocol: Reduce the volume of the mother liquor by rotary evaporation. The resulting concentrated solution can then be cooled again to yield a second crop of crystals. Note that this second crop may be less pure and might require a separate re-purification.[5]

    • Change the Solvent System: Your compound may simply be too soluble in the chosen solvent. Experiment with different solvents or co-solvent systems where the solubility difference between hot and cold is more pronounced.[5]

III. Liquid-Liquid Extraction

Issue 1: A persistent emulsion forms during my aqueous work-up.

  • Causality: Emulsions are colloidal suspensions of one liquid in another and are often stabilized by surfactant-like impurities. Vigorous shaking of the separatory funnel increases the surface area between the two immiscible layers, promoting emulsion formation.[5]

  • Solutions:

    • Use Gentle Inversions: Instead of shaking vigorously, gently invert the separatory funnel 10-15 times to allow for extraction with minimal emulsion formation.[5]

    • "Salt Out" the Aqueous Layer: Adding a saturated solution of sodium chloride (brine) to the separatory funnel increases the ionic strength and polarity of the aqueous phase. This helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[5]

    • Filter Through Celite: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool can help to break up the colloidal particles.[5]

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
  • Strategies for purifying polar heterocyclic compounds via chrom
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH.
  • Substances yield after recrystallization
  • MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • 2-(1H-1,2,4-triazol-1-yl)ethanol - NIH.
  • III Analytical Methods.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
  • CN101429168A - Method for preparation of bactericide of flutriafol - Google P

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Technical Support Center: Synthesis of N-Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of N-substituted 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important class of heterocyclic compounds. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic strategies, improve yields, and ensure the highest purity of your target molecules.

Troubleshooting Guide: Navigating the Synthesis of N-Substituted 1,2,4-Triazoles

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Poor Regioselectivity in N-Substitution

Question: My reaction to alkylate/arylate 1,2,4-triazole is producing a mixture of N1 and N4 substituted isomers. How can I control the regioselectivity?

Answer: This is a classic challenge in the synthesis of N-substituted 1,2,4-triazoles. The 1,2,4-triazole anion is a bidentate nucleophile, and the site of substitution is influenced by a delicate interplay of steric and electronic factors of the substituent, the electrophile, the base, and the solvent.

Causality Behind the Challenge:

  • Steric Hindrance: Bulky electrophiles tend to favor substitution at the less sterically hindered N1 position.

  • Electronic Effects: The N1 and N4 positions have different electronic densities, which can be influenced by the tautomeric form of the triazole in solution.

  • Counter-ion and Solvent Effects: The nature of the counter-ion from the base and the polarity of the solvent can influence the solvation of the triazolide anion, thereby affecting the accessibility of the N1 and N4 positions.

Troubleshooting and Optimization Strategies:

  • Strategic Choice of Base and Solvent: For alkylations, using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like THF often favors the formation of the N1-alkylated isomer with a consistent regioselectivity of approximately 90:10.[1]

  • Catalyst-Controlled Synthesis: For certain reactions, the choice of catalyst can dictate the regiochemical outcome. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of the 1,5-disubstituted isomers.[2] This principle of catalyst control is a powerful tool for achieving high regioselectivity.

  • Microwave-Assisted Synthesis: Microwave irradiation in the presence of an ionic liquid and a base like potassium carbonate has been shown to promote regioselective N1-alkylation, often with improved yields and shorter reaction times.

Data Presentation: Guiding Regioselectivity in N-Alkylation

Desired Isomer Recommended Conditions Rationale Typical N1:N4 Ratio
N1-Alkylated Base: DBU, Solvent: THFDBU is a non-nucleophilic base that favors the formation of the thermodynamically more stable N1-substituted product.~90:10
N1-Alkylated Base: K₂CO₃, Solvent: Ionic Liquid, MicrowaveMicrowave energy can accelerate the reaction and enhance regioselectivity towards the N1 isomer.High to excellent
N4-Alkylated Multi-step synthesis may be requiredDirect N4-alkylation is often challenging. A common strategy involves the synthesis of a 4-amino-1,2,4-triazole derivative, followed by substitution and subsequent deamination.N/A

Experimental Protocol: N1-Selective Alkylation using DBU

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1 equivalent) in anhydrous THF.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise to the solution at room temperature.

  • Electrophile Addition: Slowly add the alkyl halide (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N4 isomers.[1]

Mandatory Visualization: Regioselectivity in 1,2,4-Triazole Alkylation

G Triazole 1,2,4-Triazole Conditions Reaction Conditions (Base, Solvent, Electrophile) Triazole->Conditions N1_Product N1-Substituted (Thermodynamically Favored) N4_Product N4-Substituted (Kinetically Favored) Conditions->N1_Product e.g., DBU, THF Conditions->N4_Product e.g., NaH, DMF (can give mixtures)

Caption: Factors influencing the regioselective N-alkylation of 1,2,4-triazole.

Low Yields and Side Product Formation

Question: My 1,2,4-triazole synthesis is suffering from low yields and the formation of a significant amount of a 1,3,4-oxadiazole side product. What is happening and how can I prevent it?

Answer: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly in syntheses that involve the cyclization of acylhydrazides or similar precursors. This competing reaction pathway can significantly reduce the yield of your desired 1,2,4-triazole.

Causality Behind the Challenge:

The formation of either the 1,2,4-triazole or the 1,3,4-oxadiazole from a common intermediate often depends on the nucleophilicity of the reacting species and the reaction conditions. The presence of water can facilitate the competing cyclization to the oxadiazole.

Troubleshooting and Optimization Strategies:

  • Strictly Anhydrous Conditions: The most critical factor in suppressing 1,3,4-oxadiazole formation is to maintain strictly anhydrous reaction conditions. Water can promote the undesired cyclization pathway.

  • Choice of Dehydrating Agent: In syntheses that generate water as a byproduct, the use of an effective dehydrating agent is crucial. Reagents like phosphorus oxychloride (POCl₃) are commonly used.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the triazole over the oxadiazole.

  • Microwave Irradiation: For some reactions, like the Pellizzari reaction, microwave irradiation has been shown to not only shorten reaction times but also improve yields by minimizing side product formation.[2]

Experimental Protocol: Ensuring Anhydrous Reaction Conditions

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.[3][4]

  • Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are thoroughly dried, for example, in a vacuum oven.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon). Use septa and cannulation techniques for the transfer of liquids.

  • Drying Agents: For reactions that are particularly sensitive to moisture, consider adding a drying agent like molecular sieves to the reaction mixture.[5][6]

Question: I am observing what appears to be a thermal rearrangement of my N-substituted 1,2,4-triazole. How can I mitigate this?

Answer: Thermal rearrangement, particularly of 4-substituted to 1-substituted 1,2,4-triazoles, can occur at elevated temperatures. This is often an equilibrium-driven process, with the 1-substituted isomer being the thermodynamically more stable product.

Causality Behind the Challenge:

The rearrangement mechanism can involve an intermolecular or intramolecular nucleophilic displacement. The lability of the substituent on the N4 nitrogen and the reaction temperature are key factors.

Troubleshooting and Optimization Strategies:

  • Lower Reaction Temperature: If you suspect thermal rearrangement, try running the reaction at a lower temperature for a longer duration.

  • Milder Reaction Conditions: Explore alternative synthetic routes that proceed under milder conditions, avoiding the need for high temperatures.

Mandatory Visualization: Competing Pathways in Triazole Synthesis

G Intermediate Acylhydrazide Intermediate Triazole Desired 1,2,4-Triazole Intermediate->Triazole Favored Oxadiazole 1,3,4-Oxadiazole Side Product Intermediate->Oxadiazole Competing Pathway Anhydrous Anhydrous Conditions Anhydrous->Triazole Aqueous Aqueous Conditions Aqueous->Oxadiazole

Caption: Anhydrous conditions favor the formation of the desired 1,2,4-triazole.

Difficulties in Product Isolation and Purification

Question: My N-substituted 1,2,4-triazole is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: Highly polar compounds often present a challenge for purification by traditional normal-phase chromatography, leading to poor separation and streaking on the column.

Troubleshooting and Optimization Strategies:

  • Reverse-Phase Chromatography (C18): This is often the first alternative to try for polar compounds. A C18 column with a mobile phase of water and an organic modifier (e.g., acetonitrile or methanol) can provide excellent separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of water.

  • Modified Normal-Phase Chromatography: Adding a small amount of a polar modifier like methanol or an amine like triethylamine to your eluent for silica gel chromatography can sometimes improve peak shape and separation.

Data Presentation: Purification Techniques for Polar N-Substituted 1,2,4-Triazoles

Technique Stationary Phase Typical Mobile Phase Best Suited For
Reverse-Phase HPLC C18Water/Acetonitrile or Water/Methanol gradientModerately to highly polar triazoles
HILIC Silica, Amide, or DiolHigh organic (e.g., >80% Acetonitrile) with aqueous bufferVery polar triazoles that are poorly retained in reverse-phase
Modified Normal-Phase Silica GelHexane/Ethyl Acetate with 1-5% Methanol or 0.1% TriethylamineImproving peak shape for moderately polar triazoles

Question: How can I effectively remove residual copper catalyst from my reaction mixture?

Answer: Copper catalysts are commonly used in the synthesis of triazoles, and their removal is essential for obtaining a pure product, especially for pharmaceutical applications.

Troubleshooting and Optimization Strategies:

  • Aqueous Wash with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a very effective method for sequestering and removing copper ions.

Experimental Protocol: Removal of Copper Catalyst with an EDTA Wash

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up.

  • EDTA Wash: Wash the organic layer containing your product with a saturated aqueous solution of EDTA disodium salt (Na₂EDTA). Repeat the wash 2-3 times.

  • Monitor Copper Removal: The aqueous layer will often turn blue if copper is present. Continue washing until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Scalability Challenges

Question: I am planning to scale up my synthesis of an N-substituted 1,2,4-triazole. What are the key challenges I should anticipate?

Answer: Scaling up a synthesis from the lab bench to a pilot plant or industrial scale introduces a new set of challenges that are not always apparent at a smaller scale. A case study on the synthesis of a 3-methyl-1-aryl-1,2,4-triazole highlighted that an initial SNAr route with a 24% overall yield and a high Process Mass Index (PMI) of 300 was not viable for scale-up due to the formation of regioisomers that required difficult separation. A revised, multi-component strategy that avoided regioisomer formation led to a threefold improvement in yield and a sevenfold improvement in PMI.[7]

Key Scalability Considerations:

  • Reagent Safety and Handling: Reagents that are manageable on a small scale can pose significant safety risks at a larger scale. For example, the use of azides requires careful handling due to their potential for explosive decomposition.

  • Thermal Management: Exothermic reactions that are easily controlled in a round-bottom flask can become difficult to manage in a large reactor. Proper thermal analysis (e.g., Differential Scanning Calorimetry - DSC) of reagents and reaction mixtures is crucial.

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in increased side product formation and lower yields.

  • Work-up and Purification: Extraction and purification methods that are straightforward in the lab may not be practical or efficient at scale. For example, large-volume extractions can be time-consuming and require specialized equipment.

  • Process Mass Intensity (PMI): PMI (the total mass of materials used per unit mass of product) is a key metric in green chemistry and process efficiency. A high PMI indicates a wasteful process that may not be economically or environmentally viable at scale.

Mandatory Visualization: Scale-Up Decision Workflow

G Start Lab-Scale Synthesis Successful Assess Assess for Scale-Up Viability Start->Assess Safety Reagent Safety (e.g., azides, energetic reagents) Assess->Safety High Risk? Thermo Thermal Management (Exotherms) Assess->Thermo Uncontrolled Exotherm? Regio Regioselectivity & Purification Assess->Regio Difficult Separation? PMI Process Mass Intensity (PMI) Assess->PMI High PMI? Proceed Proceed with Scale-Up Assess->Proceed All criteria met Redesign Redesign Synthetic Route Safety->Redesign Thermo->Redesign Regio->Redesign PMI->Redesign

Caption: A decision workflow for assessing the scalability of a synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,2,4-triazole ring itself?

A1: The most classic named reactions are the Pellizzari and Einhorn-Brunner reactions. Modern methods often involve the use of amidines, hydrazones, or multicomponent reactions which can offer milder conditions and better functional group tolerance.[8]

Q2: Are there any "green" or more environmentally friendly approaches to 1,2,4-triazole synthesis?

A2: Yes, there is a growing interest in developing greener synthetic methods. Microwave-assisted synthesis is a prominent example, as it can significantly reduce reaction times and energy consumption. The use of ionic liquids as recyclable solvents is also being explored. Additionally, catalyst-controlled reactions can improve atom economy by minimizing the formation of unwanted isomers.

Q3: My purified N-substituted 1,2,4-triazole is an oil, but I was expecting a solid. What should I do?

A3: "Oiling out" instead of crystallizing is a common issue, often caused by the presence of impurities that depress the melting point. Try re-purifying the compound. If it is pure, you can try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation (trituration).

Q4: Where can I find more information on the biological activities of N-substituted 1,2,4-triazoles?

A4: N-substituted 1,2,4-triazoles are a well-known class of compounds with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. A literature search on platforms like PubMed, Scopus, or Google Scholar using keywords such as "1,2,4-triazole," "biological activity," and the specific application you are interested in will provide a wealth of information.[9]

References

  • BenchChem. (2025).
  • Fiveable. (2025). Anhydrous conditions Definition - Organic Chemistry II Key Term. Fiveable.
  • ResearchGate. (n.d.). Process Development and Scale-up of a Multi-Component Synthesis of a 3-Methyl-1-Aryl 1,2,4-Triazole Building Block | Request PDF. Retrieved from [Link]

  • Al-Masoudi, N. A. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Iraqi Journal of Pharmaceutical Sciences, 31(1), 1-15.
  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Holm, S. C., & Straub, C. S. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
  • Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA? Retrieved from [Link]

  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Reddit. (2024). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]

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Technical Support Center: Synthesis of Triazole Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazole ethanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing these valuable compounds. Here, we move beyond simple protocols to explore the causality behind common side reactions and provide field-tested troubleshooting strategies to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of triazole ethanol derivatives, particularly via the widely used Azide-Alkyne Cycloaddition reactions.

Q1: My reaction is producing a mixture of regioisomers. How can I control the formation of the desired 1,4- or 1,5-disubstituted 1,2,3-triazole?

A1: The formation of regioisomers is a fundamental challenge in 1,3-dipolar cycloadditions. The thermal Huisgen cycloaddition often yields a roughly 1:1 mixture of 1,4- and 1,5-isomers because the energy barriers for both reaction pathways are similar.[1][2] To achieve regioselectivity, catalyst selection is paramount.

  • For 1,4-Disubstituted 1,2,3-Triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective for the 1,4-isomer and is considered the premier example of "click chemistry."[2][3][4] The reaction proceeds under mild conditions, often at room temperature and in aqueous or alcoholic solvents, which are fully compatible with the ethanol group.[5]

  • For 1,5-Disubstituted 1,2,3-Triazoles: Utilize a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Catalysts like Cp*RuCl(PPh₃)₂ selectively yield the 1,5-isomer.[5] It's noteworthy that RuAAC can also tolerate internal alkynes, offering broader scope than CuAAC.[6]

Q2: I'm observing a significant amount of a byproduct with double the mass of my starting alkyne. What is it and how can I prevent it?

A2: This is a classic case of oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling. This side reaction is particularly common in Copper(I)-catalyzed reactions where the active Cu(I) species can be oxidized to Cu(II) by atmospheric oxygen.

Causality: The Cu(I) catalyst is essential for the cycloaddition. If oxygen is present, it can oxidize Cu(I) to the inactive Cu(II) state. In the process, terminal alkynes can dimerize to form a 1,3-diyne.

Troubleshooting & Prevention:

  • Deoxygenate Your Reaction: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (Nitrogen or Argon) through it or by using freeze-pump-thaw cycles.

  • Use a Reducing Agent: The most common solution is to add a mild reducing agent to the reaction. Sodium ascorbate is widely used to reduce any formed Cu(II) back to the active Cu(I) state in situ.[5][7]

  • Utilize Stabilizing Ligands: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and prevent both oxidation and catalyst disproportionation, leading to more efficient reactions.[8]

Q3: Does the hydroxyl group on my ethanol substituent need to be protected?

A3: Generally, for standard CuAAC reactions, protection of the primary or secondary alcohol of the ethanol group is not necessary.[9] The reaction is highly chemoselective and tolerant of a wide range of functional groups, including unprotected alcohols.[9][10] Many successful syntheses are performed in protic solvents like ethanol or water/t-BuOH mixtures without any issue.[5][11]

However, protection should be considered under specific circumstances:

  • Use of Strong Bases: If your synthetic route requires a strong, non-nucleophilic base (e.g., for other transformations in a one-pot synthesis), the acidic proton of the hydroxyl group could be abstracted.

  • Presence of Reactive Electrophiles: If your reaction mixture contains potent electrophiles (e.g., alkyl halides), the deprotonated hydroxyl group could lead to O-alkylation side products.

  • Harsh Oxidizing or Dehydrating Conditions: If subsequent steps involve harsh conditions, protecting the alcohol may be prudent.

A common and robust protecting group for alcohols is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to CuAAC conditions but can be easily removed later with a fluoride source.[3]

Section 2: Troubleshooting Guide for Hydroxyl-Specific Side Reactions

While the ethanol moiety is generally robust, its presence can introduce potential, albeit less common, side reactions. This section provides a proactive troubleshooting guide.

Problem 1: Formation of an Unexpected Ether Byproduct (O-Alkylation)

  • Symptom: You observe a byproduct with a mass corresponding to your triazole ethanol derivative plus an alkyl group from another reagent (e.g., an alkyl halide).

  • Causality: This occurs if the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile. This is favored by the use of strong bases. For instance, using sodium hydride (NaH) or lithium diisopropylamide (LDA) in the presence of an alkyl halide would almost certainly lead to O-alkylation. While less common with weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), it remains a possibility if the reaction is heated for extended periods or if a particularly reactive electrophile is present.

  • Prevention & Mitigation:

    • Choice of Base: Avoid strong bases if possible. For CuAAC, a base is often not required, though a mild non-nucleophilic base like DIPEA is sometimes used.[9]

    • Reaction Sequence: If an alkylation step is necessary elsewhere in the molecule, perform it before introducing the unprotected alcohol or after the triazole synthesis is complete.

    • Protection Strategy: If a strong base is unavoidable, protect the hydroxyl group as a silyl ether prior to the reaction.

Problem 2: Unwanted Oxidation of the Ethanol Group

  • Symptom: Your product's mass spectrum shows a loss of 2 Da (oxidation to an aldehyde) or the gain of 14 Da (oxidation to a carboxylic acid, M-2H+O). Your NMR may show the appearance of a carbonyl signal and disappearance of the alcohol proton and corresponding CH₂ signals.

  • Causality: While standard CuAAC conditions are not oxidative, certain reagents or conditions can lead to the oxidation of the primary alcohol. This could be due to:

    • Air Oxidation: Prolonged heating in the presence of air and a copper catalyst, although less common for alcohols than for other functional groups.

    • Oxidizing Reagents: If your synthesis involves other steps or reagents with known oxidizing properties (e.g., certain metal catalysts in higher oxidation states, or specific reaction conditions designed for oxidative couplings), the alcohol is a susceptible site.[12]

  • Prevention & Mitigation:

    • Inert Atmosphere: Always conduct your reactions, especially when heated, under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.

    • Reagent Purity: Ensure your starting materials and solvents are free from oxidizing contaminants.

    • Catalyst Choice: Use a well-defined Cu(I) source or an in-situ reduction system (Cu(II)/sodium ascorbate) to maintain the catalyst in its desired oxidation state.

Problem 3: Low Yield or Stalled Reaction Due to Catalyst Chelation

  • Symptom: The reaction proceeds very slowly or not at all, even with fresh reagents.

  • Causality: The hydroxyl group, especially if positioned to form a stable chelate ring with the triazole nitrogens and the copper catalyst, could potentially sequester the metal, reducing its catalytic activity. While not a widely reported issue, it is mechanistically plausible.

  • Prevention & Mitigation:

    • Use a Ligand: Employing a strongly coordinating ligand like TBTA or THPTA can help prevent the substrate from displacing the ligand and deactivating the catalyst.[8]

    • Increase Catalyst Loading: As a last resort, a modest increase in the copper catalyst and ligand concentration might overcome partial inhibition.

    • Solvent Choice: The choice of solvent can influence coordination. Running the reaction in a more coordinating solvent might disrupt the substrate-catalyst chelation.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted (Triazol-4-yl)methanol Derivative (Protecting-Group-Free)

This protocol is adapted for the selective synthesis of the 1,4-isomer without the need for alcohol protection.[9]

  • Reaction Assembly: In a reaction vial, dissolve the azide (1.0 equiv) and the propargyl alcohol derivative (1.1 equiv) in a 1:1 mixture of water and t-butanol (or another suitable solvent like ethanol/water).

  • Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv) in water.

  • Reaction Initiation: To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may change color.

  • Reaction and Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The polar nature of the product may require multiple extractions or the use of a more polar solvent like a mixture of dichloromethane and isopropanol. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent H₂O/t-BuOH, EtOH/H₂O, DMFGood solubility for polar reactants; water can accelerate the reaction.[8]
Catalyst CuSO₄/NaAsc, CuI, (MeCN)₄CuPF₆In-situ generation of Cu(I) is convenient and effective.
Ligand (Optional) THPTA (for aqueous), TBTAStabilizes Cu(I), prevents oxidation, and can improve reaction rates.[8]
Temperature Room TemperatureSufficient for most CuAAC reactions, minimizing thermal degradation.
Diagrams and Workflows

Regioselectivity_Control cluster_catalyst Catalyst Choice Reactants Azide + Terminal Alkyne (with -CH₂CH₂OH group) CuAAC Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Reactants->CuAAC Highly Selective RuAAC Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) Reactants->RuAAC Highly Selective Thermal Thermal Conditions (No Catalyst) Reactants->Thermal Poor Selectivity Product_1_4 1,4-Disubstituted Triazole (Major Product) CuAAC->Product_1_4 Product_1_5 1,5-Disubstituted Triazole (Major Product) RuAAC->Product_1_5 Product_Mix Mixture of 1,4- and 1,5-Isomers Thermal->Product_Mix

Troubleshooting_Workflow

References

  • Madhavachary, R., et al. (2021). Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • BenchChem. (2025). Troubleshooting Failed Click Chemistry Reactions on Oligonucleotides. BenchChem Technical Support.
  • Beukeaw, D., & Yotphan, S. (2021). Synthesis of β‐hydroxyltriazoles by copper‐catalyzed one‐pot three‐component reaction. Copper‐Catalyzed Decarboxylative Cycloaddition of Alkynyl Carboxylic Acids.
  • Elsebaie, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Library of Medicine. Available at: [Link]

  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Library of Medicine. Available at: [Link]

  • Anonymous. (2012). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. EURL-SRM.
  • Carter, K. R., et al. (1993). Synthesis of 1,2,4-Triazole Poly(aryl ethers)
  • Gual, A., et al. (2016). Synthesis and catalytic applications of C3-symmetric tris(triazolyl)methanol ligands and derivatives. PubMed. Available at: [Link]

  • Xu, L., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine.
  • Google Patents. (n.d.). Purification of triazoles.
  • Jha, A., et al. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
  • BenchChem. (2025). The Strategic Application of the Trityl Protecting Group in Triazole Synthesis. BenchChem Technical Guide.
  • Lee, Y.-C., et al. (2019). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. ACS Publications. Available at: [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). Oxidation of 1,4-disubstituted-1,2,3-triazoles with H₂O₂–CF₃CO₂H: efficient synthesis of 1,2,3-triazole 3-oxides.
  • Roy, U., & Guchhait, S. K. (2022). Metal catalyzed C–H functionalization on triazole rings. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and catalytic applications of C3-symmetric tris(triazolyl)
  • Miller, S. I., et al. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Speers, A. E., et al. (2003). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. Available at: [Link]

  • Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • ChemEurope.com. (n.d.). Azide alkyne Huisgen cycloaddition. Available at: [Link]

  • Lalevée, J., et al. (2015). A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. RSC Publishing.
  • Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids.
  • Anonymous. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
  • Zhang, M., et al. (2020). Hydroxyl-containing porous organic framework coated stir bar sorption extraction... PubMed. Available at: [Link]

  • Wang, S., et al. (2018). Discovery of potential antifungal triazoles... National Library of Medicine. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 5-Propargylfurfuryl Alcohol in CuAAC. BenchChem.
  • BenchChem. (2025). Technical Support Center: sp-Alkyne Click Chemistry Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for CuAAC with Propargyl-PEG7-alcohol. BenchChem.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • Stas, M., et al. (2021). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][9][13]triazines. MDPI.

  • Wang, C., et al. (2022). Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles. Organic Letters. Available at: [Link]

  • Just, J., et al. (2020). Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Chen, J., et al. (2017). Extraction of triazole fungicides in environmental waters... PubMed. Available at: [Link]

  • Wang, Z., et al. (2020). Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation. New Journal of Chemistry. Available at: [Link]

  • Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

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Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important triazole derivative. Leveraging extensive experience in synthetic organic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 3,5-dimethyl-1,2,4-triazole. This reaction, while straightforward in principle, is often complicated by the formation of regioisomers, which can significantly impact the yield and purity of the desired product. The nucleophilic nitrogen atoms at the N1 and N4 positions of the triazole ring can both react with the alkylating agent, leading to a mixture of the desired N1-substituted product and the isomeric N4-substituted byproduct.

This guide will delve into the critical parameters of this reaction, offering scientifically grounded solutions to common problems encountered in the laboratory.

Troubleshooting Guide

Problem 1: Low Overall Yield of the Desired Product

A low isolated yield of this compound is a frequent challenge. This can be attributed to several factors, from incomplete reaction to product loss during workup and purification.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Triazole: For the alkylation to proceed, the triazole must be deprotonated to form the more nucleophilic triazolide anion. The choice and stoichiometry of the base are critical.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): While safer and easier to handle, they may not be strong enough for complete deprotonation, leading to a sluggish or incomplete reaction. Increasing the reaction temperature or using a more polar aprotic solvent like DMF can enhance their efficacy.[1]

    • Strong Bases (e.g., NaH, KOtBu): These will ensure complete deprotonation but require anhydrous conditions and careful handling due to their reactivity with moisture and protic solvents.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Too Low: The reaction may be too slow, resulting in incomplete conversion within a practical timeframe.

    • Too High: This can lead to the formation of degradation byproducts or favor the formation of the undesired N4-isomer. It is recommended to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Choice of Alkylating Agent: While 2-chloroethanol is a common choice, its reactivity can be a limiting factor. 2-Bromoethanol is more reactive and may lead to higher yields and shorter reaction times, though it is more expensive. The use of ethylene oxide is an alternative that reacts under basic conditions to directly install the hydroxyethyl group.

  • Product Loss During Extraction: The hydroxyl group in the product imparts some water solubility. During the aqueous workup, a significant amount of the product may remain in the aqueous layer. To mitigate this, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and consider back-extracting the combined aqueous layers. Salting out by adding brine to the aqueous layer can also decrease the product's solubility in water.

Problem 2: High Proportion of the N4-substituted Isomer

The formation of the undesired 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)ethanol is the most common side reaction, directly impacting the yield of the target N1-isomer. The ratio of N1 to N4 alkylation is influenced by steric and electronic factors, as well as reaction conditions.

Controlling Regioselectivity:

  • Steric Hindrance: The methyl groups at the 3 and 5 positions of the triazole ring sterically hinder the N4 position to some extent, which generally favors alkylation at the N1 position.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the alkylation.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for N-alkylation reactions as they effectively solvate the cation of the base, leaving the triazolide anion more exposed and reactive. This can sometimes lead to an increase in the proportion of the thermodynamically more stable N1-isomer.

    • Nonpolar Solvents (e.g., Toluene, THF): In these solvents, ion pairing between the triazolide anion and the counter-ion is more significant, which can influence the site of alkylation.

  • Counter-ion Effects: The nature of the cation from the base can also play a role. Larger cations (e.g., Cs⁺ from Cs₂CO₃) can sometimes lead to higher N1-selectivity.

  • Thermodynamic vs. Kinetic Control: In some cases, the N4-isomer is the kinetically favored product (formed faster), while the N1-isomer is the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration may allow for equilibration towards the more stable N1-isomer.

Problem 3: Difficulty in Separating the N1 and N4 Isomers

The N1 and N4 isomers often have very similar polarities, making their separation by standard column chromatography challenging.

Separation Strategies:

  • Optimized Column Chromatography:

    • Solvent System: A careful screening of solvent systems is crucial. A combination of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. A shallow gradient elution can improve separation.

    • Adsorbent: Standard silica gel is commonly used. However, if co-elution is a persistent issue, consider using a different stationary phase, such as alumina or a bonded-phase silica.

  • Fractional Crystallization: If both isomers are solids, it may be possible to separate them by fractional crystallization from a suitable solvent system. This method relies on differences in their solubilities.

  • Derivatization: In challenging cases, the mixture of isomers can be derivatized to introduce a functional group that significantly alters their physical properties, facilitating separation. The protecting group can then be removed to yield the pure isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected ratio of N1 to N4 alkylation for 3,5-dimethyl-1,2,4-triazole?

While the exact ratio is highly dependent on the specific reaction conditions, alkylation of 1,2,4-triazoles generally favors the N1 position. For the parent 1,2,4-triazole, a regioselectivity of approximately 90:10 (N1:N4) has been reported under certain conditions. The presence of the methyl groups at the C3 and C5 positions in your starting material is expected to further favor N1-alkylation due to steric hindrance at the N4 position.

Q2: How can I confirm the identity of the N1 and N4 isomers?

Definitive identification requires spectroscopic analysis, primarily ¹H and ¹³C NMR.

  • ¹H NMR: The chemical shifts of the methyl groups and the protons on the triazole ring (if present) will be different for the two isomers. The methylene protons of the hydroxyethyl group will also have distinct chemical shifts and coupling patterns. It is advisable to consult literature for similar substituted triazoles for comparison of chemical shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are particularly informative for distinguishing between the N1 and N4 isomers.

  • 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to unambiguously determine the connectivity and spatial relationships within the molecule, confirming the site of alkylation.

Q3: Can I use ethylene oxide instead of 2-chloroethanol as the alkylating agent?

Yes, ethylene oxide is a viable alternative. The reaction of the triazolide anion with ethylene oxide will directly yield the desired product after an acidic workup to protonate the resulting alkoxide. This method avoids the formation of inorganic salts (like NaCl) as a byproduct. However, ethylene oxide is a gas at room temperature and requires specialized handling procedures due to its toxicity and flammability.

Q4: What are the optimal workup and purification procedures?

A typical workup procedure involves quenching the reaction with water, followed by extraction with an organic solvent.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Slowly add water to quench any remaining reactive species.

  • Extract the aqueous mixture several times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental Protocols

General Protocol for the N-Alkylation of 3,5-dimethyl-1,2,4-triazole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3,5-dimethyl-1,2,4-triazole

  • 2-Chloroethanol (or 2-bromoethanol)

  • Base (e.g., Potassium Carbonate, Sodium Hydride)

  • Solvent (e.g., DMF, Acetonitrile)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 3,5-dimethyl-1,2,4-triazole (1.0 eq) in anhydrous DMF, add the base (1.1-1.5 eq) in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the triazolide anion.

  • Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Reaction Parameter Optimization

ParameterCondition A (Mild)Condition B (Strong)Expected Outcome
Base K₂CO₃ (1.5 eq)NaH (1.2 eq)Condition B will likely lead to a faster reaction but requires stricter anhydrous conditions.
Solvent AcetonitrileDMFDMF is a better solvent for the triazolide salt and may improve the reaction rate and yield.
Temperature 80 °C60 °CHigher temperatures may increase the rate but could also lead to more byproducts.
Alkylating Agent 2-Chloroethanol2-Bromoethanol2-Bromoethanol is more reactive and may result in a higher yield and shorter reaction time.

Visualizing the Reaction Workflow

SynthesisWorkflow Start Starting Materials (3,5-dimethyl-1,2,4-triazole, 2-chloroethanol, Base, Solvent) Reaction N-Alkylation Reaction (Heating and Stirring) Start->Reaction 1. Mixing Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup 2. Reaction Completion Purification Purification (Column Chromatography) Workup->Purification 3. Crude Product Product Pure this compound Purification->Product 4. Isolation Byproduct N4-Isomer and other impurities Purification->Byproduct Separation

Caption: General workflow for the synthesis of this compound.

Chemical Reaction Pathway

ReactionMechanism Triazole 3,5-dimethyl-1,2,4-triazole Triazolide Triazolide Anion Triazole->Triazolide + Base - H⁺ Base Base AlkylatingAgent 2-Chloroethanol Product This compound Triazolide->Product + 2-Chloroethanol (N1-attack) Byproduct 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)ethanol Triazolide->Byproduct + 2-Chloroethanol (N4-attack)

Caption: N-alkylation of 3,5-dimethyl-1,2,4-triazole leading to N1 and N4 isomers.

References

Sources

Technical Support Center: Preventing Byproduct Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in key triazole synthesis reactions. Drawing from established literature and in-field experience, this resource provides not just protocols, but the causal reasoning behind them, ensuring robust and reproducible outcomes.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, prized for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[1] However, several side reactions can compete with the desired cycloaddition, leading to reduced yields and complex purification challenges.

FAQ 1: My primary byproduct is a symmetrical diyne. What is it and how can I prevent its formation?

Answer: You are observing the formation of a Glaser coupling product, which results from the oxidative homocoupling of your terminal alkyne.[2] This is the most common side reaction in CuAAC and is mediated by Cu(II) ions, which can be generated by the oxidation of the catalytically active Cu(I) species by atmospheric oxygen.[3][4]

Causality: The Cu(I) catalyst is thermodynamically unstable and readily oxidizes to Cu(II) in the presence of oxygen.[1] Cu(II) does not catalyze the desired click reaction but is an effective catalyst for the oxidative coupling of terminal alkynes to form 1,3-diynes.[1]

Troubleshooting Flowchart: Eliminating Glaser Coupling

Caption: A decision-tree for troubleshooting Glaser coupling byproducts.

Detailed Protocols to Minimize Glaser Coupling:

Protocol 1.1: In Situ Reduction of a Cu(II) Precursor with Sodium Ascorbate

This is the most common and highly effective method for suppressing homocoupling.[5]

  • Reagent Preparation: Prepare stock solutions of your azide, alkyne, a Cu(II) salt (e.g., CuSO₄), a ligand (e.g., THPTA), and freshly prepared sodium ascorbate in a degassed solvent (e.g., a mixture of water and t-butanol).

  • Reaction Assembly (Order of Addition is Critical):

    • To your reaction vessel, add the azide and alkyne solutions.

    • Add the ligand solution, followed by the CuSO₄ solution. Allow them to pre-complex for a few minutes.[6][7]

    • Initiate the reaction by adding the sodium ascorbate solution.[6]

  • Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within 1-2 hours at micromolar concentrations.[3]

Rationale: By starting with Cu(II) and generating the active Cu(I) catalyst in situ, any Cu(II) formed via oxidation is immediately reduced back to Cu(I) by the excess ascorbate, effectively starving the Glaser coupling pathway of its required catalyst.[1][5]

Protocol 1.2: Rigorous Exclusion of Oxygen

For highly sensitive substrates or when a reducing agent is undesirable.

  • Solvent Degassing: Degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Schlenk Technique: Assemble the reaction in a Schlenk flask under a positive pressure of inert gas.

  • Catalyst Handling: Use a Cu(I) source (e.g., CuBr or CuI) and handle it in a glovebox or under a stream of inert gas to prevent premature oxidation.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If homocoupling is still observed, a reducing agent may still be necessary.

ConditionKey ParameterTypical ValueExpected Outcome
Standard Aqueous Copper SourceCuSO₄ (1-5 mol%)High yield, minimal byproduct with ascorbate.
Reducing AgentSodium Ascorbate (5-10 mol%)Suppresses Glaser coupling.[5]
LigandTHPTA (5 mol%)Accelerates reaction, protects catalyst.[7]
Organic Solvent Copper SourceCuI or CuBr (1-5 mol%)Can be prone to homocoupling without precautions.[1]
AdditiveBase (e.g., DIPEA)Often used, but can be omitted with in situ reduction methods.
AtmosphereInert (N₂ or Ar)Critical for preventing Cu(I) oxidation.[3]
FAQ 2: My reaction is sluggish and gives low yields, even without major byproducts. What could be the issue?

Answer: Sluggish or incomplete reactions are often due to catalyst deactivation or inhibition. Several factors can contribute to this.

Causality:

  • Catalyst Oxidation: As discussed, oxidation of Cu(I) to Cu(II) not only causes byproducts but also removes the active catalyst from the desired cycle.

  • Ligand Ratio: While ligands are beneficial, an incorrect ligand-to-copper ratio can be inhibitory. Excessively strong or high concentrations of chelating ligands can block coordination sites on the copper, preventing the alkyne or azide from binding.[3]

  • Substrate Sequestration: Certain functional groups on your substrates, such as thiols or hexahistidine tags, can chelate the copper catalyst, rendering it inactive.[6]

Troubleshooting Protocol for Low Yields:

  • Verify Reagent Purity: Ensure starting materials, especially the alkyne, are pure. Impurities can coordinate to the copper and inhibit catalysis.

  • Optimize Ligand-to-Copper Ratio: The optimal ratio is often system-dependent. A 5:1 ligand-to-copper ratio is a common starting point for bioconjugation with THPTA.[4] If inhibition is suspected, try reducing the ligand concentration.

  • Address Substrate Sequestration: If your substrate contains a known metal-binding motif (like a His-tag), you may need to increase the catalyst loading (up to 2-3 equivalents relative to the binding site) or add a competing, benign metal ion like Zn(II) to occupy the binding sites.[6]

  • Solvent Choice: In some cases, coordinating solvents like DMSO can disrupt inhibitory ligand-copper complexes and improve reaction rates.[3]

Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC is a powerful alternative to CuAAC, uniquely providing access to 1,5-disubstituted 1,2,3-triazoles and tolerating internal alkynes.[5] While generally robust, certain substrate classes and conditions can lead to byproducts and low yields.

FAQ 3: My RuAAC reaction with an aryl azide is giving a complex mixture and low yield of the desired 1,5-triazole. How can I improve this?

Answer: Reactions involving aryl azides are frequently problematic in RuAAC, often leading to low yields and byproduct formation when using standard catalysts like Cp*RuCl(PPh₃)₂.[8]

Causality: The electronic properties of aryl azides can affect their reactivity in the catalytic cycle. The standard catalysts may not be active enough, leading to competing decomposition pathways or side reactions under prolonged heating.

Mechanism Overview: Desired RuAAC Pathway

RuAAC_Mechanism A [Cp*RuCl] Catalyst C Ligand Exchange A->C B Alkyne + Azide B->C D Ruthenacycle Intermediate (Oxidative Coupling) C->D Irreversible, Regiodetermining Step E Reductive Elimination D->E E->A Catalyst Regeneration F 1,5-Triazole Product E->F

Caption: The catalytic cycle of RuAAC proceeds via a ruthenacycle intermediate.

Troubleshooting and Optimization for RuAAC:

Protocol 2.1: Catalyst and Solvent Optimization for Aryl Azides

  • Catalyst Choice: Switch from CpRuCl(PPh₃)₂ to the more active [Cp RuCl]₄ tetramer. This catalyst has shown significantly better performance for challenging aryl azides.[8]

  • Solvent Selection: Use a polar, non-protic solvent like DMF . It has been shown to be superior to other common solvents like THF for these reactions.[8] Protic solvents (e.g., alcohols, water) and coordinating solvents like DMSO should be avoided as they lead to low yields and significant byproduct formation.[9]

  • Energy Source: Employ microwave irradiation (90-110 °C). This technique often provides cleaner reactions, higher yields, and dramatically shorter reaction times compared to conventional heating, which can promote byproduct formation.[8]

ParameterStandard ConditionOptimized for Aryl AzidesRationale
Catalyst CpRuCl(PPh₃)₂[CpRuCl]₄ Higher catalytic activity for less reactive azides.[8]
Solvent Toluene or THFDMF Improved catalyst performance and substrate solubility.[8]
Temperature 65-100 °C (Conventional)90-110 °C (Microwave) Reduces reaction time, minimizing thermal decomposition and side reactions.[8]
Atmosphere InertInertEssential to prevent catalyst deactivation.[9]

Section 3: Dimroth Rearrangement

The Dimroth rearrangement is not a byproduct of triazole formation per se, but rather an isomerization of a pre-formed triazole, which can lead to an undesired regioisomer. This is a common, and often unwanted, side reaction.[10]

FAQ 4: I synthesized a 1-substituted-5-amino-1,2,3-triazole, but my characterization data suggests it has rearranged. What is happening?

Answer: You are likely observing a Dimroth rearrangement, a common isomerization in nitrogen-containing heterocycles. The reaction typically involves the opening of the triazole ring followed by rotation and re-closure to form a thermodynamically more stable isomer.

Causality: This rearrangement is often catalyzed by acid or, more commonly, base.[11] The reaction proceeds via a nucleophilic attack on the ring, which is facilitated by several factors:

  • pH: Basic media strongly promote the rearrangement.[10]

  • Electron-withdrawing groups: These groups can decrease the electron density of the ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[10]

  • Temperature: Heat can accelerate the rearrangement.[11]

Controlling the Dimroth Rearrangement

The key to preventing this unwanted isomerization is to control the reaction and workup conditions carefully.

  • Maintain Neutral pH: During synthesis and workup, avoid strongly basic (or acidic) conditions. If a base is required for a preceding step, ensure it is thoroughly neutralized before any heating or prolonged standing.

  • Lower Temperature: Perform the synthesis and subsequent purification steps at the lowest practical temperature to minimize the thermal driving force for rearrangement.

  • Protecting Groups: If the rearrangement is particularly facile, consider using a protecting group on the exocyclic amine. This alters the electronic structure and can prevent the initial steps of the rearrangement mechanism.

  • Solvent Choice: The choice of solvent can influence the rate of rearrangement. Screen different solvents to find one that disfavors the isomerization pathway.

By understanding the mechanisms that lead to byproduct formation, researchers can proactively design experiments that favor the desired reaction pathway, leading to higher yields, simpler purifications, and more reliable results.

References

  • Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13578–13672. [Link]

  • Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Salama, R. H., & Weiss, D. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? ACS Omega, 7(18), 15995–16003. [Link]

  • ResearchGate. (2016). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. [Link]

  • Johansson, M., & Blixt, O. (2024). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 133(29), 11405–11412. [Link]

  • Folliero, V., et al. (2022). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. [Link]

  • Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Dalton Transactions, 39(17), 3931-3940. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Chemical Communications. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. [Link]

  • Shestopalov, A. M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules, 26(10), 2933. [Link]

  • star chemistry. (2023). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]

  • ResearchGate. (2018). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Request PDF. [Link]

  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Angewandte Chemie International Edition, 50(42), 9885–9889. [Link]

  • ResearchGate. (2019). Most used CuAAC reaction ligands. Download Scientific Diagram. [Link]

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Technical Support Center: Purification Strategies for Highly Polar Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of highly polar triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive compounds. Drawing upon established scientific principles and field-proven experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues frequently encountered during the purification of highly polar triazole derivatives in a question-and-answer format.

Question: My highly polar triazole derivative shows poor retention and elutes in the void volume on my C18 reversed-phase column. What should I do?

Answer: This is a common challenge due to the high polarity of your compound, which limits its interaction with the nonpolar C18 stationary phase. Here are several strategies to address this:

  • Switch to a More Polar Stationary Phase: The most effective solution is often to move away from traditional reversed-phase chromatography.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a small amount of a polar solvent, like water. This creates a water-rich layer on the stationary phase, into which your polar analyte can partition.[1][2]

    • Polar-Embedded and Polar-Endcapped Columns: If you wish to remain in a reversed-phase mode, consider using columns with polar-embedded or polar-endcapped stationary phases. These columns are more compatible with highly aqueous mobile phases and offer better retention for polar analytes compared to traditional C18 columns.[3]

  • Modify Your Mobile Phase (for Reversed-Phase):

    • Increase Aqueous Content: You can try to increase the retention by using a mobile phase with a very high aqueous content (up to 100% water). However, be aware of the potential for stationary phase collapse ("dewetting") with some traditional C18 columns.[3]

    • Use Ion-Pairing Reagents: If your triazole is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention. These reagents, such as trifluoroacetic acid (TFA) for basic triazoles, form a neutral ion pair with your compound, which has a greater affinity for the nonpolar stationary phase.[4]

Question: I'm observing significant peak tailing and streaking when purifying my basic triazole derivative on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing and streaking on silica gel are often caused by strong interactions between the basic triazole and acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, into your eluent will neutralize the acidic silanol groups, reducing their interaction with your basic analyte and leading to more symmetrical peaks.

  • Switch to a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase or HILIC: As mentioned previously, these techniques are often better suited for highly polar and basic compounds.

Question: My triazole derivative "oils out" during crystallization instead of forming solid crystals. What are the causes and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to a low melting point of the compound, the presence of impurities, or rapid cooling.[5][6] Here’s how to troubleshoot this issue:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator. Rapid cooling can lead to supersaturation and oiling out.[6][7]

  • Adjust the Solvent System:

    • Add More Solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[5][7]

    • Use a Different Solvent or a Co-solvent System: The polarity of the solvent may be too similar to your compound. Experiment with different solvents or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[8][9]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface to create nucleation sites.[6]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[10]

  • Remove Impurities: Impurities can lower the melting point of your compound. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.[7]

Question: How can I remove residual metal catalysts (e.g., palladium, copper) from my triazole synthesis reaction mixture?

Answer: Residual metal catalysts can be challenging to remove, especially if they chelate to the nitrogen atoms of the triazole ring. Here are some effective methods:

  • Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove insoluble metal species.[11]

  • Use of Metal Scavengers: Solid-supported scavengers with high affinity for the metal can be very effective.

    • Thiol-functionalized silica: These scavengers are particularly good at binding palladium.[12]

    • Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb the metal, which is then removed by filtration.[12]

  • Liquid-Liquid Extraction with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester and remove metal ions into the aqueous phase.

  • Crystallization: Purifying the product by crystallization can leave the metal impurities behind in the mother liquor.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a newly synthesized, highly polar triazole derivative of unknown purity?

A1: A good starting point is to perform a small-scale analysis using thin-layer chromatography (TLC) with different solvent systems to get a preliminary idea of the polarity and the number of components in your crude mixture. Based on the TLC results, you can decide on an appropriate purification strategy. If the compound is very polar and streaks on silica TLC plates, moving directly to a small-scale HILIC or reversed-phase C18 column with a polar mobile phase is often a time-saving approach.

Q2: When should I choose HILIC over reversed-phase chromatography?

A2: HILIC is generally preferred when your compound is too polar to be adequately retained on a C18 column, even with a highly aqueous mobile phase.[1][2] HILIC excels at separating polar and hydrophilic compounds that would otherwise elute in or near the void volume in reversed-phase chromatography.

Q3: Can I use supercritical fluid chromatography (SFC) for purifying polar triazoles?

A3: Yes, SFC is a powerful and "green" alternative for the purification of polar compounds.[11][13][14] While supercritical CO2 itself is nonpolar, its elution strength can be significantly increased by adding polar co-solvents (modifiers) like methanol. SFC often provides faster separations and easier solvent removal compared to HPLC.[13][14]

Q4: What are the key considerations for choosing a solvent for crystallization?

A4: The ideal crystallization solvent should meet the following criteria:[8][13]

  • The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • The impurities should either be very soluble or completely insoluble in the solvent.

  • The solvent should not react with the compound.

  • The solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[13]

  • It should be relatively volatile for easy removal from the purified crystals.

Q5: How does an acid-base extraction work for purifying a basic triazole derivative?

A5: Acid-base extraction takes advantage of the different solubilities of the neutral and protonated forms of a basic compound.[15][16] The basic triazole, which is soluble in an organic solvent, can be protonated by washing with an aqueous acid solution (e.g., dilute HCl). The resulting salt is ionic and therefore soluble in the aqueous layer, while non-basic impurities remain in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH) to regenerate the neutral, water-insoluble triazole, which can then be extracted back into an organic solvent.

III. Detailed Experimental Protocols

Protocol 1: HILIC Purification of a Highly Polar Triazole Derivative

This protocol provides a general guideline for developing a HILIC purification method.

1. Column Selection:

  • Choose a HILIC stationary phase based on the properties of your analyte. Common choices include bare silica, amide, or zwitterionic columns.[17][18][19] Amide phases are often a good starting point for their versatility.

2. Mobile Phase Preparation:

  • Solvent A: Acetonitrile (ACN)

  • Solvent B: Water with 0.1% formic acid (for MS compatibility and to improve peak shape for basic analytes). Alternatively, 10 mM ammonium formate or ammonium acetate can be used.[20]

  • Important: Ensure the buffer is soluble in the high organic content of the mobile phase.[21]

3. Method Development:

  • Initial Gradient: Start with a high percentage of Solvent A (e.g., 95% A, 5% B) and run a gradient to a higher percentage of Solvent B (e.g., 50% A, 50% B) over 10-15 column volumes.

  • Optimization: Adjust the gradient slope and initial/final conditions to achieve optimal separation of your target compound from impurities.

4. Sample Preparation:

  • Dissolve the crude sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in acetonitrile). Injecting the sample in a strong solvent (high in water) can lead to poor peak shape.

5. Column Equilibration:

  • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.

6. Post-Purification:

  • Fractions are collected and the solvent is removed under reduced pressure.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of a Polar Triazole Derivative

This protocol is suitable for removing impurities with different polarities from your target compound.

1. Cartridge Selection:

  • Choose an SPE sorbent based on the properties of your triazole and the impurities. For retaining a polar triazole from a less polar solution, a normal-phase sorbent (e.g., silica, diol) is suitable.[22] For retaining non-polar impurities from a polar solution containing your triazole, a reversed-phase sorbent (e.g., C18) is appropriate.

2. General SPE Procedure (Normal-Phase Example): [23]

  • Conditioning: Pass a non-polar solvent (e.g., hexane) through the cartridge to wet the sorbent.

  • Equilibration: Equilibrate the cartridge with the same non-polar solvent in which your sample is dissolved.

  • Sample Loading: Dissolve your crude sample in a non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the cartridge. The polar triazole should be retained on the sorbent.

  • Washing: Wash the cartridge with the loading solvent or a slightly more polar solvent to elute non-polar and weakly polar impurities.

  • Elution: Elute your purified polar triazole derivative with a more polar solvent (e.g., ethyl acetate, methanol, or a mixture thereof).

  • Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound.

IV. Data and Workflow Visualizations

Table 1: Comparison of Chromatographic Techniques for Polar Triazole Purification
TechniqueStationary PhaseMobile PhasePrincipleAdvantagesDisadvantages
Reversed-Phase (RP-HPLC) Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Hydrophobic interactionsWell-established, wide variety of columns available.Poor retention for highly polar compounds.[24]
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Amide)High organic content with some waterPartitioning into a water-rich layer on the stationary phaseExcellent retention for highly polar compounds.[1][2]Can have longer equilibration times, sensitive to water content.
Normal-Phase (NP-HPLC) Polar (e.g., Silica, Alumina)Nonpolar (e.g., Hexane/Ethyl Acetate)AdsorptionGood for separating isomers, orthogonal to RP-HPLC.Not suitable for compounds insoluble in nonpolar solvents.
Supercritical Fluid (SFC) Various (similar to NP and RP)Supercritical CO2 with polar modifiersPartitioning and adsorptionFast separations, reduced organic solvent use, easy solvent removal.[13][14]Requires specialized equipment.
Diagram 1: Decision Tree for Purification Strategy Selection

Purification_Decision_Tree start Crude Polar Triazole Derivative is_solid Is the Compound Solid? start->is_solid extraction Consider Acid-Base Extraction (if basic) start->extraction solubility Soluble in Organic Solvent? tlc Run TLC (Silica) solubility->tlc Yes spe Consider SPE for Initial Cleanup solubility->spe No (Aqueous) is_solid->solubility No (Oil) crystallization Attempt Crystallization is_solid->crystallization Yes streaking Streaking or Rf=0? tlc->streaking chromatography_choice Choose Chromatography streaking->chromatography_choice Yes rp_hplc Reversed-Phase HPLC (Polar-Embedded/Endcapped or Ion-Pairing) streaking->rp_hplc No hilic HILIC chromatography_choice->hilic High Polarity sfc SFC chromatography_choice->sfc Green Alternative

Caption: A decision tree to guide the selection of an appropriate purification strategy for highly polar triazole derivatives.

Diagram 2: General Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Crude Sample conditioning 1. Conditioning (Wet the sorbent) start->conditioning equilibration 2. Equilibration (Prepare for sample) conditioning->equilibration loading 3. Sample Loading (Analyte binds) equilibration->loading washing 4. Washing (Remove impurities) loading->washing elution 5. Elution (Collect analyte) washing->elution end Purified Product elution->end

Caption: A generalized workflow illustrating the key steps in solid-phase extraction (SPE).

V. References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]

  • Recrystallization-1.pdf. Retrieved from [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Retrieved from [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017, December 30). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • Detailed Information of the selected polar stationary phases. - ResearchGate. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Retrieved from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28). Retrieved from [Link]

  • Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC) - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011, August 31). Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018, May 1). Retrieved from [Link]

  • SPE Method Development Tips and Tricks - Agilent. Retrieved from [Link]

  • How Good is SFC for Polar Analytes? | Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-fdc/3 SFC/by-caroline-west-and-eric-lesellier/how-good-is-sfc-for-polar-analytes/1396]([Link] SFC/by-caroline-west-and-eric-lesellier/how-good-is-sfc-for-polar-analytes/1396)

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. (2019, July 15). Retrieved from [Link]

  • (PDF) TECHNICAL NOTE - Sample preparation by solid-phase extraction for the analysis of (very) polar molecules in salty aqueous samples with supercritical fluid chromatography (SFC) -UV spectroscopy - ResearchGate. Retrieved from [Link]

  • ACE HILIC Method Development Guide - MAC-MOD Analytical. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). Retrieved from [Link]

  • Acid base extraction flow chart. Retrieved from [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. (2018, November 1). Retrieved from [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. Retrieved from [Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Retrieved from [Link]

  • Acid-Base Extraction.1. Retrieved from [Link]

  • Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved from [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - NIH. (2024, October 23). Retrieved from [Link]

  • (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Triazole Antifungals: Fluconazole vs. the 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycology and Drug Development

In the landscape of antifungal therapeutics, the triazole class of compounds stands as a cornerstone in the management of both superficial and systemic mycoses. Fluconazole, a first-generation triazole, has been a clinical mainstay for decades, valued for its broad-spectrum activity and favorable pharmacokinetic profile. Concurrently, the relentless pursuit of novel, more potent, and broader-spectrum antifungal agents has led to the extensive exploration of the 1,2,4-triazole scaffold, with numerous derivatives being synthesized and evaluated for their therapeutic potential.

The Antifungal Mechanism: A Shared Pathway of Ergosterol Inhibition

Both fluconazole and other triazole-based antifungal agents exert their effect by targeting a crucial pathway in the fungal cell: the biosynthesis of ergosterol. Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[1]

The key enzyme in this pathway is lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[2][3] Triazoles, including fluconazole, act as potent and specific inhibitors of this enzyme.[4][5] The nitrogen atom at the N4 position of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol to ergosterol.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6] The consequences of this disruption are severe for the fungus, leading to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic activity) or cell death (fungicidal activity).[2]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Essential component Toxic_Sterols Accumulation of 14α-methylated sterols Toxic_Sterols->Fungal_Cell_Membrane Disrupts Fungal_Growth_Inhibition Inhibition of Fungal Growth (Fungistatic/Fungicidal) Fungal_Cell_Membrane->Fungal_Growth_Inhibition Leads to CYP51->Ergosterol Catalyzes conversion CYP51->Toxic_Sterols Leads to accumulation (when inhibited) Triazoles Triazoles (Fluconazole, 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol scaffold) Triazoles->CYP51 Inhibits

Figure 1: Mechanism of Action of Triazole Antifungals.

Comparative Antifungal Efficacy: Fluconazole vs. the 3,5-dimethyl-1H-1,2,4-triazole Scaffold

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

Fluconazole: A Well-Characterized Antifungal Profile

Fluconazole exhibits a broad spectrum of activity against many common fungal pathogens, although resistance has emerged in some species. The following table summarizes typical MIC ranges for fluconazole against key fungal species.

Fungal SpeciesFluconazole MIC Range (µg/mL)
Candida albicans0.25 - 4
Aspergillus fumigatus16 - >64 (often considered intrinsically resistant)
Cryptococcus neoformans2 - 16

Note: MIC values can vary depending on the specific isolate and testing methodology.

The 3,5-dimethyl-1H-1,2,4-triazole Scaffold: A Promising Area of Research

While specific data for this compound is unavailable, numerous studies have explored the antifungal potential of various derivatives containing the 3,5-dimethyl-1H-1,2,4-triazole moiety. These studies often report promising results, with some derivatives exhibiting antifungal activity comparable to or even exceeding that of fluconazole against certain fungal strains.

A review of the literature on 1,2,4-triazole derivatives suggests that the 3,5-dimethyl substitution pattern can be a favorable structural feature for antifungal activity. For instance, various synthesized 1,2,4-triazole derivatives incorporating this scaffold have demonstrated significant in vitro activity against a range of pathogenic fungi, including Candida albicans and Aspergillus species.[7] Some studies have reported that certain derivatives of this class show lower MIC values than fluconazole against fluconazole-susceptible and even some fluconazole-resistant strains of Candida albicans.[7]

The structure-activity relationship (SAR) studies of these derivatives often highlight the importance of the substituents at other positions of the triazole ring or the side chain attached to the nitrogen atom. The introduction of specific lipophilic groups can enhance the interaction with the active site of CYP51, leading to improved antifungal potency.[8]

It is crucial to emphasize that without direct experimental data, the antifungal activity of this compound remains speculative. However, the consistent findings of antifungal activity in structurally related compounds suggest that this specific molecule warrants further investigation as a potential antifungal agent.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for these assays. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Antifungal stock solution (e.g., fluconazole or the test compound)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Fungal inoculum (adjusted to a specific concentration, e.g., 0.5-2.5 x 10³ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of the 96-well plate to achieve a range of desired concentrations. A column with drug-free medium serves as the growth control, and a column with medium alone serves as a sterility control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control.

    • Incubate the plate at 35°C for 24-48 hours (the exact time depends on the fungal species).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth) or use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Serial Dilutions in 96-well Plate C Inoculate Plate with Fungal Suspension A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Read Results Visually or with Plate Reader D->E F Determine MIC: Lowest concentration with significant growth inhibition E->F

Figure 2: Workflow for MIC Determination by Broth Microdilution.
Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Procedure:

  • Perform the MIC Assay: First, determine the MIC as described above.

  • Subculturing: After the MIC is determined, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate drug-free agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

Conclusion and Future Directions

Fluconazole remains a vital tool in the antifungal armamentarium, with a well-understood mechanism of action and a vast body of clinical data supporting its use. However, the rise of antifungal resistance necessitates the development of new therapeutic agents.

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel antifungals. While direct experimental evidence for the antifungal activity of this compound is currently lacking in the published literature, the consistent and often potent antifungal activity reported for other derivatives containing the 3,5-dimethyl-1H-1,2,4-triazole moiety suggests that this is a promising area for further investigation.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound and its analogues. Direct comparative studies with fluconazole and other clinically relevant antifungals will be crucial to ascertain their true therapeutic potential. Such studies, guided by the standardized protocols outlined in this guide, will provide the robust data necessary to advance the development of the next generation of triazole antifungal agents.

References

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. Drugs, 39(6), 877–916.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews, 1(2), 187–217.
  • Como, J. A., & Dismukes, W. E. (1994). Oral azole drugs as systemic antifungal therapy. New England Journal of Medicine, 330(4), 263–272.
  • Ghannoum, M. (2000). Potential of azole compounds in antifungal therapy. Clinical Microbiology Newsletter, 22(19), 145-150.
  • Hitchcock, C. A., Dickinson, K., Brown, S. B., Evans, E. G., & Adams, D. J. (1990). Interaction of azole antifungal antibiotics with cytochrome P-450-dependent 14 alpha-sterol demethylase from Candida albicans. Biochemical Journal, 266(2), 475–480.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2020). Antifungal susceptibility testing of yeasts. EUCAST.
  • Review of recent advances in the synthesis and evaluation of 1,2,4-triazole derivatives as potential antifungal agents.
  • Structure-activity relationship studies of novel 1,2,4-triazole derivatives against pathogenic fungi.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical Microbiology Reviews, 20(1), 133–163.
  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for fluconazole and Candida species. Clinical Infectious Diseases, 24(2), 235–247.
  • Espinel-Ingroff, A., & Turnidge, J. (2016). The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and clinical practice. Journal of Clinical Microbiology, 54(1), 30–37.
  • Asif, M. (2015). A review on structure activity relationship of 1,2,4-triazole derivatives as a potent antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(11), 158-169.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a critical pharmacophore in a multitude of therapeutic agents, valued for its diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The specific arrangement of nitrogen atoms within the triazole ring gives rise to distinct isomers, primarily the 1H-, 2H-, and 4H-tautomers, the equilibrium of which is influenced by substituent effects, solvent polarity, and temperature.[1][3] An accurate and unambiguous structural elucidation of these isomers is paramount in drug development, as the predominant tautomer dictates the molecule's three-dimensional shape, its capacity for hydrogen bonding, and consequently, its interaction with biological targets.[1] This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate 1,2,4-triazole isomers, grounded in experimental data and established methodologies.

The Challenge of Tautomerism

1,2,4-Triazole exists as a dynamic equilibrium between its tautomeric forms, the 1H-, and 4H-isomers, which can rapidly interconvert.[4] This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring.[1] While computational studies suggest the 1H-tautomer is generally more stable than the 4H form, the presence and ratio of these isomers in a sample can be influenced by various factors.[3] Consequently, a multi-faceted spectroscopic approach is often necessary for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Tool for Isomer Discrimination

NMR spectroscopy is arguably the most powerful technique for distinguishing between the isomers of 1,2,4-triazole. The chemical environment of each proton and carbon atom is unique to a specific isomer, resulting in distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent 1H-1,2,4-triazole in methanol-d4 displays two distinct signals for the C3-H and C5-H protons.[4] In contrast, due to symmetry, the 4H-isomer would be expected to show a single proton signal. The position of substituents dramatically influences the observed chemical shifts. For instance, alkylation at the N1 position versus the N4 position leads to characteristically different spectra.[4]

Key Differentiating Features in ¹H NMR:

  • Number of Signals: The number of distinct proton signals in the aromatic region can immediately suggest the symmetry of the isomer.

  • Chemical Shifts: The electronic environment around the C-H protons is highly sensitive to the position of the tautomeric proton or substituent on the nitrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the triazole sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (centered around 6-8 ppm).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the signals and assign the chemical shifts (in ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR provides direct information about the carbon skeleton. The chemical shifts of the two carbon atoms in the 1,2,4-triazole ring are sensitive to the isomeric form. For the parent 1H-1,2,4-triazole, the C3 and C5 carbons are chemically equivalent and appear as a single peak.[4] However, substitution can break this symmetry.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts: The electron density at the C3 and C5 positions is directly impacted by the location of the tautomeric proton or N-substituent, leading to distinct chemical shifts for each isomer.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

  • Analysis: Assign the chemical shifts (in ppm) of the triazole ring carbons.

Table 1: Comparative NMR Data for 1,2,4-Triazole

Nucleus1H-1,2,4-triazole (in Methanol-d₄)[4]
¹H NMR C3–H: 7.92 ppm, C5–H: 8.85 ppm
¹³C NMR C3, C5: 147.4 ppm

Diagram 1: NMR Workflow for Isomer Differentiation

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Triazole Isomer Mixture Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR Acquire ¹H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Dissolve->C13_NMR Analyze_H1 Analyze Chemical Shifts & Multiplicity H1_NMR->Analyze_H1 Analyze_C13 Analyze Chemical Shifts C13_NMR->Analyze_C13 Compare Compare with Reference Spectra Analyze_H1->Compare Analyze_C13->Compare Identification Isomer Identification Compare->Identification

Caption: Workflow for 1,2,4-triazole isomer analysis using NMR spectroscopy.

Vibrational Spectroscopy (FTIR): Probing Functional Groups and Ring Vibrations

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the molecule, including the stretching and bending of bonds. While the spectra of 1,2,4-triazole isomers can be complex, certain regions can be diagnostic.

Key Differentiating Features in FTIR:

  • N-H Stretching: The position and shape of the N-H stretching band (typically in the 3100-3400 cm⁻¹ region) can differ between isomers due to variations in hydrogen bonding.

  • Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains a complex series of bands corresponding to the stretching and bending of the triazole ring. These patterns are unique to each isomer. For example, characteristic absorption peaks for 1,2,4-triazole include C-H aromatic vibrations around 3032-3097 cm⁻¹ and an N-H stretching vibration around 3126 cm⁻¹.[5] The C=N stretching vibrations are typically observed in the 1600-1411 cm⁻¹ range.[6]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

  • Analysis: Identify the characteristic absorption bands and compare the fingerprint region with reference spectra of known isomers.

Diagram 2: Molecular Structures of 1,2,4-Triazole Tautomers

G cluster_1H 1H-1,2,4-triazole cluster_4H 4H-1,2,4-triazole 1H 4H

Caption: The two primary tautomeric forms of 1,2,4-triazole.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct, offering clues to their structure.

Key Differentiating Features in Mass Spectrometry:

  • Fragmentation Pathways: The stability of the molecular ion and the subsequent fragmentation pathways can differ between isomers. For the unsubstituted 1H-1,2,4-triazole, a characteristic fragmentation involves the loss of HCN, resulting in a major fragment ion at m/z 42.[7] The position of substituents can significantly alter these pathways.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. Compare the fragmentation pattern to literature data or spectra of authentic standards.

Table 2: Summary of Spectroscopic Differentiation Strategies

TechniquePrinciple of DifferentiationKey Experimental Insights
¹H NMR Differences in chemical shifts and coupling patterns due to unique electronic environments of protons.Number of signals reveals molecular symmetry; chemical shifts are sensitive to substituent position.
¹³C NMR Differences in the chemical shifts of the ring carbons.Provides direct information about the carbon framework and is sensitive to the electronic effects of the tautomeric proton or N-substituent.
FTIR Unique vibrational modes (stretching and bending) for each isomer.N-H stretching and the fingerprint region (ring vibrations) are particularly informative.
Mass Spec. Isomer-specific fragmentation patterns upon ionization.The relative abundance of the molecular ion and the masses of fragment ions can be diagnostic.

UV-Vis Spectroscopy: A Supporting Technique

UV-Vis spectroscopy can be a useful supplementary technique. The electronic transitions, and thus the absorption maxima (λ_max), are influenced by the conjugation within the triazole ring, which differs between isomers. The unsubstituted 1,2,4-triazole exhibits a weak absorption around 205 nm.[6] Thione-substituted 1,2,4-triazoles, which can exist in thione-thiol tautomeric forms, often show two distinct absorption bands.[6]

Conclusion: An Integrated Approach for Unambiguous Identification

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive differentiation of 1,2,4-triazole isomers often requires an integrated approach. NMR spectroscopy typically serves as the primary and most conclusive method. However, corroborating evidence from FTIR and mass spectrometry strengthens the structural assignment. For novel or complex derivatives, two-dimensional NMR techniques (e.g., HMBC, HSQC) and comparison with computational predictions of spectral data can provide an even higher level of confidence.[3] By judiciously applying these spectroscopic tools and understanding the underlying principles of their differentiation, researchers can confidently elucidate the isomeric forms of 1,2,4-triazoles, a critical step in the advancement of medicinal chemistry and drug development.

References

  • Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

  • Forns, P., et al. (1997). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 101(12), 2353-2361. [Link]

  • Antypenko, L. M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1867-1879. [Link]

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  • Al-Amiery, A. A., et al. (2016). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Applicable Chemistry, 5(2), 312-319. [Link]

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  • Kallury, R. K. M. R., Nath, T. G. S., & Srinivasan, V. R. (1976). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. Australian Journal of Chemistry, 29(1), 209-213. [Link]

  • Aly, M. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

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  • El-Sayed, W. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(12), 1313-1333. [Link]

  • ResearchGate. (PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. [Link]

  • Sravya, G., et al. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol. [Link]

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  • Cinar, M. E., & Sen, B. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. [Link]

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  • Walczak, M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Materials, 13(24), 5627. [Link]

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  • Knyazev, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1669. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]

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A Senior Scientist's Guide to the Structure-Activity Relationship of Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Persistent Challenge of Fungal Infections

Invasive fungal infections represent a significant and growing threat to global public health, posing a major cause of morbidity and mortality, particularly in immunocompromised or critically ill patient populations.[1] For decades, the triazole class of antifungal agents has been a cornerstone of therapy, valued for its efficacy and broad spectrum of activity.[1][2] These synthetic compounds have revolutionized the management of systemic mycoses. However, the emergence of drug resistance necessitates a continuous effort to develop novel, more potent triazole derivatives.[1][3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy of triazole antifungals. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, dissects the key structural components of the triazole pharmacophore, presents a data-driven comparison of major clinical agents, and offers a detailed experimental protocol for assessing antifungal activity. Our objective is to synthesize technical data with field-proven insights to empower the rational design of the next generation of antifungal therapies.

Chapter 1: The Core Mechanism — Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of triazoles is rooted in their ability to disrupt the integrity of the fungal cell membrane.[5][6] They achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent lanosterol 14α-demethylase, encoded by the ERG11 or cyp51A gene.[2][7][8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[9]

The mechanism of inhibition is precise and elegant. The triazole molecule positions itself within the active site of the CYP51 enzyme. The N4 nitrogen atom of the 1,2,4-triazole ring forms a coordinate bond with the ferric ion of the heme group at the enzyme's catalytic center.[6][9] This binding event prevents the natural substrate, lanosterol, from docking and undergoing oxidative demethylation. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterol intermediates disrupt the cell membrane's structure and function, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[6][7]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Triazole Triazole Antifungal Triazole->CYP51 Binds to active site Heme Heme Iron (Fe³⁺) Triazole->Heme N4 coordinates with Heme->CYP51

Caption: Mechanism of Triazole Antifungal Action on CYP51.

Chapter 2: Deconstructing the Triazole Pharmacophore

The remarkable success of triazole antifungals stems from a modular chemical scaffold that can be systematically modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The core structure generally consists of a central propan-2-ol backbone linked to a 1,2,4-triazole ring and a halogenated phenyl group. The key to SAR lies in the modifications to the N-1 substituent side chain.

The Essential Moieties:
  • 1,2,4-Triazole Ring: This heterocycle is the cornerstone of the molecule, containing the essential N4 atom that coordinates with the heme iron in the CYP51 active site.[9] Its presence is non-negotiable for the primary mechanism of action.

  • 2,4-Dihalogenated Phenyl Group: Typically a difluorophenyl or dichlorophenyl group, this moiety provides crucial hydrophobic interactions within a specific pocket of the enzyme's active site, anchoring the drug effectively.[1][9]

  • Tertiary Hydroxyl Group: This group on the propanol backbone forms a critical hydrogen bond with nearby amino acid residues in the CYP51 active site, further stabilizing the drug-enzyme complex.[10]

The N-1 Side Chain: The Engine of Innovation

The greatest diversity and the most significant advancements in SAR are found in the complex side chains attached to the N-1 position of the triazole ring. These side chains extend towards the entrance of the CYP51 binding cavity and are responsible for the distinct properties of each generation of triazole drugs.[9]

  • First-Generation (e.g., Fluconazole): Fluconazole features a relatively simple and compact structure, with a second triazole ring on its side chain. This design imparts high water solubility and excellent bioavailability. However, its smaller size limits its interactions within the CYP51 active site, resulting in a narrower spectrum of activity and vulnerability to certain resistance mechanisms.[2]

  • Second-Generation (e.g., Itraconazole, Voriconazole): This generation is characterized by larger, more complex, and lipophilic side chains.

    • Itraconazole possesses a long, extended side chain incorporating a piperazine moiety.[11] This allows it to form additional hydrophobic interactions deep within the CYP51 active site, leading to higher affinity and a broader spectrum that includes filamentous fungi like Aspergillus spp.[2]

    • Voriconazole , a derivative of fluconazole, replaces one of the triazole rings with a fluoropyrimidine group. This modification enhances its potency against a wide range of pathogens, including many fluconazole-resistant strains and Aspergillus species.[2]

  • Third-Generation (e.g., Posaconazole, Isavuconazole): These agents feature highly complex and extended side chains meticulously designed to maximize interactions with the CYP51 enzyme and circumvent resistance.

    • Posaconazole has a long furan-containing side chain that allows it to form additional hydrogen bonds within the active site. This extensive interaction network makes it a potent inhibitor, even against some CYP51 enzymes with mutations that confer resistance to older triazoles.[12]

    • Isavuconazole is a prodrug that is converted to an active form with a complex side chain. Its structure is optimized for broad-spectrum activity, including against challenging pathogens like the Mucorales.[13]

Chapter 3: Comparative Analysis — A Data-Driven Approach

To provide a clear, objective comparison, the following table summarizes the in vitro activity of key triazole antifungals against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5] Lower MIC values indicate greater potency.

Antifungal AgentChemical Structure (Simplified Representation)PathogenGeometric Mean MIC (mg/L)
Fluconazole Triazole-Propanol-TriazoleTrichophyton rubrum2.12[13]
Candida albicans0.25 - 2.0
Cryptococcus neoformans1.0 - 8.0
Itraconazole Extended Piperazine Side ChainTrichophyton rubrum0.26[13]
Aspergillus fumigatus0.25 - 1.0[14]
Histoplasma capsulatum≤0.019[15][16]
Voriconazole Fluoropyrimidine Side ChainTrichophyton rubrum0.05[13]
Aspergillus fumigatus0.25 - 1.0[14]
Scedosporium apiospermum0.25 - 1.0[14]
Posaconazole Extended Furan Side ChainTrichophyton rubrum0.11[13]
Aspergillus fumigatus0.06 - 0.25[14]
Mucoromycotina0.5 - 2.0[14]
Isavuconazole Complex Prodrug Side ChainTrichophyton rubrum0.13[13]
Aspergillus fumigatus0.5 - 1.0
Mucorales1.0 - 4.0

Note: MIC values can vary significantly based on the specific isolate and testing methodology. The data presented are for comparative purposes and are derived from cited literature.

Chapter 4: Experimental Workflow — Quantifying Antifungal Activity

The gold standard for determining the in vitro susceptibility of fungi to antifungal agents is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for filamentous fungi).[17][18][19] This protocol provides a reproducible system for quantifying the MIC.

Protocol: CLSI Broth Microdilution for Antifungal Susceptibility Testing

Causality Statement: This method is designed to standardize the key variables that can influence fungal growth—including medium composition, inoculum density, incubation time, and temperature—to ensure that the observed differences in growth are directly attributable to the concentration of the antifungal agent.

Step-by-Step Methodology:

  • Preparation of Antifungal Solutions:

    • Aseptically prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.[14] The final concentration range should typically span from 0.03 to 16 µg/mL for most triazoles.[14]

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to ensure viability and purity.[18]

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the suspension's turbidity using a spectrophotometer to match a 0.5 McFarland standard. This standardization is critical to ensure a consistent number of fungal cells are challenged by the drug.[18]

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve the final target inoculum density (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

    • Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C. Incubation times vary by organism: typically 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[17][20]

  • MIC Determination:

    • Following incubation, read the plate visually or with a spectrophotometer.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (often ≥50% reduction) compared to the growth control.[20]

Caption: Workflow for MIC Determination via Broth Microdilution.

Chapter 5: SAR in the Context of Antifungal Resistance

The clinical utility of triazoles is threatened by the development of resistance. The primary mechanisms involve:

  • Target Site Mutations: Alterations in the amino acid sequence of the CYP51 enzyme can reduce the binding affinity of triazole drugs.[8][21] Mutations in the BC-loop or helix I regions of the enzyme are particularly common.[12]

  • Overexpression of CYP51: Increased production of the target enzyme, often due to tandem repeats in the gene's promoter region, can effectively dilute the intracellular concentration of the drug, requiring higher doses for inhibition.[21][22][23]

  • Efflux Pump Overexpression: Fungal cells can actively pump triazole drugs out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing the drug from reaching its target.[8]

The SAR of newer triazoles is intrinsically linked to overcoming these resistance mechanisms. The extended and complex side chains of agents like posaconazole and isavuconazole are designed to establish more extensive contact points within the CYP51 active site.[12] This creates a more robust binding interaction that is less susceptible to disruption by single point mutations, thereby retaining activity against many resistant strains.

Conclusion and Future Directions

The structure-activity relationship of triazole antifungals is a testament to the power of medicinal chemistry to solve critical clinical challenges. From the foundational scaffold of fluconazole to the complex, resistance-evading structures of the latest generation, the evolution of this drug class has been driven by a deep understanding of the drug-target interaction. Key SAR principles indicate that extending the N-1 substituent to create additional hydrophobic and hydrogen-bonding interactions with the CYP51 enzyme is a highly effective strategy for increasing potency and broadening the antifungal spectrum.[3][24]

Future research will undoubtedly focus on designing novel triazoles that can overcome the most recalcitrant forms of resistance. This may involve creating compounds with even greater structural complexity, developing agents that are poor substrates for efflux pumps, or designing molecules that target novel binding pockets within the CYP51 enzyme. The continued integration of structural biology, computational modeling, and synthetic chemistry will be paramount in the ongoing fight against invasive fungal diseases.[25][26]

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health (NIH). Available from: [Link]

  • Structural basis of HapEP88L-linked antifungal triazole resistance in Aspergillus fumigatus. EMBO Press. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. MDPI. Available from: [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. Available from: [Link]

  • Design, synthesis and molecular docking studies of novel triazole as antifungal agent. PubMed. Available from: [Link]

  • Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives. PubMed. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). Available from: [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health (NIH). Available from: [Link]

  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. National Institutes of Health (NIH). Available from: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Available from: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]

  • Structural basis of HapEP88L-linked antifungal triazole resistance in Aspergillus fumigatus. The University of Manchester. Available from: [Link]

  • (PDF) Structural basis of HapE-linked antifungal triazole resistance in Aspergillus fumigatus. ResearchGate. Available from: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Available from: [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. Available from: [Link]

  • Comparison of a new triazole antifungal agent, Schering 56592, with itraconazole and amphotericin B for treatment of histoplasmosis in immunocompetent mice. PubMed. Available from: [Link]

  • Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. National Institutes of Health (NIH). Available from: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers. Available from: [Link]

  • Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. ResearchGate. Available from: [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes. Available from: [Link]

  • New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. Available from: [Link]

  • a. Mechanism of CYP51. b. Known CYP51 inhibitors. c. Isoprenyltriazoles tested in TcCYP51.. ResearchGate. Available from: [Link]

  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. PubMed. Available from: [Link]

  • Structure-activity relationship between triazoles as miconazole analogues.. ResearchGate. Available from: [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. Available from: [Link]

  • The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. MDPI. Available from: [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Frontiers. Available from: [Link]

Sources

A Comparative Guide to the Synthesis and Validation of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two viable synthetic protocols for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a valuable heterocyclic building block in medicinal and materials chemistry. The protocols are designed for reproducibility and scalability, with a strong emphasis on the underlying chemical principles and a rigorous validation framework to ensure the identity and purity of the final product.

Introduction: The Significance of N-Alkyl-1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in the development of a wide range of biologically active compounds, including antifungal and anticancer agents.[1] The strategic functionalization of the triazole ring, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a hydroxyethyl group, as in this compound, provides a handle for further chemical modifications, such as esterification or etherification, making it a versatile intermediate in organic synthesis.[2]

This guide will compare two distinct synthetic approaches to this target molecule, followed by a detailed workflow for its structural and purity validation.

Protocol 1: Direct N-Alkylation of 3,5-Dimethyl-1H-1,2,4-triazole with 2-Chloroethanol

This protocol represents a classical and straightforward approach to the synthesis of N-hydroxyethyl triazoles, relying on the nucleophilic character of the triazole nitrogen.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 3,5-dimethyl-1H-1,2,4-triazole acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol. The choice of a strong base, such as sodium hydride (NaH), is critical to ensure complete deprotonation of the triazole, thereby enhancing its nucleophilicity. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction.

cluster_0 Deprotonation cluster_1 Nucleophilic Attack 3,5-Dimethyl-1H-1,2,4-triazole 3,5-Dimethyl-1H-1,2,4-triazole Triazole Anion Triazole Anion 3,5-Dimethyl-1H-1,2,4-triazole->Triazole Anion NaH, DMF Product Product Triazole Anion->Product 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol

Caption: Reaction workflow for Protocol 1.

Detailed Experimental Protocol
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3,5-dimethyl-1H-1,2,4-triazole (5.0 g, 45 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (3.9 g, 48 mmol) dropwise. Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water (20 mL). Remove the DMF under reduced pressure.

  • Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Reaction of 3,5-Dimethyl-1H-1,2,4-triazole with Ethylene Oxide

This alternative protocol utilizes the highly reactive electrophile, ethylene oxide, for the hydroxyethylation of the triazole. This method can offer advantages in terms of atom economy but requires careful handling of the gaseous reagent.

Reaction Mechanism and Rationale

In this protocol, the triazole, in the presence of a base, acts as a nucleophile that attacks one of the carbon atoms of the strained three-membered epoxide ring, leading to ring-opening and the formation of the desired product. This reaction is often carried out in a protic solvent like ethanol, which can also act as a proton source for the final product.

Detailed Experimental Protocol
  • Preparation: In a sealed pressure vessel, dissolve 3,5-dimethyl-1H-1,2,4-triazole (5.0 g, 45 mmol) and potassium carbonate (6.2 g, 45 mmol) in ethanol (100 mL).

  • Reaction: Cool the vessel in a dry ice/acetone bath and carefully condense ethylene oxide (2.5 g, 57 mmol) into the mixture.

  • Heating: Seal the vessel and allow it to warm to room temperature, then heat to 80 °C for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Filter the reaction mixture to remove the potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or column chromatography as described in Protocol 1.

Performance Comparison

ParameterProtocol 1 (2-Chloroethanol)Protocol 2 (Ethylene Oxide)
Reagents 3,5-dimethyl-1H-1,2,4-triazole, NaH, 2-chloroethanol3,5-dimethyl-1H-1,2,4-triazole, K₂CO₃, ethylene oxide
Reaction Time 12 hours24 hours
Typical Yield 60-70%50-65%
Safety Requires careful handling of sodium hydride.Requires specialized equipment for handling gaseous and toxic ethylene oxide.
Atom Economy Lower due to the formation of NaCl.Higher, as all atoms of ethylene oxide are incorporated into the product.

Validation and Characterization Workflow

A rigorous validation process is essential to confirm the synthesis of this compound and to assess its purity.

cluster_0 Analysis Crude Product Crude Product Purification Purification Crude Product->Purification Column Chromatography / Distillation Purity Assessment Purity Assessment Purification->Purity Assessment TLC / GC-MS Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation ¹H NMR ¹H NMR Structural Elucidation->¹H NMR ¹³C NMR ¹³C NMR Structural Elucidation->¹³C NMR IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Final Product Confirmation Final Product Confirmation Structural Elucidation->Final Product Confirmation

Caption: Workflow for product validation.

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the triazole ring, as well as the methylene protons of the hydroxyethyl chain. The chemical shifts would be approximately:

    • δ 2.4 (s, 3H, CH₃)

    • δ 2.5 (s, 3H, CH₃)

    • δ 3.9 (t, 2H, N-CH₂)

    • δ 4.2 (t, 2H, CH₂-OH)

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[3]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals corresponding to the two methyl carbons, the two methylene carbons of the ethyl chain, and the two distinct carbons of the triazole ring.[4]

  • IR Spectroscopy (ATR): The infrared spectrum should exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹. Characteristic C=N and C-N stretching vibrations of the triazole ring are also expected.[5]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. Common fragmentation patterns for 1,2,4-triazoles involve cleavage of the triazole ring and loss of substituents.[6]

Analytical TechniqueExpected Result for this compound
¹H NMR (CDCl₃) Signals around δ 2.4 (s, 3H), 2.5 (s, 3H), 3.9 (t, 2H), 4.2 (t, 2H), and a broad -OH peak.
¹³C NMR (CDCl₃) Peaks for two methyl groups, two methylene groups, and two triazole ring carbons.
IR (cm⁻¹) Broad O-H stretch (3200-3500), C-H stretch (2850-3000), C=N and C-N stretches.
MS (ESI+) [M+H]⁺ at m/z corresponding to C₆H₁₁N₃O + H⁺.

Conclusion

Both presented protocols offer viable routes to this compound. The choice between them will depend on the available laboratory equipment and safety considerations. Protocol 1, utilizing 2-chloroethanol, is generally more accessible for standard laboratory settings. Protocol 2, with ethylene oxide, presents a more atom-economical but technically demanding alternative. Regardless of the chosen method, the outlined validation workflow is crucial for ensuring the quality and identity of the synthesized compound, a critical step for its application in research and development.

References

  • 3,5-Dimethyl-1H-1,2,4-triazole: Your Premier Chemical Intermediate in China. (n.d.). Retrieved from [Link]

  • Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. (2001).
  • ¹H NMR and ¹³C NMR shifts of all compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Chemical Methodologies.
  • The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. (1954). Journal of the Chemical Society.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). Indus Journal of Bioscience Research.
  • The infrared spectra of 1,2,3-triazole N-oxides. (1967). Journal of the Chemical Society B: Physical Organic.
  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra of 1,2,3-triazoles. (1972). Journal of the Chemical Society, Perkin Transactions 1.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Indus Journal of Bioscience Research.
  • The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
  • Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. (1975). Australian Journal of Chemistry.
  • Structure of 1,2,4-Triazole, 4-[N-(2-hydroxyethyl)- N-nitro]amino with... (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H and ¹³C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules.
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). Green Processing and Synthesis.
  • Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2021). Molecular Pharmaceutics.
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A Comparative Guide to the Cytotoxicity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Triazoles in Anticancer Research

Triazole-based compounds, characterized by a five-membered ring containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their synthetic accessibility and the ability of the electron-rich triazole ring to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole forces, make them privileged scaffolds for drug design.[3][4] While renowned for their antifungal properties, a significant and growing body of research has demonstrated the potent cytotoxic activities of triazole derivatives against a wide array of human cancer cell lines.[5][6][7] These compounds often exhibit greater potency and selectivity compared to established chemotherapy drugs, marking them as a promising avenue for the development of next-generation anticancer therapies.[8][5]

This guide provides a comparative analysis of the cytotoxic profiles of different classes of triazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency, explore the molecular mechanisms underlying their cytotoxic effects, and provide a detailed protocol for a standard in vitro cytotoxicity assay.

Molecular Mechanisms of Triazole-Induced Cytotoxicity

The anticancer effects of triazole derivatives are not attributed to a single mechanism but rather a spectrum of actions that disrupt cancer cell proliferation and survival.[5] Key mechanisms include the induction of apoptosis (programmed cell death), interference with the cell cycle, and the inhibition of crucial enzymes and proteins that drive tumor growth.[5][9][10][11]

Several specific molecular targets have been identified:

  • Enzyme Inhibition: Many triazole compounds function by blocking the ATP-binding sites of protein kinases essential for cancer cell signaling, such as EGFR, BRAF, c-Kit, and FLT3.[9][12] Others inhibit enzymes like aromatase, which is critical in hormone-dependent cancers.[7]

  • Tubulin Modulation: Certain derivatives can interfere with the dynamics of microtubules, which are vital for cell division, leading to mitotic arrest and cell death.[9][12]

  • DNA Intercalation: Some triazoles can insert themselves between the base pairs of DNA, disrupting replication and transcription processes, which ultimately triggers cell cycle arrest and apoptosis.[9]

  • Signaling Pathway Inhibition: Derivatives have been shown to inhibit key oncogenic signaling pathways, such as the STAT3 pathway, which is constitutively active in many cancers and promotes tumor cell survival.[9]

cluster_0 Triazole Derivative cluster_1 Molecular Targets & Pathways cluster_2 Cellular Outcomes Triazole Triazole Derivative Kinase Kinase Inhibition (EGFR, BRAF) Triazole->Kinase Tubulin Tubulin Polymerization Disruption Triazole->Tubulin DNA DNA Intercalation Triazole->DNA STAT3 STAT3 Pathway Inhibition Triazole->STAT3 Apoptosis Apoptosis Kinase->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle Tubulin->Apoptosis Tubulin->CellCycle DNA->Apoptosis DNA->CellCycle STAT3->Apoptosis STAT3->CellCycle

Caption: General Mechanisms of Triazole-Induced Cytotoxicity.

Comparative Cytotoxicity of 1,2,4-Triazole Derivatives

Derivatives of the 1,2,4-triazole isomer have been extensively studied for their anticancer potential. The cytotoxic activity is often modulated by the nature of substituents at various positions on the triazole ring. For instance, the introduction of bulky aromatic groups or specific alkyl chains can significantly influence potency.[13]

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Citation
3-Mercapto-1,2,4-Triazole with 3,4,5-trimethoxy moietySKOV3 (Ovarian)3.02Not Specified[14]
N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-chlorophenyl)acetamideHeLa (Cervical)3.2 ± 0.6Not Specified[14]
Indole-1,2,4-triazole with 3,4-dichloro moiety (8b)Hep-G2 (Liver)Potent (10.99% viability)Doxorubicin (10.8% viability)[15]
Betulin-1,2,4-triazole (Bet-TZ1)A375 (Melanoma)22.41Not Specified[16]
Betulin-1,2,4-triazole (Bet-TZ1)MCF-7 (Breast)33.52Not Specified[16]
Betulin-p-chloro-phenyl-1,2,4-triazole (Bet-TZ3)A375 (Melanoma)34.34Not Specified[16]
1,2,4-Triazole Derivative (8c)VariousPotent EGFR Inhibitor (IC₅₀ = 3.6 µM)Not Specified[12]

Structure-Activity Relationship (SAR) Insights: Studies on 3-alkylsulfanyl-1,2,4-triazole derivatives have shown that these compounds exhibit moderate to promising antiproliferative activities against breast, lung, and ovarian cancer cell lines.[17] The nature of the substituent on the triazole core is critical; for example, an indole–triazole hybrid bearing a 3,4-dichlorophenyl group showed excellent cytotoxicity against the Hep-G2 liver cancer cell line, comparable to the standard drug doxorubicin.[15] Furthermore, hybridizing 1,2,4-triazoles with natural products like betulin can yield compounds with significant cytotoxicity against melanoma and breast cancer cells.[16]

Comparative Cytotoxicity of 1,2,3-Triazole Derivatives

The development of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has led to a surge in the synthesis and evaluation of 1,2,3-triazole derivatives.[4] These compounds have shown remarkable potency, often by acting as hybrids that combine the triazole scaffold with other known pharmacophores like coumarin, chalcone, or indole.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Citation
Coumarin-1,2,3-triazole hybrid (LaSOM 186)MCF-7 (Breast)2.66Cisplatin (45.33)[8]
Coumarin-1,2,3-triazole hybrid (LaSOM 190)MCF-7 (Breast)2.85Cisplatin (45.33)[8]
Coumarin-1,2,3-triazole derivative (4a)A549 (Lung)2.97Cisplatin (24.15)[1][10]
Coumarin-1,2,3-triazole derivative (4b)A549 (Lung)4.78Cisplatin (24.15)[1][10]
Benzofuroquinoline-1,2,3-triazole (33b)A549 (Lung)0.26Not Specified[1][10]
Benzofuroquinoline-1,2,3-triazole (33a)A549 (Lung)0.53Not Specified[1][10]
Chalcone-1,2,3-triazole derivative (7a)A549 (Lung)8.67Doxorubicin (3.24)[10]
Pyrimidine-1,2,3-triazole derivative (43)NCI-H1650 (Lung)2.375-Fluorouracil (7.86)[10]
Phosphonate-1,2,3-triazole derivative (8)HT-1080 (Fibrosarcoma)15.13Doxorubicin[4]
1,3,4-trisubstituted-1,2,3-triazole saltsMDA-MB-231 (Breast)3.2 - 6.4Not Specified[18]

Structure-Activity Relationship (SAR) Insights: The fusion of a 1,2,3-triazole ring with other heterocyclic systems is a highly effective strategy. Coumarin-triazole hybrids, for instance, are significantly more active against MCF-7 breast cancer cells than the precursor hymecromone and the standard drug cisplatin.[8] An SAR study on 1,2,3-triazole-containing chromene derivatives revealed that adding a fluorine atom to the phenyl ring enhances activity against A549 lung cancer cells.[10] Similarly, studies of triazole-containing macrocycles showed that derivatives with an aliphatic or trifluoromethyl substituent on the N-phenyl moiety displayed potent cytotoxicity against PC-3 (prostate) and MCF-7 (breast) cell lines, with IC₅₀ values below 13 μM.[19] These findings underscore the vast potential for fine-tuning the cytotoxic properties of triazoles through rational chemical modification.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a widely used, reliable, and quantitative colorimetric method for evaluating cell viability and cytotoxicity.[20][21][22] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[22]

cluster_workflow MTT Assay Workflow p1 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h. p2 2. Compound Treatment Add various concentrations of triazole derivatives to wells. p1->p2 p3 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72h). p2->p3 p4 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well. p3->p4 p5 5. Formazan Formation Incubate for 2-4h at 37°C. Viable cells convert yellow MTT to purple formazan crystals. p4->p5 p6 6. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. p5->p6 p7 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. p6->p7 p8 8. Data Analysis Calculate cell viability (%) and determine IC₅₀ values. p7->p8

Sources

A Senior Application Scientist's Guide to the In Vitro Comparison of Novel Triazole Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Challenge of Fungal Infections

Invasive fungal diseases (IFDs) represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised patient populations such as those with hematological malignancies, organ transplant recipients, and individuals undergoing prolonged immunosuppressive therapy.[1] For decades, the therapeutic arsenal against these pathogens was limited. The advent of first-generation triazoles, namely fluconazole and itraconazole, marked a major therapeutic advance.[1] However, limitations such as a restricted spectrum of activity, the emergence of resistance, and variable pharmacokinetics necessitated the development of new agents.[1][2] This has led to the introduction of new-generation triazoles, including voriconazole, posaconazole, and isavuconazole, which offer a broader spectrum of activity and improved efficacy against many resistant and emerging fungal pathogens.[1][3][4]

This guide provides an in-depth comparison of the in vitro antifungal activity of these novel triazoles. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the experimental design, ensuring that the described protocols are self-validating and grounded in established standards. We will explore the mechanism of action that unites this drug class, detail a robust methodology for comparative testing, and analyze the resulting data to guide further research and development.

Pillar 1: The Triazole Mechanism of Action - Targeting Fungal Ergosterol Synthesis

The efficacy of all triazole antifungal agents stems from their targeted disruption of the fungal cell membrane's integrity.[5] They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[6][7] This enzyme, a fungal cytochrome P450 (CYP51), is responsible for the oxidative removal of a methyl group from lanosterol, a critical step in the formation of ergosterol.[5][7]

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is vital for maintaining membrane fluidity, symmetry, and the function of membrane-bound enzymes.[7] By inhibiting CYP51, triazoles cause a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7][8] This dual assault disrupts membrane structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.[5][6]

Triazole_Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Membrane (Altered Fluidity & Function) Triazoles Novel Triazoles (e.g., Voriconazole, Posaconazole) Triazoles->CYP51 Inhibition CYP51->Ergosterol Demethylation ToxicSterols Accumulation of Toxic Sterol Precursors CYP51->ToxicSterols Pathway Blocked ToxicSterols->DisruptedMembrane

Caption: Mechanism of action of triazole antifungal agents.

Pillar 2: Designing a Robust In Vitro Comparative Study

An effective in vitro comparison hinges on a meticulously designed experiment that eliminates variables and adheres to internationally recognized standards. The goal is to generate reproducible Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9][10]

Expertise & Experience: The Rationale Behind Method Selection

While several methods for antifungal susceptibility testing (AFST) exist, including disk diffusion and gradient diffusion, the broth microdilution method is considered the reference standard by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][11][12] Its selection for a definitive comparative study is based on its ability to provide quantitative MIC values, which are essential for comparing the potency of different compounds and for establishing epidemiological cutoff values.[12][13] For this guide, we will follow the principles outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi, which provide standardized protocols for media, inoculum preparation, and incubation.[11][12]

Trustworthiness: A Self-Validating Experimental System

To ensure the trustworthiness of the results, the experimental design must incorporate several key validation steps:

  • Fungal Isolate Selection: The choice of fungal isolates is paramount. A comprehensive panel should include:

    • Clinically Relevant Species: A broad range of species frequently encountered in clinical practice, such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.[14][15]

    • Resistant Strains: Isolates with known resistance mechanisms to first-generation azoles should be included to evaluate the activity of novel agents against these challenging pathogens.[10]

    • Quality Control (QC) Strains: Standardized QC strains from a reputable source (e.g., ATCC) must be run with every batch of tests. The resulting MICs for these strains must fall within a predefined, acceptable range to validate the test run.[11]

  • Antifungal Agent Preparation: All novel triazoles and comparator drugs (e.g., fluconazole, itraconazole, amphotericin B) must be obtained as pure, analytical-grade powders. Stock solutions are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in the test medium (RPMI 1640) to achieve the final concentrations in the microdilution plate.[9]

  • Standardized Inoculum: The density of the initial fungal inoculum must be rigorously controlled, as variations can significantly impact MIC results. This is achieved by adjusting a suspension of fungal cells to match a 0.5 McFarland turbidity standard, which is then further diluted to yield a specific final concentration in the wells (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[9][11]

Pillar 3: Experimental Protocol & Data Presentation

The following is a detailed workflow for performing the broth microdilution test for yeasts, based on the CLSI M27 methodology.

Detailed Step-by-Step Protocol: Broth Microdilution (CLSI M27)
  • Prepare Antifungal Plates: Using sterile 96-well U-bottom microtiter plates, prepare two-fold serial dilutions of each antifungal agent in RPMI 1640 medium (buffered with MOPS). The typical final concentration range is 0.007 to 128 µg/mL.[9] Each plate must include a drug-free well to serve as a growth control.

  • Prepare Inoculum:

    • Subculture the yeast isolate onto a non-selective agar (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.[9]

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[9]

    • Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration in the wells.

  • Inoculate Plates: Add the standardized fungal inoculum to each well of the antifungal-containing microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[15]

  • Reading MICs: Following incubation, determine the MIC for each drug. The MIC is the lowest concentration that causes a significant (typically ≥50% or ≥80%, depending on the drug and standard) inhibition of growth compared to the drug-free control well.[10][15]

Broth_Microdilution_Workflow cluster_inoculum_prep Inoculum Preparation cluster_plate_inoculation Testing subculture 1. Subculture Yeast Isolate (e.g., SDA, 24-48h, 35°C) suspension 2. Create Saline Suspension from Colonies subculture->suspension mcfarland 3. Adjust to 0.5 McFarland Standard suspension->mcfarland dilution 4. Dilute in RPMI 1640 to Final Inoculum Density mcfarland->dilution inoculate 5. Inoculate Plate with Standardized Fungal Suspension dilution->inoculate plate_prep A. Prepare Serial Dilutions of Triazoles in 96-Well Plate plate_prep->inoculate incubate 6. Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic 7. Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Standardized workflow for antifungal susceptibility testing via broth microdilution.
Data Presentation: A Comparative Overview

Quantitative data from in vitro studies are most effectively presented in a tabular format. The table below summarizes geometric mean (GM) MIC values (in mg/L) for several novel and established antifungal agents against the common dermatophyte Trichophyton rubrum, compiled from published studies. Lower MIC values indicate higher in vitro potency.

Antifungal AgentClassGeometric Mean MIC (mg/L) against T. rubrum
Terbinafine Allylamine0.03[14][16]
Voriconazole Novel Triazole 0.05 [14][16]
Posaconazole Novel Triazole 0.11 [14][16]
Isavuconazole Novel Triazole 0.13 [14][16]
Itraconazole First-Gen Triazole0.26[14][16]
Griseofulvin Other1.65[14][16]
Fluconazole First-Gen Triazole2.12[14][16]

Data synthesized from a study of 111 clinical T. rubrum isolates.[14][16]

Comparative Analysis and Field-Proven Insights

The data clearly illustrate the enhanced in vitro potency of the newer triazoles—voriconazole, posaconazole, and isavuconazole—against T. rubrum when compared to older triazoles like itraconazole and especially fluconazole, which shows the lowest activity.[14][16] Notably, voriconazole demonstrates potency second only to terbinafine in this specific comparison.[14]

  • Broad-Spectrum Activity: Beyond dermatophytes, novel triazoles exhibit a significantly broader spectrum of activity. Posaconazole and isavuconazole are active against difficult-to-treat molds, including some species of Mucorales.[1][14] Voriconazole has become a primary treatment for invasive aspergillosis.[17]

  • Overcoming Resistance: The structural differences in newer triazoles can render them effective against fungal strains that have developed resistance to fluconazole.[3]

  • Clinical Correlation: While in vitro data is a critical first step, it is essential to acknowledge that clinical outcomes are influenced by a host of pharmacokinetic and pharmacodynamic factors, including drug absorption, distribution, and host immune status.[1][4] However, robust and standardized in vitro susceptibility testing provides the foundational data needed to guide therapeutic choices and monitor for emerging resistance.[11]

Conclusion

The novel triazoles represent a cornerstone in the management of invasive fungal infections, offering potent, broad-spectrum activity that addresses many limitations of their predecessors. A rigorous, standardized in vitro comparison, grounded in the principles of scientific integrity and guided by established protocols from bodies like CLSI and EUCAST, is indispensable for the preclinical evaluation of new chemical entities and for informing their clinical development. By understanding the causality behind experimental design and adhering to self-validating systems, researchers can generate high-quality, comparable data that will ultimately translate into improved therapeutic strategies for patients suffering from life-threatening fungal diseases.

References

  • Nett, J. E., & Andes, D. R. (2016). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology, 6(10), 1195-1207. [Link]

  • Torres, H. A., Hachem, R. Y., Chemaly, R. F., Kontoyiannis, D. P., & Raad, I. I. (2005). Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations. Expert Review of Anti-infective Therapy, 3(6), 927-947. [Link]

  • Tatsumi, Y., Nagashima, M., & Senda, H. (2013). Mechanism of action of efinaconazole, a novel triazole antifungal agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. [Link]

  • Bagheri, B., et al. (2020). Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents Against Dermatophyte Species Caused Tinea Pedis. Journal de Mycologie Médicale, 30(2), 100935. [Link]

  • Mavridou, E., et al. (2010). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Science, 6(10). [Link]

  • Zhang, L., et al. (2015). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 59(8), 5054-5056. [Link]

  • Connolly, P., et al. (1999). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial Agents and Chemotherapy, 43(2), 322-328. [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Journal of Antimicrobial Chemotherapy, 68(8), 1735-1742. [Link]

  • Miceli, M. H., & Kauffman, C. A. (2011). New-generation triazole antifungal drugs. Clinical Infectious Diseases, 52(10), 1288-1296. [Link]

  • Zhang, L., et al. (2015). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 59(8), 5054-5056. [Link]

  • Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2023). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 9(6), 643. [Link]

  • Clinical and Laboratory Standards Institute. (2009). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. CLSI. [Link]

  • Wang, C., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 20(8), 13833-13851. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Fungi (AFST). EUCAST. [Link]

  • Arendrup, M. C., et al. (2002). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 40(4), 369-380. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751-779. [Link]

  • Sun, Y., et al. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. European Journal of Medicinal Chemistry, 280, 116942. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. [Link]

  • Espinel-Ingroff, A., et al. (1998). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy, 42(9), 2454-2458. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(10), 3323. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. [Link]

  • Cuenca-Estrella, M. (2006). Current status of antifungal susceptibility testing methods. Medical Mycology, 44(Supplement_1), S287-S294. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS No. 52497-33-3), a heterocyclic compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of the 1,2,4-triazole class of chemicals and available safety information. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for adherence to local, state, and federal regulations.

I. Hazard Profile and Risk Assessment: Understanding the "Why"
  • Harmful if Swallowed: Many 1,2,4-triazole derivatives are classified as harmful if ingested.[1][2]

  • Serious Eye Irritation: Contact with the eyes may cause significant irritation.[1][2]

  • Potential for Reproductive Toxicity: The parent compound, 1,2,4-triazole, is suspected of damaging fertility or the unborn child.[2]

  • Aquatic Toxicity: The compound is classified with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[3] Therefore, release into the environment must be strictly avoided.

Given these potential risks, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

II. Essential Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent eye contact and potential serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for tears or holes before each use.To prevent skin contact.
Body Protection A laboratory coat or chemical-resistant apron.To protect against splashes and contamination of personal clothing.
Respiratory If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge should be used. Work in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of potentially harmful airborne particles.
III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste.

1. Waste Collection and Segregation:

  • Primary Container: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes neat compound, contaminated solutions, and any grossly contaminated disposable labware (e.g., pipette tips, weighing boats).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "52497-33-3," and an indication of the major hazards (e.g., "Harmful," "Irritant," "Marine Pollutant").

  • Segregation: Do not mix this waste with other incompatible waste streams. Consult your EHS department for specific segregation guidelines.

2. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition, as the compound is classified as a combustible liquid.[3]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed chemical waste management vendor.

  • The most common and recommended method of disposal for this type of organic chemical waste is incineration at a permitted hazardous waste facility.[1] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Provide the waste manifest, including the chemical name and quantity, to the disposal vendor as required by regulations.

IV. Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and contain the material to prevent environmental release.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

    • Ventilate the area thoroughly.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team and EHS department.

    • Provide them with the chemical name and any available hazard information.

V. Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_sewer Dispose Down Sewer? start->is_sewer is_trash Dispose in Regular Trash? start->is_trash collect_waste Collect in Labeled, Compatible Container no_sewer PROHIBITED is_sewer->no_sewer No is_sewer->collect_waste Yes (Incorrect Path) no_trash PROHIBITED is_trash->no_trash No is_trash->collect_waste Yes (Incorrect Path) storage Store in Designated Satellite Accumulation Area collect_waste->storage disposal_vendor Arrange Pickup by Licensed Waste Vendor storage->disposal_vendor incineration High-Temperature Incineration disposal_vendor->incineration

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of good laboratory practice and environmental stewardship.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

Sources

Navigating the Uncharted: A Practical Guide to Handling 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, we often encounter novel or less-common chemical entities. The safe and effective handling of these compounds is paramount to both personal safety and the integrity of our research. This guide provides essential, immediate safety and logistical information for handling 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a substituted triazole. While specific toxicological data for this compound is not widely published, we can establish a robust safety protocol by examining its chemical structure and adhering to best practices for handling analogous compounds.

The primary directive before handling this or any chemical is to obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier. This document is the cornerstone of chemical safety and will provide specific information on hazards, handling, and emergency procedures. In the absence of a detailed SDS, the following guidance, based on the precautionary principle, should be implemented.

Understanding the Compound: A Structural Perspective

This compound belongs to the triazole family. Triazoles are a class of heterocyclic compounds that are widely used as antifungal agents in medicine and agriculture. While many triazoles have a good safety profile in their intended applications, as raw materials in a laboratory setting, they should be handled with care. The presence of the ethanol group may influence its solubility and absorption characteristics. Given the limited specific data, we must treat this compound with a degree of caution, assuming it may have the potential for skin and eye irritation, and may be harmful if ingested or inhaled.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider personal protective equipment, we must implement engineering and administrative controls to minimize exposure.

  • Engineering Controls: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood. This is non-negotiable and serves to protect you from inhaling any dust or vapors.

  • Administrative Controls: Access to the area where the compound is being used should be restricted. Clear signage indicating the potential hazards should be in place. All personnel handling the compound must be trained on its potential risks and the procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize your exposure, PPE is there to protect you from any residual risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, dust, and vapors. A face shield provides an additional layer of protection for the entire face.
Skin Protection - Gloves: Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. - Lab Coat: A fully buttoned, long-sleeved lab coat. - Clothing: Long pants and closed-toe shoes.Nitrile provides good general chemical resistance. Double-gloving is a best practice when handling potentially hazardous compounds. A lab coat protects your skin and clothing from contamination.
Respiratory Protection Not typically required if work is conducted in a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.A fume hood is the primary means of respiratory protection. Respirators should be used as a secondary measure in specific high-risk situations, and users must be fit-tested.

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan is essential for the safe handling of this compound.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Store: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials. The specific storage requirements should be detailed in the SDS.

Handling and Use

The following workflow diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon emergency_spill Spill Containment handle_reaction->emergency_spill If Spill Occurs emergency_exposure Personal Exposure Protocol handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and contaminated solutions, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is crucial.

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and any nearby personnel.

    • If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material.

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

    • In all cases of personal exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for the compound.

By adhering to these guidelines, you can create a safe working environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident. Remember, safety is a shared responsibility, and a proactive approach is always the best course of action.

References

  • Safety Data Sheet for this compound.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • Glove Selection and Usage. University of California, Berkeley Environmental Health & Safety. [Link]

×

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2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.